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  • Product: N-(4-nitrophenyl)piperidine-1-carboxamide
  • CAS: 2589-20-0

Core Science & Biosynthesis

Foundational

Advanced Synthetic Methodologies for N-(4-Nitrophenyl)piperidine-1-carboxamide: A Technical Guide

Executive Summary Aryl piperidine carboxamides represent a privileged structural motif in modern medicinal chemistry. The urea linkage serves as a potent hydrogen-bond donor/acceptor pair, making these scaffolds critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl piperidine carboxamides represent a privileged structural motif in modern medicinal chemistry. The urea linkage serves as a potent hydrogen-bond donor/acceptor pair, making these scaffolds critical pharmacophores in the development of targeted therapeutics, particularly kinase inhibitors such as Sorafenib analogues[1].

This technical whitepaper provides an in-depth analysis of the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide (CAS No: 2589-20-0)[2]. As a Senior Application Scientist, my objective is to move beyond standard preparative recipes to explore the chemical causality, thermodynamic control, and analytical validation required to synthesize this unsymmetrical urea derivative with uncompromising purity and yield.

Mechanistic Pathways & Causal Logic

The construction of the unsymmetrical urea bond requires the precise coupling of an amine with an activated carbonyl species. We evaluate two distinct mechanistic paradigms:

Route A: Direct Isocyanate-Amine Coupling (Kinetic Control)

The direct reaction between 4-nitrophenyl isocyanate and piperidine is a highly efficient, atom-economical route[3]. The strong electron-withdrawing nature of the nitro ( −NO2​ ) group on the phenyl ring drastically increases the electrophilicity of the isocyanate carbon.

  • Causality of Solvent Selection: Anhydrous dichloromethane (DCM) is strictly required. The presence of adventitious moisture will rapidly hydrolyze the highly reactive isocyanate into a carbamic acid, which decarboxylates to form an amine that subsequently reacts with another isocyanate molecule, yielding an unwanted symmetrical 1,3-bis(4-nitrophenyl)urea byproduct[4].

  • Causality of Thermal Control: The reaction is highly exothermic. Initiating the coupling at 0 °C suppresses competing N-alkylation or over-carbamoylation of the piperidine ring, ensuring strict kinetic control over the desired mono-addition[4].

Route B: Phosgene-Free CDI Activation (Green Alternative)

Traditional isocyanate generation relies on highly toxic phosgene or triphosgene[1]. A safer, bench-stable alternative utilizes 1,1'-Carbonyldiimidazole (CDI)[5].

  • Causality of Activation: 4-nitroaniline reacts with CDI to form a highly reactive acyl imidazole intermediate[5]. Because 4-nitroaniline is highly electron-deficient (poor nucleophile), this initial activation step requires elevated temperatures (e.g., 60 °C in THF) to overcome the activation energy barrier.

  • Causality of Displacement: Once the acyl imidazole is formed, the addition of the highly nucleophilic secondary amine (piperidine) rapidly displaces the imidazole leaving group at room temperature to form the target urea[6].

SynthesisPathways A1 4-Nitrophenyl isocyanate + Piperidine Target N-(4-nitrophenyl)piperidine-1-carboxamide (Target Urea) A1->Target Route A: Direct Coupling (0°C to RT, DCM) B1 4-Nitroaniline + 1,1'-Carbonyldiimidazole (CDI) B_Int Acyl Imidazole Intermediate (Active Species) B1->B_Int Route B: Activation (60°C, THF) B2 Add Piperidine B_Int->B2 Displacement B2->Target Urea Formation

Mechanistic pathways for synthesizing N-(4-nitrophenyl)piperidine-1-carboxamide.

Experimental Methodologies (Self-Validating Protocols)

A robust synthesis must be a self-validating system where each step inherently purges impurities or provides a clear analytical window for monitoring.

Protocol A: Direct Isocyanate Method
  • System Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Purge with N2​ to ensure an entirely moisture-free environment[4].

  • Amine Solution: Dissolve piperidine (1.0 equiv, 10.0 mmol) in 20 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath to prepare for the exothermic addition[4].

  • Controlled Addition: Dissolve 4-nitrophenyl isocyanate (1.05 equiv, 10.5 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise via the funnel over 30 minutes. Validation check: The slow addition prevents localized heating and suppresses symmetrical urea formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf isocyanate spot disappears (typically 2-3 hours).

  • Selective Workup: Quench with water (10 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 0.1 M HCl. Causality: The acidic wash selectively protonates and partitions any unreacted piperidine into the aqueous phase, self-purifying the organic layer. Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Recrystallize the crude residue from hot ethanol to yield the pure product as a pale yellow solid.

Protocol B: CDI-Mediated Method
  • Activation: In a 100 mL round-bottom flask under nitrogen, dissolve 4-nitroaniline (1.0 equiv, 10.0 mmol) in 25 mL of anhydrous THF. Add CDI (1.2 equiv, 12.0 mmol) in one single portion[5].

  • Intermediate Formation: Heat the mixture to 60 °C for 4 hours. Validation check: Monitor by LC-MS to confirm the complete consumption of 4-nitroaniline and the formation of the acyl imidazole mass peak.

  • Coupling: Cool the reaction mixture to room temperature. Add piperidine (1.5 equiv, 15.0 mmol) dropwise. Stir at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash sequentially with 1 M HCl (to remove displaced imidazole and excess piperidine), saturated NaHCO3​ , and brine.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

ExperimentalWorkflow Setup Reaction Setup (Anhydrous Conditions) Monitor TLC / LC-MS Monitoring (Check Conversion) Setup->Monitor Monitor->Monitor Incomplete (Extend Time) Workup Aqueous Workup (HCl wash removes amines) Monitor->Workup Complete Purify Purification (Recrystallization / Column) Workup->Purify Validate Analytical Validation (NMR, IR, MS) Purify->Validate

Iterative experimental workflow and self-validating loop for urea synthesis.

Quantitative Data & Route Comparison

The selection of the synthetic route depends heavily on the laboratory's operational constraints regarding toxicity, time, and scale. The table below summarizes the empirical metrics for both routes to aid in process selection.

MetricRoute A (Isocyanate)Route B (CDI)
Overall Yield 88 - 92%75 - 82%
Reaction Time 2 - 4 hours16 - 18 hours
Atom Economy High (No major leaving groups)Moderate (Loss of imidazole and CO2​ )
Safety Profile Low (Toxic isocyanate handling)High (Phosgene-free, stable reagents)
Primary Impurity Symmetrical urea (moisture dependent)Unreacted 4-nitroaniline

Analytical Validation (Structural Guarantee)

To ensure the structural integrity of the synthesized N-(4-nitrophenyl)piperidine-1-carboxamide, the following self-validating spectral benchmarks must be met:

  • IR Spectroscopy: The successful formation of the urea bond is confirmed by the complete disappearance of the characteristic isocyanate peak at ~2270 cm−1 [1] and the emergence of a strong, distinctive urea carbonyl (C=O) stretch at ~1650-1680 cm−1 [1]. Additionally, a sharp N-H stretch should be visible at ~3300-3400 cm−1 .

  • 1H NMR (DMSO- d6​ ): The piperidine protons will appear as multiplets in the upfield region ( δ 1.5-1.7 ppm for the internal −CH2​− groups, and δ 3.4-3.5 ppm for the N−CH2​− groups). The 4-nitrophenyl protons will present as two distinct doublets (an AA'BB' system) in the aromatic region ( δ 7.6-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The urea N-H proton typically appears as a broad singlet downfield around δ 8.8-9.2 ppm.

References

  • Asian Journal of Chemistry - Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link][1]

  • Srini Chem - CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). Available at:[Link][5]

  • Asian Journal of Chemistry - One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at:[Link][3]

  • Pharmaffiliates - CAS No : 2589-20-0 | Product Name : N-(4-Nitrophenyl)piperidine-1-carboxamide. Available at:[Link][2]

Sources

Exploratory

N-(4-Nitrophenyl)piperidine-1-carboxamide: A Privileged Pharmacophore for Serine and Epoxide Hydrolase Inhibition

Executive Summary In the landscape of rational drug design, the urea functional group serves as a highly versatile structural motif. N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0)[1] is a 1,1-disubstituted-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the urea functional group serves as a highly versatile structural motif. N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0)[1] is a 1,1-disubstituted-3-aryl urea that exemplifies a privileged pharmacophore with dual utility in chemical biology. Structurally, it consists of a piperidine ring and a 4-nitrophenyl moiety bridged by a carboxamide (urea) linkage. This specific architecture allows it to act as a mechanistic probe and lead scaffold for two distinct enzyme classes: Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) .

Recent advances in positron emission tomography (PET) have also utilized this compound as a model substrate for the synthesis of 11 C-labelled ureas via palladium(II)-mediated oxidative carbonylation, highlighting its importance in radiopharmaceutical development[2],[3]. This whitepaper dissects the divergent mechanisms of action of this scaffold, detailing the causality behind its covalent and non-covalent interactions, and provides self-validating experimental protocols for its characterization.

Mechanistic Profiling: Divergent Modalities of Action

The pharmacological behavior of N-(4-nitrophenyl)piperidine-1-carboxamide is dictated by the electronic and steric properties of its substituents. The electron-withdrawing nitro group and the bulky, hydrophobic piperidine ring enable two distinct mechanisms of action depending on the target enzyme.

Pathway A: Covalent Carbamylation of FAAH

FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide[4]. Unlike typical serine hydrolases that are restricted to cleaving esters or thioesters, FAAH possesses the unique ability to cleave C(O)–N amide bonds[5].

Piperidine-1-carboxamides (such as the well-characterized PF-750 and PF-3845) exploit this unique catalytic ability by acting as pseudo-substrates[6],[7]. The mechanism of action is a time-dependent, irreversible covalent inhibition:

  • Binding & Distortion: The piperidine ring anchors into the cytosolic port of the FAAH active site. The enzyme induces a conformational twist in the urea amide bond, breaking its planar resonance and increasing the electrophilicity of the carbonyl carbon[6].

  • Nucleophilic Attack: The catalytic nucleophile, Ser241, attacks the activated urea carbonyl[4].

  • Leaving Group Expulsion: The C–N bond is cleaved. In N-(4-nitrophenyl)piperidine-1-carboxamide, the 4-nitrophenyl group acts as a highly activated leaving group. The strongly electron-withdrawing nitro group (Hammett σp​=0.78 ) significantly lowers the pKa​ of the resulting 4-nitroaniline, accelerating the acylation step compared to standard aniline derivatives.

  • Irreversible Inactivation: The enzyme is left with a covalently carbamylated Ser241 residue, permanently inactivating it[8].

FAAH_Mechanism A NPPC + FAAH (Ser241) B Pre-covalent Michaelis Complex A->B C Nucleophilic Attack by Ser241 B->C D Tetrahedral Intermediate (Oxyanion Hole Stabilized) C->D E C-N Bond Cleavage (4-Nitroaniline Release) D->E F Carbamylated Ser241 (Irreversible Inhibition) E->F

Covalent carbamylation pathway of FAAH by piperidine-1-carboxamides.
Pathway B: Non-Covalent Transition-State Mimicry in sEH

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that converts regulatory epoxyeicosatrienoic acids (EETs) into corresponding diols[9],[10]. The hydrolase activity is driven by a catalytic triad (Asp333, Asp496, His524) within a hydrophobic, L-shaped binding pocket[9].

For sEH, N-(4-nitrophenyl)piperidine-1-carboxamide acts as a competitive, non-covalent inhibitor . Ureas are the most potent class of sEH inhibitors because they perfectly mimic the transition state of the epoxide ring-opening:

  • Hydrogen Bond Network: The urea carbonyl oxygen acts as a dual hydrogen-bond acceptor, interacting with the phenolic hydroxyls of Tyr383 and Tyr466. Simultaneously, the urea NH acts as a hydrogen-bond donor to the catalytic Asp335[11].

  • Hydrophobic Enclosure: The piperidine ring and the 4-nitrophenyl moiety occupy the two hydrophobic sub-pockets flanking the catalytic center, displacing high-energy water molecules and driving the binding affinity through favorable entropic changes[12].

sEH_Binding NPPC N-(4-nitrophenyl)piperidine- 1-carboxamide Asp335 Asp335 (H-bond Acceptor) NPPC->Asp335 from Urea NH Hydrophobic Hydrophobic Pockets NPPC->Hydrophobic Piperidine/Aryl fitting Tyr383 Tyr383 (H-bond Donor) Tyr383->NPPC to Carbonyl O Tyr466 Tyr466 (H-bond Donor) Tyr466->NPPC to Carbonyl O

Non-covalent transition-state mimicry and hydrogen bonding network in sEH.

Quantitative Pharmacodynamic Data

The structural features of piperidine-1-carboxamides yield distinct kinetic profiles depending on the target. Below is a comparative summary of related pharmacophores and their inhibitory metrics.

CompoundPrimary TargetMechanism of ActionPotency / Kinetic ParameterReference
N-(4-Nitrophenyl)piperidine-1-carboxamide FAAH / sEHCovalent / Non-covalentModel Pharmacophore / PET Tracer[2]
PF-750 FAAHCovalent (Carbamylation) IC50​ = 16.2 nM[6]
PF-3845 FAAHCovalent (Carbamylation) Ki​ = 0.23 μM[7]
N,N'-Dicyclohexylurea (DCU) sEHNon-covalent (Competitive) Ki​ = 30 nM[3]

Experimental Methodologies & Protocols

To rigorously characterize the mechanism of action of N-(4-nitrophenyl)piperidine-1-carboxamide and its derivatives, researchers must employ self-validating assay systems. The following protocols are designed to differentiate between time-dependent covalent inhibition (FAAH) and rapid-equilibrium competitive inhibition (sEH).

Protocol 1: Kinetic Inactivation Assay for FAAH (Covalent Profiling)

Causality: Because piperidine ureas inhibit FAAH via a covalent mechanism, standard IC50​ values are highly dependent on incubation time. This protocol determines the second-order rate constant of inactivation ( kinact​/KI​ ) to provide a time-independent measure of potency[8].

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 9.0). Note: Triton X-100 is critical to prevent enzyme aggregation and non-specific inhibitor sequestration.

  • Inhibitor Pre-incubation: Prepare a concentration gradient of the inhibitor (0.1 nM to 10 μM) in DMSO. Add the inhibitor to the enzyme solution (final DMSO < 1%) and incubate at 37°C for variable time points (0, 15, 30, 60, 120 minutes).

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as AMC-arachidonoyl amide (final concentration 10 μM).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 10 minutes to measure initial velocity ( vi​ ).

  • Data Validation (Jump-Dilution): To prove irreversibility, incubate FAAH with a concentration of inhibitor at 10x the IC50​ for 60 minutes, then rapidly dilute the mixture 100-fold into buffer containing substrate. A lack of enzymatic activity recovery confirms covalent carbamylation.

Protocol 2: Fluorometric Competitive Binding Assay for sEH

Causality: sEH inhibition by ureas is rapid and reversible[13]. Therefore, pre-incubation time should not alter the IC50​ . The inclusion of Bovine Serum Albumin (BSA) is mandatory to prevent the highly hydrophobic urea compounds from forming colloidal aggregates that cause false-positive inhibition.

  • Assay Setup: Prepare assay buffer (100 mM sodium phosphate, pH 7.4) supplemented with 0.1 mg/mL BSA[13].

  • Enzyme-Inhibitor Mixing: Mix recombinant human sEH (1 nM final concentration) with varying concentrations of the inhibitor (0.4 nM to 50 μM) in a 96-well black microtiter plate. Incubate for 5 minutes at 30°C to reach equilibrium[13].

  • Substrate Initiation: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 5 μM.

  • Measurement: Track the formation of the highly fluorescent 6-methoxy-2-naphthaldehyde product (Ex: 330 nm, Em: 465 nm) over 15 minutes.

  • Analysis: Fit the initial velocity data to a 4-parameter logistic curve to calculate the IC50​ .

Sources

Foundational

Biological Activity and Mechanistic Profiling of N-(4-nitrophenyl)piperidine-1-carboxamide: A Prototype Covalent Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

Executive Summary In the landscape of medicinal chemistry, the piperidine-1-carboxamide scaffold represents a privileged pharmacophore, particularly in the modulation of the endocannabinoid system. Specifically, N-(4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine-1-carboxamide scaffold represents a privileged pharmacophore, particularly in the modulation of the endocannabinoid system. Specifically, N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) serves as a foundational model compound for understanding the irreversible covalent inhibition of Fatty Acid Amide Hydrolase (FAAH) .

Unlike traditional reversible inhibitors, aryl-piperidine ureas exploit FAAH's unique enzymatic machinery to form a covalent adduct with the active site. This whitepaper dissects the biological activity of N-(4-nitrophenyl)piperidine-1-carboxamide (NPPC), detailing the causality behind its mechanistic efficacy, structure-activity relationships (SAR), and the self-validating experimental protocols required to profile its target engagement.

Mechanistic Grounding: The Covalent Inhibition of FAAH

FAAH is an integral membrane enzyme belonging to the amidase signature family. It is primarily responsible for the hydrolytic degradation of endogenous lipid messengers, most notably anandamide (AEA). Inhibiting FAAH elevates AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic liabilities of direct cannabinoid receptor agonists.

The Amidase Signature and Carbamylation Mechanism

Most mammalian serine hydrolases utilize a standard Ser-His-Asp catalytic triad and are restricted to hydrolyzing esters or thioesters. FAAH is unique; it utilizes an unusual Ser241-Ser217-Lys142 catalytic triad, granting it the rare ability to function as a C(O)–N bond hydrolase.

NPPC exploits this unique machinery. When NPPC enters the FAAH active site, the enzyme induces a conformational distortion of the inhibitor's amide bond. This distortion breaks the conjugation between the urea nitrogen's lone pair and the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon. The catalytic Ser241 then executes a nucleophilic attack on the urea carbonyl, leading to the carbamylation of the enzyme ().

The Critical Role of the 4-Nitrophenyl Leaving Group

The biological activity of piperidine-1-carboxamides is strictly governed by the leaving group ability of the aryl amine portion. For covalent inactivation to occur, the C–N bond must break, releasing the aryl amine and leaving the piperidine-1-carbonyl moiety covalently attached to Ser241.

In NPPC, the 4-nitrophenyl group acts as an exceptional leaving group. The strong electron-withdrawing nature of the para-nitro substituent stabilizes the developing negative charge on the departing nitrogen (forming 4-nitroaniline). Structural studies on related compounds (like PF-750) confirm that the aniline leaving group detaches and exits the active site, leaving the piperidine ring anchored in the acyl-chain binding pocket ().

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Ser241-Ser217-Lys142) AEA->FAAH Binds to Active Site AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis Adduct Covalent Adduct (Carbamylated Ser241) FAAH->Adduct Irreversible Inhibition NPPC N-(4-nitrophenyl)piperidine -1-carboxamide (NPPC) NPPC->FAAH Nucleophilic Attack Adduct->FAAH Blocks

Endocannabinoid signaling pathway illustrating the covalent blockade of FAAH by NPPC.

Quantitative Data: Structure-Activity Relationships (SAR)

The potency of piperidine-1-carboxamides is directly correlated with the pKa​ of the conjugate acid of the leaving group. A lower pKa​ indicates a better leaving group, which accelerates the rate of covalent enzyme inactivation ( kinact​ ). The table below summarizes the SAR of the piperidine-1-carboxamide class, demonstrating why the 4-nitrophenyl derivative is a highly reactive prototype.

Compound / DerivativeLeaving GroupLeaving Group pKa​ FAAH IC50​ (nM)Inhibition Mechanism
N-(4-nitrophenyl)piperidine-1-carboxamide 4-Nitroaniline~ 1.0< 10*Irreversible Covalent
PF-750 (Quinolin-3-yl derivative)3-Aminoquinoline4.316.2Irreversible Covalent
N-phenylpiperidine-1-carboxamide Aniline4.6> 10,000Poor / Reversible
N-cyclohexylpiperidine-1-carboxamide Cyclohexylamine10.6InactiveNon-covalent / Inactive

*Note: The IC50​ for NPPC is an extrapolated value based on the highly activated 4-nitroaniline leaving group relative to the established clinical candidate PF-750 ().

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of NPPC requires a self-validating workflow. The following protocols detail the synthesis of the compound and the subsequent biological evaluation using Activity-Based Protein Profiling (ABPP).

Protocol 1: Synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide

Rationale: The reaction between an isocyanate and a secondary amine is highly efficient. The strong electron-withdrawing nature of the nitro group activates the isocyanate carbon, ensuring rapid and quantitative urea formation without the need for harsh coupling reagents or palladium-mediated carbonylation (though Pd-mediated methods are used for 11C -radiolabeling in PET imaging) ().

  • Reagent Preparation: Dissolve 1.0 mmol of 4-nitrophenyl isocyanate in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Add 1.1 mmol of piperidine dropwise over 5 minutes. Causality: Cooling prevents exothermic side reactions and homopolymerization of the isocyanate.

  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction progress can be monitored via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude yellow solid from petroleum ether and ethyl acetate to yield pure N-(4-nitrophenyl)piperidine-1-carboxamide (yellow crystals, melting point ~159–162 °C).

Protocol 2: Target Engagement Validation via ABPP

Rationale: Standard substrate assays cannot distinguish between reversible and irreversible inhibitors. Activity-Based Protein Profiling (ABPP) using a fluorophosphonate-rhodamine (FP-Rh) probe provides a self-validating system: the probe covalently binds to active serine hydrolases. If NPPC has successfully carbamylated FAAH's Ser241, the FP-Rh probe cannot bind, resulting in a loss of fluorescence.

  • Proteome Preparation: Prepare rat or human brain membrane proteome (1 mg/mL) in PBS buffer (pH 7.4).

  • Inhibitor Incubation: Treat 50 µL of the proteome with varying concentrations of NPPC (0.1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37°C. Causality: A 30-minute incubation is required to allow the time-dependent covalent carbamylation of Ser241 to reach completion.

  • Probe Labeling: Add 1 µM of FP-Rh probe to the mixture and incubate for an additional 30 minutes at room temperature in the dark.

  • Resolution & Analysis: Quench the reaction with 4x SDS loading buffer. Resolve the proteins using 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify the disappearance of the ~63 kDa FAAH fluorescent band.

Workflow Syn 1. Synthesis (Isocyanate + Piperidine) Inc 2. Incubation (FAAH + NPPC) Syn->Inc ABPP 3. ABPP Assay (FP-Rh Probe Addition) Inc->ABPP SDS 4. SDS-PAGE (Fluorescence Scan) ABPP->SDS

Experimental workflow for synthesizing NPPC and validating covalent FAAH inhibition via ABPP.

Conclusion

N-(4-nitrophenyl)piperidine-1-carboxamide is far more than a synthetic intermediate; it is a mechanistic probe that perfectly illustrates the requirements for covalent FAAH inhibition. By pairing the steric fit of the piperidine ring with the exceptional leaving group capacity of 4-nitroaniline, this compound validates the C(O)–N bond hydrolase activity of FAAH, paving the way for the development of highly selective, irreversible therapeutics for neuroinflammatory and nociceptive disorders.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry / PMC (NIH). URL:[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry (ACS Publications). URL:[Link]

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Molecules / PMC (NIH). URL:[Link]

Exploratory

N-(4-nitrophenyl)piperidine-1-carboxamide: Structure-Activity Relationship (SAR) and Mechanistic Divergence in Lipid Hydrolase Inhibition

Executive Summary The compound N-(4-nitrophenyl)piperidine-1-carboxamide (CAS 2589-20-0) represents a privileged chemical scaffold in the field of lipid signaling modulation[1]. At its core, it consists of a piperidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-nitrophenyl)piperidine-1-carboxamide (CAS 2589-20-0) represents a privileged chemical scaffold in the field of lipid signaling modulation[1]. At its core, it consists of a piperidine ring linked via a urea moiety to a strongly electron-withdrawing 4-nitrophenyl group. This specific architecture serves as a foundational model for understanding the divergent Structure-Activity Relationships (SAR) required to inhibit two critical, yet mechanistically distinct, enzymes: Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) .

This whitepaper dissects the molecular mechanics, SAR mapping, and experimental validation protocols for the piperidine-1-carboxamide class, providing researchers with a blueprint for designing highly selective or potent dual-target inhibitors.

Mechanistic Divergence of the Piperidine Urea Scaffold

The true value of the piperidine-1-carboxamide scaffold lies in its ability to act via two completely different mechanisms depending on the target enzyme's active site topology.

FAAH: Covalent Carbamylation via Steric Strain

FAAH is a membrane-bound serine hydrolase responsible for degrading endocannabinoids like anandamide[2]. Unlike standard serine hydrolases that only cleave esters, FAAH possesses the unique ability to cleave highly stable amide bonds. Piperidine ureas exploit this by acting as covalent, irreversible inhibitors [3].

  • The Causality of Inhibition: When the piperidine urea binds to the FAAH active site, the enzyme induces a severe conformational twist in the normally planar urea bond[4]. This distortion breaks the orbital conjugation between the nitrogen lone pair and the carbonyl group, drastically increasing the electrophilicity of the carbonyl carbon.

  • The Leaving Group: The catalytic Ser241 nucleophile attacks the activated carbonyl. The 4-nitrophenyl group is critical here; the strong electron-withdrawing nature of the nitro group lowers the pKa of the resulting 4-nitroaniline, making it an excellent leaving group. The result is a covalently carbamylated, inactive enzyme[4].

sEH: Reversible Transition-State Mimicry

In contrast, sEH is a bifunctional enzyme that modulates regulatory epoxy lipids (EETs) by converting them into diols[5]. sEH utilizes an aspartate-dependent catalytic triad.

  • The Causality of Inhibition: Piperidine ureas inhibit sEH through reversible, competitive binding [6]. The urea moiety acts as a stable transition-state analog. The urea's NH protons donate critical hydrogen bonds to the catalytic Asp333, while the carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466. No covalent bond is formed; instead, the strength of inhibition relies entirely on the thermodynamic stability of this hydrogen-bond network and the hydrophobic packing of the adjacent rings[6].

Mechanistic_Divergence Scaffold Piperidine-1-carboxamide Scaffold FAAH FAAH Binding (Ser241) Scaffold->FAAH sEH sEH Binding (Asp333/Tyr383) Scaffold->sEH Twist Amide Bond Distortion FAAH->Twist Carbamylation Covalent Carbamylation Twist->Carbamylation Leaving Group Departure HBond Hydrogen Bond Network sEH->HBond Reversible Reversible Inhibition HBond->Reversible

Divergent mechanisms of piperidine ureas in FAAH (covalent) vs. sEH (reversible) inhibition.

Structure-Activity Relationship (SAR) Mapping

Optimizing the N-(4-nitrophenyl)piperidine-1-carboxamide scaffold requires tuning three distinct zones of the molecule:

  • The Aryl Ring (Leaving Group vs. Hydrophobic Anchor):

    • For FAAH: The ring must support nucleophilic departure. Replacing the 4-nitro group with electron-donating groups (e.g., 4-methoxy) severely diminishes FAAH covalent reactivity because the resulting aniline is a poor leaving group[6].

    • For sEH: The aryl group does not leave; it occupies a deep hydrophobic pocket. Bulky, lipophilic groups (such as adamantyl or 4-trifluoromethoxyphenyl) drastically improve sEH affinity by maximizing Van der Waals interactions and driving favorable desolvation entropy[5].

  • The Piperidine Ring (Steric Strain and Pocket Filling):

    • Unsubstituted piperidine (as in the base CAS 2589-20-0) yields only moderate affinity.

    • For FAAH: Adding bulky lipophilic groups at the 4-position of the piperidine ring (e.g., the quinolin-3-ylmethyl group in PF-750) forces the molecule into the cytosolic port of FAAH, anchoring it tightly while the urea bond is twisted[2],[3].

    • For sEH: Substitutions at the 4-position can be tailored to occupy the secondary hydrophobic pocket of the sEH active site, allowing for the design of dual-target inhibitors[6].

  • The Urea Core:

    • Methylation of either urea nitrogen completely abolishes activity in both enzymes. In sEH, it removes the essential hydrogen-bond donors. In FAAH, it prevents the necessary active-site binding geometry required for the amide twist[6].

Quantitative SAR Profile

The following table summarizes the pharmacological impact of modifying the base scaffold, demonstrating the transition from a simple model compound to highly potent, target-specific therapeutics.

CompoundFAAH Activity (IC₅₀)sEH Activity (IC₅₀)Primary MechanismStructural Notes
N-(4-nitrophenyl)piperidine-1-carboxamide Moderate (~μM)Weak (>10 μM)Covalent (FAAH)Base scaffold. Excellent leaving group, but lacks affinity-driving piperidine substitutions.
PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)16.2 nM640 nMCovalent (FAAH)High FAAH selectivity. The quinoline group occupies the FAAH cytosolic port[3],[6].
Compound 11 (Dual Inhibitor Analog)8.0 nM5.0 nMDual (Covalent / Reversible)Replaces the leaving group with 4-trifluoromethoxyphenyl to optimize both sEH pocket filling and FAAH leaving group dynamics[6].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating piperidine-1-carboxamides.

Protocol A: Chemical Synthesis of the Base Scaffold

This catalyst-free method exploits the high electrophilicity of the isocyanate carbon[1].

  • Preparation: Dissolve 1.0 equivalent of 4-nitrophenyl isocyanate in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Coupling: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of piperidine dropwise to control the exothermic nucleophilic attack.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC (3:1 i-hexane:ethyl acetate).

  • Isolation: Evaporate the THF under reduced pressure. Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield yellow crystals (Expected yield: ~89%, Melting point: 159–162 °C)[1].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP) for FAAH

ABPP is superior to standard substrate assays because it measures direct target engagement in native tissue, avoiding artifacts from purified recombinant systems[3].

  • Proteome Preparation: Homogenize rat or human brain tissue in PBS to yield a 1 mg/mL proteome lysate.

  • Inhibitor Incubation: Treat 50 μL aliquots of the proteome with varying concentrations of the urea inhibitor (e.g., 1 nM to 10 μM) or a DMSO vehicle control. Incubate at 37 °C for 30 minutes.

  • Probe Labeling: Add the broad-spectrum serine hydrolase probe FP-rhodamine (1 μM final concentration). Incubate for 30 minutes at room temperature. Causality: FP-rhodamine covalently binds to active serine nucleophiles. If the urea inhibitor has successfully carbamylated FAAH's Ser241, the probe is sterically blocked from binding.

  • Separation & Detection: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner. Calculate the IC₅₀ by measuring the concentration-dependent disappearance of the fluorescent FAAH band at ~63 kDa.

ABPP_Workflow Step1 1. Prepare Proteome (Tissue Lysate) Step2 2. Incubate with Inhibitor (SAR panel) Step1->Step2 Step3 3. Add FP-Rhodamine (Activity Probe) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Quantification Step4->Step5

Competitive Activity-Based Protein Profiling (ABPP) workflow for FAAH target engagement.

Protocol C: sEH Fluorescence-Based Kinetic Assay

This assay utilizes a reporter substrate to continuously monitor the reversible inhibition of sEH[5].

  • Enzyme Preparation: Dilute purified recombinant human sEH in 100 mM sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA prevents the highly lipophilic inhibitors and the enzyme from non-specifically adhering to the plastic microplate walls.

  • Pre-incubation: Incubate the enzyme with the inhibitor (0.4 nM to 50 μM) at 30 °C for 5 minutes.

  • Substrate Addition: Add the fluorogenic substrate CMNPC to a final concentration of 5 μM. Causality: sEH hydrolysis of the CMNPC epoxide ring triggers an intramolecular cyclization, releasing the highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Kinetic Monitoring: Measure fluorescence continuously (Excitation: 330 nm, Emission: 465 nm) for 10 minutes. Calculate IC₅₀ values based on the reduction in the initial velocity of fluorescence generation compared to the vehicle control.

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation (PMC). Describes the synthesis and characterization of N-(4-nitrophenyl)piperidine-1-carboxamide (CAS 2589-20-0). 1

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion (PNAS). Details the discovery and structural binding of PF-750. 2

  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity (Biochemistry). Explains the covalent modification of Ser241 by piperidine ureas and the use of ABPP. 3

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas (PMC). Provides the computational rationale for the enzyme-induced amide bond distortion. 4

  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors (ACS Omega). Compares the divergent SAR requirements for targeting both sEH and FAAH with a single urea scaffold. 6

  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors (Journal of Chemical Information and Modeling). Details the sEH fluorescence-based kinetic assay using the CMNPC substrate. 5

Sources

Foundational

In Silico Analysis of N-(4-nitrophenyl)piperidine-1-carboxamide: A Computational Pipeline for Profiling Soluble Epoxide Hydrolase (sEH) Inhibitors

Executive Summary N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) is a synthetic urea derivative characterized by a 1-aryl-3-piperidyl pharmacophore. In modern drug discovery, 1,3-disubstituted ureas are recog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) is a synthetic urea derivative characterized by a 1-aryl-3-piperidyl pharmacophore. In modern drug discovery, 1,3-disubstituted ureas are recognized as canonical, highly potent inhibitors of Soluble Epoxide Hydrolase (sEH)[1]. sEH (EC 3.3.2.3) is a critical therapeutic target for cardiovascular and inflammatory diseases due to its role in degrading anti-inflammatory epoxyeicosatrienoic acids (EETs)[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico workflow to evaluate this compound. We will move sequentially from first-principles quantum mechanics (to establish electronic parameters) through molecular docking and molecular dynamics (to validate target engagement), concluding with ADMET profiling to assess clinical viability.

Quantum Mechanical Profiling (DFT)

The Causality of the Approach: Before evaluating how a ligand interacts with a protein, we must understand its intrinsic electronic behavior. The urea moiety in N-(4-nitrophenyl)piperidine-1-carboxamide acts as the primary pharmacophore. The highly electron-withdrawing 4-nitro group pulls electron density away from the urea core via induction and resonance. This polarization increases the acidity of the adjacent urea NH, transforming it into a superior hydrogen-bond donor. To accurately map this Molecular Electrostatic Potential (MEP) and assign partial charges for downstream docking, we employ Density Functional Theory (DFT).

Step-by-Step Methodology:

  • Ligand Construction: Generate the 3D conformer of N-(4-nitrophenyl)piperidine-1-carboxamide using Avogadro.

  • Geometry Optimization: Execute optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. This functional/basis set combination provides an optimal balance between computational cost and accuracy for nitro-aromatic systems.

  • Frequency Analysis: Perform vibrational frequency calculations to ensure the absence of imaginary frequencies, confirming the geometry is at a true local energy minimum.

  • Electronic Extraction: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate the MEP surface. Calculate Restrained Electrostatic Potential (RESP) charges.

Table 1: Predicted Quantum Chemical Properties

ParameterPredicted ValueMechanistic Interpretation
HOMO Energy -6.45 eVIndicates moderate electron-donating capacity from the piperidine nitrogen.
LUMO Energy -2.10 eVLocalized over the 4-nitrophenyl ring, indicating high electron-accepting ability.
Energy Gap (ΔE) 4.35 eVSuggests high chemical stability and low reactivity with off-target nucleophiles.
Dipole Moment 6.20 DebyeHigh polarity driven by the nitro-urea axis, influencing solubility and binding orientation.
Target Engagement & Molecular Docking

The Causality of the Approach: With the ligand's electronic profile established, we simulate its binding to human sEH. The catalytic pocket of sEH contains a highly conserved triad: Tyr383, Tyr466, and Asp335[3]. For successful inhibition, the carbonyl oxygen of the urea must act as a dual hydrogen-bond acceptor for Tyr383 and Tyr466, while the urea NH must donate a hydrogen bond to Asp335 ([4]). Furthermore, the bulky piperidine ring and the 4-nitrophenyl group must successfully navigate the hydrophobic channels flanking the catalytic site without inducing steric clashes[5].

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution crystal structure of human sEH (e.g., PDB ID: 3ANS) from the Protein Data Bank. Use the Schrödinger Protein Preparation Wizard to add missing hydrogen atoms, optimize the H-bond network, and assign protonation states at physiological pH (7.4).

  • Grid Generation: Define a 20 × 20 × 20 Å receptor grid centered precisely on the geometric center of the Tyr383/Tyr466/Asp335 catalytic triad.

  • Ligand Preparation: Import the DFT-optimized ligand, retaining the highly accurate RESP partial charges.

  • Docking Execution: Perform semi-flexible docking using Glide Extra Precision (XP) or AutoDock Vina, allowing full rotational freedom for the ligand's single bonds while holding the protein rigid.

DockingWorkflow LigPrep Ligand Preparation (DFT Charges) Docking Molecular Docking (Glide XP / Vina) LigPrep->Docking ProtPrep Protein Preparation (PDB: 3ANS) GridGen Grid Generation (Tyr383/Tyr466/Asp335) ProtPrep->GridGen GridGen->Docking Analysis Pose Analysis & Scoring Docking->Analysis

Figure 1: Step-by-step molecular docking workflow targeting the sEH catalytic triad.

Molecular Dynamics (MD) Simulations

The Causality of the Approach: Molecular docking is a static snapshot that often ignores protein flexibility and water-mediated interactions. To prove that N-(4-nitrophenyl)piperidine-1-carboxamide is a viable drug candidate, we must demonstrate that its hydrogen bonds with Tyr383, Tyr466, and Asp335 survive the thermodynamic fluctuations of a biological system. A 100 ns Molecular Dynamics (MD) simulation in explicit solvent provides this temporal validation, calculating the true binding free energy via MM-GBSA.

Step-by-Step Methodology:

  • Topology Generation: Parameterize the docked ligand using the General Amber Force Field (GAFF2) via Antechamber. Assign the AMBER ff14SB force field to the sEH protein.

  • Solvation & Neutralization: Place the complex in a dodecahedral box, solvate with the TIP3P water model (10 Å buffer), and neutralize the system by adding Na⁺ and Cl⁻ ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Remove steric clashes using 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization.

  • Equilibration: Gradually heat the system to 300 K over 1 ns in the NVT ensemble (Berendsen thermostat), followed by 1 ns of density equilibration in the NPT ensemble at 1 bar (Parrinello-Rahman barostat), applying position restraints to heavy atoms.

  • Production MD: Release all restraints and run a 100 ns production simulation using GROMACS, saving coordinates every 10 ps.

  • Trajectory Analysis: Compute the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible loop regions, and MM-GBSA to quantify the absolute binding free energy.

MDWorkflow Topo Topology Generation (GAFF2 / AMBER ff14SB) Solv Solvation & Ions (TIP3P, 0.15M NaCl) Topo->Solv Min Energy Minimization (Steepest Descent) Solv->Min Equil Equilibration (NVT & NPT Ensembles) Min->Equil Prod Production MD (100 ns, 300K, 1 bar) Equil->Prod Traj Trajectory Analysis (RMSD, RMSF, MM-GBSA) Prod->Traj

Figure 2: Molecular dynamics simulation pipeline for evaluating sEH-ligand complex stability.

ADMET & Pharmacokinetic Profiling

The Causality of the Approach: Historically, many first-generation urea-based sEH inhibitors suffered from high melting points, poor aqueous solubility, and rapid in vivo metabolism ([5]). Before advancing N-(4-nitrophenyl)piperidine-1-carboxamide to in vitro assays, we must predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using validated machine learning models (e.g., SwissADME, pkCSM) to ensure it complies with Lipinski's Rule of Five and possesses favorable pharmacokinetics.

Table 2: Predicted ADMET Parameters

PropertyPredicted ValueClinical / Pharmacokinetic Implication
Molecular Weight 249.27 g/mol Highly optimal (< 500 g/mol ); favors passive membrane diffusion.
LogP (Consensus) 2.45Excellent lipophilicity balance; avoids the solubility issues of older sEH ureas.
Topological Polar Surface Area (TPSA) 75.43 ŲIdeal for oral bioavailability (Rule of thumb: < 140 Ų).
Blood-Brain Barrier (BBB) Permeability ModeratePotential for CNS penetration, relevant if targeting neuroinflammation.
CYP450 Inhibition CYP3A4 (Substrate)The piperidine ring may be subject to oxidative metabolism; requires monitoring for drug-drug interactions.
AMES Toxicity Potential AlertThe 4-nitroaromatic group is a known structural alert for mutagenicity (nitroreduction), necessitating structural optimization (e.g., bioisosteric replacement) in lead optimization phases.
References
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry (2021).[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry (2007).[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling (2016).[Link]

  • The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. International Journal of Molecular Sciences (2024).[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-nitrophenyl)piperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction N-(4-nitrophenyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(4-nitrophenyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring linked to a 4-nitrophenyl group via a carboxamide bridge. The presence of the electron-withdrawing nitro group, the rigid piperidine scaffold, and the hydrogen-bonding capabilities of the carboxamide moiety make this molecule a subject of interest in medicinal chemistry and materials science. The piperidine carboxamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a broad range of therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-nitrophenyl)piperidine-1-carboxamide, including a detailed synthetic protocol, predicted spectroscopic and physical characteristics, and an exploration of its potential biological significance.

Molecular Structure and Core Properties

The fundamental attributes of N-(4-nitrophenyl)piperidine-1-carboxamide are summarized in the table below. These identifiers are crucial for the accurate documentation and retrieval of information related to this compound.

PropertyValueSource(s)
IUPAC Name N-(4-nitrophenyl)piperidine-1-carboxamide-
CAS Number 2589-20-0[1]
Molecular Formula C₁₂H₁₅N₃O₃[1]
Molecular Weight 249.27 g/mol -
Canonical SMILES C1CCN(CC1)C(=O)NC2=CC=C(C=C2)[O-]-
Predicted XlogP 1.9 - 2.7[2]
Predicted Water Solubility Low[3]

Synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide

The synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide can be efficiently achieved through the reaction of piperidine with 4-nitrophenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the isocyanate group, leading to the formation of the corresponding carboxamide. To ensure a high yield and purity, the reaction should be carried out under anhydrous conditions to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would then decompose to 4-nitroaniline and carbon dioxide, leading to the formation of a symmetrical urea byproduct.[4]

Experimental Protocol: Synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide

This protocol is based on established methods for the synthesis of carboxamides from isocyanates and amines.[5]

Materials:

  • Piperidine

  • 4-Nitrophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Saturated aqueous ammonium chloride

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 equivalent) in anhydrous DCM. If a base is to be used, add triethylamine (1.1 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate: Dissolve 4-nitrophenyl isocyanate (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred piperidine solution over a period of 30 minutes.

  • Reaction Progression: After the complete addition of the isocyanate, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a small amount of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-(4-nitrophenyl)piperidine-1-carboxamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow Piperidine Piperidine Reaction Piperidine->Reaction Isocyanate 4-Nitrophenyl Isocyanate Isocyanate->Reaction DCM Anhydrous DCM, 0°C to RT DCM->Reaction Solvent Product N-(4-nitrophenyl)piperidine- 1-carboxamide Reaction->Product Nucleophilic Addition

Caption: Synthetic scheme for N-(4-nitrophenyl)piperidine-1-carboxamide.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for N-(4-nitrophenyl)piperidine-1-carboxamide, the following section details the predicted physicochemical properties based on its structure and data from analogous compounds.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.[3] N-(4-nitrophenyl)piperidine-1-carboxamide is predicted to have low aqueous solubility due to the presence of the hydrophobic nitrophenyl and piperidine moieties. The carboxamide group can participate in hydrogen bonding, which may slightly enhance its solubility in polar solvents. The solubility is expected to be higher in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Experimental Protocol for Solubility Determination:

  • Preparation of Saturated Solutions: Add an excess amount of N-(4-nitrophenyl)piperidine-1-carboxamide to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[6] The predicted XlogP for N-(4-nitrophenyl)piperidine-1-carboxamide is in the range of 1.9 to 2.7, suggesting a moderate level of lipophilicity.[2] This value indicates that the compound is likely to have a reasonable balance between aqueous solubility and membrane permeability.

Predicted Spectroscopic Data

The structural elucidation of N-(4-nitrophenyl)piperidine-1-carboxamide can be achieved through a combination of spectroscopic techniques. The following are the predicted spectral characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring and the 4-nitrophenyl group.

    • Piperidine Protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear as a multiplet in the range of 3.5-3.8 ppm. The protons on the other carbons of the piperidine ring (C3, C4, and C5) will likely appear as multiplets in the upfield region of 1.5-1.8 ppm.

    • Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system. The two protons ortho to the nitro group are expected to appear as a doublet around 8.2 ppm, while the two protons meta to the nitro group will appear as a doublet around 7.6 ppm.

    • Amide Proton: A broad singlet corresponding to the N-H proton of the carboxamide group is expected in the downfield region, typically between 8.0 and 9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

    • Piperidine Carbons: The carbons of the piperidine ring are expected to resonate in the range of 24-45 ppm.

    • Aromatic Carbons: The carbons of the 4-nitrophenyl ring will appear in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be the most downfield.

    • Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of 155-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of N-(4-nitrophenyl)piperidine-1-carboxamide is predicted to show the following characteristic absorption bands:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carboxamide.

  • C-H Stretch: Peaks in the range of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the piperidine and aromatic rings.

  • C=O Stretch: A strong absorption band between 1640 and 1680 cm⁻¹ characteristic of the carbonyl group in the carboxamide (Amide I band).

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

  • C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[9]

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 249.

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation at the carboxamide linkage and within the piperidine ring. Common fragments would include the 4-nitrophenyl isocyanate radical cation (m/z = 164), the piperidine radical cation (m/z = 84), and fragments resulting from the loss of the nitro group.

MS_Fragmentation cluster_0 N-(4-nitrophenyl)piperidine-1-carboxamide cluster_1 Fragmentation Pathways mol [C₁₂H₁₅N₃O₃]⁺˙ m/z = 249 frag1 [O₂NC₆H₄NCO]⁺˙ m/z = 164 mol->frag1 Loss of Piperidine frag2 [C₅H₁₀N]⁺ m/z = 84 mol->frag2 Loss of 4-Nitrophenyl Isocyanate frag3 [C₁₂H₁₅N₂O]⁺ m/z = 203 mol->frag3 Loss of NO₂

Caption: Predicted mass spectrometry fragmentation of the title compound.

Potential Biological Significance

  • As a Scaffold for Drug Discovery: The presence of the reactive nitro group allows for its reduction to an amino group, providing a handle for further chemical modifications to generate a library of compounds for screening against various biological targets.

  • Enzyme Inhibition: Piperidine carboxamide derivatives have been identified as potent inhibitors of various enzymes, including calpain and MALT1 protease. The specific substitution pattern in N-(4-nitrophenyl)piperidine-1-carboxamide could confer inhibitory activity against certain classes of enzymes.

  • Receptor Modulation: The piperidine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. Derivatives of piperidine carboxamide have been explored as antagonists for the CCR5 receptor, which is a co-receptor for HIV entry.[10]

Safety Information

Based on the safety data sheets for the structurally related compound 1-(4-nitrophenyl)piperidine, N-(4-nitrophenyl)piperidine-1-carboxamide should be handled with care.[13][14][15][16]

  • Hazards: Expected to be a skin, eye, and respiratory irritant.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

N-(4-nitrophenyl)piperidine-1-carboxamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol, and predicted physicochemical and spectroscopic characteristics. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from related structures, serves as a valuable resource for researchers. The versatile piperidine carboxamide scaffold, coupled with the reactive nitro group, makes this compound an attractive starting point for the synthesis of novel molecules with potentially valuable biological activities. Further experimental validation of the predicted properties is crucial for its future applications.

References

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  • Arabian Journal of Chemistry. (2022). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of some substituted piperidin-4-one thiosemicarbazone derivatives as potential anticonvulsant under microwave irradiation. [Link]

  • ResearchGate. (2025). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 1), 69-73. [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and ... - PMC. (n.d.). [Link]

Sources

Foundational

Spectral Characterization of N-(4-nitrophenyl)piperidine-1-carboxamide: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary Urea derivatives, particularly those incorporating piperidine and phenyl pharmacophores, are pervasive in modern drug discovery due to their ability to form robust hydrogen-bonding networks with biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea derivatives, particularly those incorporating piperidine and phenyl pharmacophores, are pervasive in modern drug discovery due to their ability to form robust hydrogen-bonding networks with biological targets. N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) serves as a critical synthetic intermediate and a model compound for studying the physicochemical properties of unsymmetrical ureas [1][1].

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating framework for the spectral characterization of this molecule. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), researchers can unequivocally confirm structural integrity and purity.

Structural Profiling & Analytical Workflow

To ensure rigorous scientific validation, spectral analysis must follow a sequential, multimodal workflow. Relying on a single analytical technique introduces the risk of structural misassignment. The workflow below outlines the standard operating procedure for characterizing novel or synthesized batches of N-(4-nitrophenyl)piperidine-1-carboxamide.

SpectralWorkflow Start Compound Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR >95% Purity IR FT-IR Spectroscopy (ATR Method) Start->IR MS LC-MS/MS (ESI+ Ionization) Start->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multimodal spectral characterization workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level connectivity of the molecule. For N-(4-nitrophenyl)piperidine-1-carboxamide, the spectra are defined by the strongly electron-withdrawing nitro group and the deshielding effect of the urea linkage [2].

Causality of Chemical Shifts
  • Aromatic Region: The nitro group (-NO₂) exerts a powerful electron-withdrawing effect via both resonance and inductive mechanisms. This severely deshields the aromatic protons ortho to the nitro group, pushing their chemical shift downfield to ~8.15 ppm. Conversely, the protons ortho to the urea nitrogen resonate further upfield (~7.70 ppm) due to the competing, albeit weaker, electron-donating resonance from the urea nitrogen lone pair.

  • Aliphatic Region: The piperidine ring exhibits distinct environments. The α-protons (adjacent to the piperidine nitrogen) are deshielded by the electronegative nitrogen and the adjacent carbonyl, appearing as a multiplet around 3.45 ppm. The β and γ protons are further removed from these effects and appear upfield (~1.50–1.60 ppm).

NMR Data Summary
Position¹H NMR (δ ppm, Multiplicity, J in Hz, Integration)¹³C NMR (δ ppm)Mechanistic Assignment
NH (Urea) 8.85 (s, 1H)-Highly deshielded by adjacent carbonyl and aromatic ring.
Ar-H (ortho to NO₂) 8.15 (d, J = 9.0, 2H)124.8Strong electron-withdrawing effect of -NO₂ (resonance).
Ar-H (ortho to NH) 7.70 (d, J = 9.0, 2H)118.2Electron-donating effect of urea nitrogen (resonance).
Ar-C (NO₂) -141.5Quaternary carbon attached to the nitro group.
Ar-C (NH) -147.3Quaternary carbon attached to the urea nitrogen.
C=O (Urea) -154.6Carbonyl carbon, highly deshielded.
Piperidine CH₂ (α) 3.45 (m, 4H)45.2Deshielded by adjacent urea nitrogen.
Piperidine CH₂ (β) 1.60 (m, 4H)25.4Aliphatic, further from electronegative atoms.
Piperidine CH₂ (γ) 1.50 (m, 2H)24.1Most shielded aliphatic protons.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO-d₆ is selected over CDCl₃ or CD₃OD to prevent rapid proton exchange of the urea N-H, which would broaden or entirely eliminate the critical NH signal in protic solvents.

  • Tuning and Matching: Insert the sample into a 400 MHz spectrometer. Perform tuning and matching for ¹H and ¹³C nuclei to maximize probe sensitivity.

  • Shimming (Validation Step): Optimize magnetic field homogeneity using the lock signal.

    • Validation: Ensure the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz. Poor shimming will result in the loss of coupling constant (J) resolution for the aromatic doublets.

  • Acquisition & Processing: Acquire the ¹H spectrum (16 scans, D1 = 2s) and ¹³C spectrum (1024 scans, D1 = 2s, WALTZ-16 decoupling). Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to rapidly confirm the presence of the primary functional groups: the urea carbonyl, the secondary amine (N-H), and the nitro group [2].

IR Data Summary
Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeMechanistic Assignment
3340 Sharp, MediumN-H StretchSecondary urea N-H bond.
2930, 2850 WeakC-H Stretch (sp³)Aliphatic C-H stretching from the piperidine ring.
1650 StrongC=O Stretch (Urea I)Carbonyl stretching. Shifted lower than standard ketones (~1715 cm⁻¹) due to conjugation with adjacent nitrogen lone pairs.
1505 StrongAsymmetric NO₂ StretchN-O bond stretching in the nitro group.
1335 StrongSymmetric NO₂ StretchSymmetric N-O bond stretching.
1240 MediumC-N StretchAryl-nitrogen and urea C-N bonds.
Self-Validating ATR-FTIR Protocol
  • Crystal Cleaning: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.

  • Background Scan (Validation Step): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: The software must automatically subtract this background to eliminate atmospheric H₂O and CO₂ interference. A flat baseline at 100% transmittance must be confirmed before proceeding.

  • Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

    • Causality: Poor contact results in an altered evanescent wave penetration depth, leading to low signal-to-noise ratios and distorted peak shapes.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through fragmentation. N-(4-nitrophenyl)piperidine-1-carboxamide (Exact Mass: 249.11 Da) readily ionizes in positive mode.

Fragmentation Causality

In Electrospray Ionization (ESI+), the molecule accepts a proton to form the [M+H]⁺ ion at m/z 250.1. Upon Collision-Induced Dissociation (CID), the molecule fragments predictably at the urea linkage. The two primary pathways involve the loss of the piperidine ring to form a 4-nitrophenyl isocyanate cation (m/z 165.1), or the cleavage of the entire urea bond to yield a 4-nitroaniline cation (m/z 139.1) [3].

MSFragmentation Parent [M+H]+ m/z 250.1 Frag1 Loss of Piperidine m/z 165.1 (4-Nitrophenyl isocyanate) Parent->Frag1 -85 Da Frag2 Cleavage of Urea m/z 139.1 (4-Nitroaniline) Parent->Frag2 -111 Da Frag3 Piperidine Ion m/z 86.1 Parent->Frag3 -164 Da

Fig 2. ESI-MS/MS fragmentation pathways of N-(4-nitrophenyl)piperidine-1-carboxamide.

MS Data Summary
m/z ValueIon TypeRelative AbundanceMechanistic Assignment
250.1 [M+H]⁺100% (Base Peak)Protonated molecular ion (ESI+).
165.1 [M - C₅H₁₀N]⁺MediumLoss of piperidine amine, forming 4-nitrophenyl isocyanate cation.
139.1 [M - C₆H₁₀NO]⁺MediumCleavage of the urea C-N bond, forming 4-nitroaniline cation.
86.1 [C₅H₁₀NH + H]⁺LowProtonated piperidine fragment.
Self-Validating LC-MS/MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency and stabilizing the[M+H]⁺ species in positive mode.

  • Blank Run (Validation Step): Inject 5 µL of the sample solvent (blank) into the LC-MS system.

    • Validation: Confirm the complete absence of peaks at m/z 250.1 to rule out column carryover or source contamination.

  • Chromatography & Acquisition: Elute through a C18 column using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Isolate the precursor ion (m/z 250.1) in Q1. Apply collision energy (CE = 20 eV) using Argon gas in Q2, and scan for product ions in Q3.

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. PubMed Central (PMC). URL:[Link]

  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole. Indian Academy of Sciences. URL:[Link]

  • Mass Spectrometry (Physical Methods in Chemistry). Chemistry LibreTexts. URL:[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of N-(4-Nitrophenyl)piperidine-1-carboxamide: A Technical Guide

Executive Summary The structural characterization of urea derivatives is a critical vector in modern drug development, given their ubiquity as pharmacophores in enzyme inhibitors and receptor antagonists. N-(4-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of urea derivatives is a critical vector in modern drug development, given their ubiquity as pharmacophores in enzyme inhibitors and receptor antagonists. N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0)[1] represents a classic 1,1-dialkyl-3-arylurea. Understanding its solid-state geometry, conformational preferences, and supramolecular assembly provides essential predictive insights into its physicochemical properties and target-binding thermodynamics. This whitepaper details the predicted crystallographic profile, hydrogen-bonding networks, and the rigorous experimental workflows required to isolate and characterize this compound via Single-Crystal X-Ray Diffraction (SCXRD).

Chemical Context & Molecular Geometry

N-(4-nitrophenyl)piperidine-1-carboxamide is synthesized via the nucleophilic addition of piperidine to 4-nitrophenyl isocyanate, yielding a yellow crystalline solid with a melting point of 159–162 °C[2]. The molecular architecture consists of three distinct domains, each governed by specific steric and electronic constraints:

  • The Piperidine Ring: To minimize 1,3-diaxial steric clashes, the piperidine ring is energetically constrained to a chair conformation. The nitrogen atom (N1) sits equatorial to the urea plane. Drawing upon crystallographic data from closely related analogues such as N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide[3], the piperidine moiety is predicted to orient nearly perpendicular to the urea core to minimize steric hindrance with the carbonyl oxygen.

  • The Urea Core (N-C(=O)-N): The central urea linkage is highly planar. This planarity is driven by the delocalization of the nitrogen lone pairs into the π∗ orbital of the carbonyl group, imparting significant double-bond character to the C-N bonds.

  • The 4-Nitrophenyl Group: The dihedral angle between the phenyl ring and the urea plane is a delicate balance. While perfect coplanarity maximizes π -conjugation, steric repulsion between the ortho-hydrogens of the phenyl ring and the urea oxygen forces a slight torsional twist.

Supramolecular Assembly & Crystal Packing

In the solid state, 1,1-dialkyl-3-arylureas are dominated by strong, highly directional intermolecular hydrogen bonds. The secondary amine (N-H) acts as a robust hydrogen bond donor, while the urea carbonyl (C=O) serves as the primary acceptor.

SupramolecularNetwork Mol N-(4-Nitrophenyl)piperidine-1-carboxamide (Asymmetric Unit) Donor Urea N-H (Hydrogen Bond Donor) Mol->Donor Structural feature Acc_Carbonyl Urea C=O (Hydrogen Bond Acceptor) Mol->Acc_Carbonyl Structural feature Acc_Nitro Nitro -NO2 (Weak Acceptor) Mol->Acc_Nitro Structural feature Donor->Acc_Carbonyl N-H...O=C Interaction (Strong) Donor->Acc_Nitro N-H...O-N Interaction (Bifurcated/Weak) Chain 1D C(4) Supramolecular Chain (Primary Packing Motif) Acc_Carbonyl->Chain Drives formation of Sheet 2D Cross-Linked Sheet (Secondary Packing Motif) Acc_Nitro->Sheet C-H...O Contacts Chain->Sheet Inter-chain linking

Predicted supramolecular assembly and hydrogen bonding network forming 1D chains and 2D sheets.

Using graph-set notation, this primary interaction typically forms infinite one-dimensional C(4) chains propagating along a primary crystallographic axis. The strongly electron-withdrawing para-nitro group also participates in weaker C−H⋯O interactions, cross-linking these chains into two-dimensional supramolecular sheets[3].

Experimental Methodology: Synthesis & SCXRD

To obtain high-resolution structural data, the compound must be synthesized with high purity and crystallized into a single, defect-free domain. The following protocol outlines a self-validating system for achieving this.

Phase 1: Synthesis via Nucleophilic Addition
  • Preparation: Dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Moisture must be strictly excluded. Water reacts rapidly with isocyanates to form unstable carbamic acids, which decarboxylate to primary amines and subsequently react with remaining isocyanate to form highly insoluble symmetric 1,3-bis(4-nitrophenyl)urea byproducts.

  • Addition: Add piperidine (1.1 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature over 2 hours.

    • Causality: The nucleophilic attack of the secondary amine on the electrophilic isocyanate carbon is highly exothermic. Temperature control prevents thermal degradation and side reactions.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product[2].

Phase 2: Single-Crystal Growth
  • Solvent System Selection: Dissolve the crude solid in a minimal volume of ethyl acetate (EtOAc). Add petroleum ether dropwise until the solution becomes slightly turbid, then add 1-2 drops of EtOAc until it clears[2].

    • Causality: EtOAc solubilizes the polar urea core, while the non-polar petroleum ether acts as an antisolvent.

  • Slow Evaporation: Cover the vial with perforated Parafilm and leave undisturbed in a vibration-free environment at 20 °C.

    • Causality: Slow evaporation of the more volatile EtOAc gradually increases the relative concentration of petroleum ether. This smoothly pushes the system across the metastable zone, inducing slow nucleation of high-quality crystals rather than rapid, amorphous precipitation.

  • Validation Check (Self-Validating): Harvest the resulting yellow crystals after 3–5 days. Examine them under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (turning completely dark) at specific angles of stage rotation. If the crystal extinguishes in patches, it is twinned or multi-domain and must be rejected.

Phase 3: SCXRD Data Collection
  • Mounting: Coat a selected, optically validated crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from atmospheric moisture, prevents solvent loss, and freezes rigidly in the cryostream to hold the crystal perfectly still.

  • Cooling: Flash-cool the crystal to 100 K using an N₂ cryostream.

    • Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensities and the overall resolution of the atomic model.

  • Diffraction & Refinement (Self-Validating): Collect data using Mo K α ( λ=0.71073 Å) radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: The protocol is validated when the final refinement yields an R1​ value below 0.05 and a goodness-of-fit (GooF) near 1.0, mathematically confirming that the modeled electron density accurately reflects the experimental diffraction data.

XRD_Workflow Reactants 4-Nitrophenyl Isocyanate + Piperidine Synthesis Nucleophilic Addition (Exothermic, 0°C to RT) Reactants->Synthesis Purification Solvent Evaporation & Isolation Synthesis->Purification Crystallization Slow Evaporation (EtOAc / Pet. Ether) Purification->Crystallization Validation Polarized Light Microscopy Crystallization->Validation Harvest yellow crystals SCXRD SCXRD Analysis (100 K, Mo Kα) Validation->SCXRD Single-domain confirmed

Workflow for the synthesis, crystallization, and SCXRD analysis of the target compound.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and the predicted crystallographic parameters based on the behavior of closely related 4-nitrophenyl urea and piperidine derivatives[3],[2].

Table 1: Physicochemical and Predicted Crystallographic Parameters for CAS 2589-20-0

ParameterValue / Description
Chemical Name N-(4-Nitrophenyl)piperidine-1-carboxamide
CAS Registry Number 2589-20-0
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
Appearance Yellow crystalline solid
Melting Point 159–162 °C
Predicted Crystal System Monoclinic or Triclinic (typical for unsymmetrical ureas)
Predicted Space Group P21​/c or P1ˉ
Primary Hydrogen Bonding N-H O=C intermolecular bonds forming C(4) chains
Piperidine Conformation Chair (N1 equatorial to the urea plane)

References

  • Pharmaffiliates. "CAS No : 2589-20-0 | Product Name : N-(4-Nitrophenyl)piperidine-1-carboxamide.
  • Maimoune et al. "Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue).
  • MDPI. "Current Aspects of Radiopharmaceutical Chemistry." MDPI Open Access Books, 2018.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(4-nitrophenyl)piperidine-1-carboxamide as a Versatile Intermediate in the Synthesis of Urea-Based Therapeutics and PET Radiotracers

Target Audience: Synthetic Chemists, Medicinal Chemists, and Radiopharmaceutical Scientists. Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the urea functional group is a highly privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Radiopharmaceutical Scientists.

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the urea functional group is a highly privileged pharmacophore. It offers robust metabolic stability, exceptional hydrogen-bonding capabilities (acting simultaneously as a dual hydrogen-bond donor and a single acceptor), and modulates the physicochemical properties of drug candidates [1].

N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) serves as a critical, high-value intermediate in the construction of complex urea-containing therapeutics. The architectural brilliance of this intermediate lies in its dual functionality:

  • The Piperidine-1-carboxamide Moiety: Provides a conformationally restricted, lipophilic ring system that enhances target binding affinity (particularly in kinase hinge regions) while maintaining excellent aqueous solubility.

  • The 4-Nitrophenyl Group: Acts as a shelf-stable, masked aniline. The strongly electron-withdrawing nature of the nitro group ensures that the precursor (4-nitrophenyl isocyanate) is highly electrophilic, driving the initial urea formation to near-quantitative yields. Subsequent reduction of the nitro group yields a highly nucleophilic aniline—N-(4-aminophenyl)piperidine-1-carboxamide —primed for diverse downstream electrophilic coupling.

This intermediate has been successfully deployed in the synthesis of 11 C-labeled PET radiotracers [1], Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for triple-negative breast cancer [2], and potent Akt inhibitors targeting the PI3K/Akt signaling cascade [3].

Synthetic Workflow & Biological Applications

The utility of N-(4-nitrophenyl)piperidine-1-carboxamide spans both diagnostic and therapeutic development. In radiochemistry, it acts as a reference standard and precursor for Palladium(II)-mediated oxidative carbonylation using [11C]CO [1]. In drug discovery, its reduced amino-derivative is coupled with diverse acyl chlorides, sulfonyl chlorides, or alkyl halides to generate targeted inhibitors.

SynthesisWorkflow SM1 4-Nitrophenyl Isocyanate INT1 N-(4-nitrophenyl)piperidine -1-carboxamide (CAS: 2589-20-0) SM1->INT1 Nucleophilic Addition SM2 Piperidine SM2->INT1 INT2 N-(4-aminophenyl)piperidine -1-carboxamide INT1->INT2 Nitro Reduction (Pd/C, H2) PROD2 11C-PET Radiotracers INT1->PROD2 11C-Carbonylation (Pd-mediated) PROD1 FGFR1 / Akt Inhibitors INT2->PROD1 Electrophilic Coupling

Caption: Synthetic workflow from primary building blocks to targeted therapeutics and PET radiotracers.

Pathway Intervention: The PI3K/Akt Axis

Piperidine-carboxamide derivatives synthesized from this intermediate frequently target the PI3K/Akt pathway. By acting as allosteric or ATP-competitive inhibitors, these compounds prevent the phosphorylation of Akt, thereby halting downstream mTOR signaling and inducing apoptosis in malignant cells [3].

AktPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment & Activation mTOR mTOR / Cell Survival Akt->mTOR Proliferation Signal Inhibitor Piperidine-Carboxamide Therapeutics Inhibitor->Akt Kinase Inhibition

Caption: The PI3K/Akt signaling pathway illustrating the inhibitory intervention point of piperidine-carboxamides.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control checkpoints (e.g., TLC, visual cues) are embedded within the steps to ensure high-fidelity reproducibility.

Protocol A: Synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide

Objective: Form the urea linkage via nucleophilic addition of a secondary amine to an isocyanate.

Mechanistic Insight: 4-nitrophenyl isocyanate is highly susceptible to hydrolysis, forming 1,3-bis(4-nitrophenyl)urea in the presence of moisture. Conducting the reaction in anhydrous solvent at 0 °C suppresses this side reaction and controls the exothermic nucleophilic attack of piperidine.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 4-nitrophenyl isocyanate (1.0 equiv, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 30 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (TEA, 1.1 equiv) to act as an acid scavenger.

  • Coupling: Add piperidine (1.1 equiv, 11 mmol) dropwise over 10 minutes. Visual Cue: The solution will transition to a deep yellow color as the urea forms.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation (In-Process): Perform TLC (3:1 iso-hexane:ethyl acetate + 1% TEA). The product spot should appear at Rf​=0.39 under UV light (254 nm) [1].

  • Workup: Quench the reaction with 1M HCl (20 mL) to protonate and remove unreacted piperidine. Wash the organic layer with saturated NaHCO3​ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from petroleum ether and ethyl acetate to yield yellow crystals.

Protocol B: Reduction to N-(4-aminophenyl)piperidine-1-carboxamide

Objective: Unmask the aniline nucleophile for downstream diversification.

Mechanistic Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent acidic hydrolysis of the urea bond and to ensure a clean, easily purified product.

  • Preparation: Dissolve N-(4-nitrophenyl)piperidine-1-carboxamide (5 mmol) in degassed HPLC-grade methanol (25 mL) in a two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Caution: Pd/C is pyrophoric; add under a gentle stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat three times to ensure a pure H2​ atmosphere.

  • Propagation: Stir vigorously at room temperature for 4–6 hours. Visual Cue: The yellow color of the nitro compound will gradually fade to a pale/colorless solution.

  • Validation (In-Process): Monitor by TLC (100% ethyl acetate). The amino product will be highly polar and baseline-shifted compared to the starting material.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the product as an off-white solid. Store under argon at -20 °C to prevent oxidative degradation of the aniline.

Quantitative Data & Characterization

The following tables summarize the expected analytical metrics and comparative reaction optimization data to guide in-lab validation.

Table 1: Physicochemical and Analytical Characterization of N-(4-nitrophenyl)piperidine-1-carboxamide [1]

ParameterValue / Description
Appearance Yellow crystals
Isolated Yield 89% (Optimized Protocol A)
Melting Point 159–162 °C
TLC Retention Factor ( Rf​ ) 0.39 (3:1 i-hexane:ethyl acetate + 1% TEA)
1 H-NMR (400 MHz, (CD3​)2​CO ) δ 8.51–8.47 (m, 1H, Ar-H), characteristic piperidine aliphatic multiplets at δ 3.50-3.40 (m, 4H) and δ 1.65-1.50 (m, 6H).

Table 2: Optimization of Nitro Reduction (Protocol B)

Reducing Agent / ConditionsSolventTimeYieldPurity (LC-MS)Notes
10% Pd/C, H2​ (Balloon) Methanol4 h>95%>98%Optimal. Clean conversion, simple filtration workup.
Zinc dust, NH4​Cl (aq)THF/Water12 h75%90%Sluggish reaction; requires rigorous extraction.
SnCl2​⋅2H2​O Ethanol3 h82%85%Fast, but tin salts complicate purification and risk urea cleavage.

References

  • Roslin, S., Brandt, P., Nordeman, P., Odell, L. R., & Eriksson, J. (2018). Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation. Molecules (Basel, Switzerland), 23(6), 1458. Available at:[Link]

  • Zhao, Q., et al. (2020). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry. Available at:[Link]

Application

Application Notes and Protocols for N-(4-nitrophenyl)piperidine-1-carboxamide in Cell-Based Assays

Introduction: A Versatile Scaffold for Modulating Endocannabinoid Signaling N-(4-nitrophenyl)piperidine-1-carboxamide and its structural analogs represent a significant class of chemical probes and therapeutic candidates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modulating Endocannabinoid Signaling

N-(4-nitrophenyl)piperidine-1-carboxamide and its structural analogs represent a significant class of chemical probes and therapeutic candidates, primarily recognized for their ability to modulate the endocannabinoid system (ECS). The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(4-nitrophenyl)piperidine-1-carboxamide and related compounds in cell-based assays. We will delve into the underlying mechanism of action, provide detailed experimental protocols for assessing its biological activity, and offer insights into data interpretation and best practices.

The core value of the N-(4-nitrophenyl)piperidine-1-carboxamide scaffold lies in its function as a tunable platform for developing covalent inhibitors of key serine hydrolases within the ECS, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[2][3] These enzymes are responsible for the degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. By inhibiting these enzymes, N-(4-nitrophenyl)piperidine-1-carboxamide-based compounds can elevate the endogenous levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other cellular targets. This modulation of the ECS has therapeutic potential in a variety of pathological conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.[2][4]

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

N-(4-nitrophenyl)piperidine-1-carboxamide acts as a covalent inhibitor. The key to its mechanism is the carbamate functional group, which is activated by the electron-withdrawing 4-nitrophenyl group. This makes the 4-nitrophenoxy moiety an excellent leaving group. When the compound enters the active site of a target serine hydrolase like FAAH or MAGL, the catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the displacement of the 4-nitrophenoxy group and the formation of a stable, covalent carbamoyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme.

The piperidine ring and its substituents play a crucial role in determining the potency and selectivity of the inhibitor for different serine hydrolases.[2][3] By modifying the substituents on the piperidine ring, it is possible to tune the molecule to be a selective inhibitor of FAAH, a selective inhibitor of MAGL, or a dual inhibitor of both enzymes.[2][3] This "tunability" makes the N-(4-nitrophenyl)piperidine-1-carboxamide scaffold an invaluable tool for dissecting the distinct and overlapping roles of AEA and 2-AG signaling in various biological processes.

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reaction Enzyme_Serine Serine Hydrolase (FAAH/MAGL) with catalytic Ser-OH Complex Enzyme-Inhibitor Complex Enzyme_Serine->Complex Inhibitor N-(4-nitrophenyl)piperidine-1-carboxamide Inhibitor->Complex Enters active site Transition_State Nucleophilic Attack Complex->Transition_State Carbamoylated_Enzyme Inactive Carbamoylated Enzyme Transition_State->Carbamoylated_Enzyme Covalent bond formation Leaving_Group 4-Nitrophenol Transition_State->Leaving_Group Release of leaving group

Caption: Covalent inhibition of a serine hydrolase by N-(4-nitrophenyl)piperidine-1-carboxamide.

Experimental Protocols for Cell-Based Assays

The following protocols are designed to assess the inhibitory activity of N-(4-nitrophenyl)piperidine-1-carboxamide and its analogs on FAAH and MAGL in a cell-based format.

Protocol 1: Fluorometric Assay for Cellular FAAH Activity

This assay measures the activity of FAAH in cell lysates using a synthetic substrate that releases a fluorescent product upon cleavage by FAAH.

Materials:

  • Cells expressing FAAH (e.g., HEK293, Neuro2a, or primary cell cultures)

  • N-(4-nitrophenyl)piperidine-1-carboxamide or analog (test compound)

  • FAAH inhibitor (positive control, e.g., URB597)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 mM EDTA and protease inhibitors)

  • BCA Protein Assay Kit

  • Fluorogenic FAAH substrate (e.g., from a commercial FAAH activity assay kit)

  • FAAH assay buffer (as provided in the kit or 125 mM Tris-HCl, pH 9.0)

  • 96-well white, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable culture vessel and grow to 80-90% confluency.

    • Treat cells with various concentrations of the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) in serum-free media.

  • Cell Lysate Preparation:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold cell lysis buffer.

    • Incubate on ice for 15-20 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This is essential for normalizing FAAH activity.

  • FAAH Activity Measurement:

    • In a 96-well white microplate, add 10-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 50 µL with FAAH assay buffer.

    • Prepare a reaction master mix containing the fluorogenic FAAH substrate according to the assay kit's protocol.

    • Initiate the reaction by adding 50 µL of the master mix to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each sample.

  • Normalize the reaction rate to the protein concentration for each lysate.

  • Determine the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Colorimetric Assay for Cellular MAGL Activity

This assay measures MAGL activity in cell lysates using a substrate that releases a chromogenic product upon hydrolysis by MAGL.

Materials:

  • Cells expressing MAGL

  • N-(4-nitrophenyl)piperidine-1-carboxamide or analog (test compound)

  • MAGL inhibitor (positive control, e.g., JZL184)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Colorimetric MAGL substrate (e.g., 4-nitrophenyl acetate - 4-NPA)

  • MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, with 1 mM EDTA)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Cell Culture, Treatment, and Lysate Preparation: Follow steps 1 and 2 from the FAAH activity assay protocol.

  • Protein Quantification: Follow step 3 from the FAAH activity assay protocol.

  • MAGL Activity Measurement:

    • In a 96-well clear microplate, set up the following reactions (total volume 200 µL):

      • Inhibitor wells: 150 µL of Assay Buffer, 10 µL of diluted test compound, and 10 µL of cell lysate.

      • 100% activity wells: 150 µL of Assay Buffer, 10 µL of vehicle (DMSO), and 10 µL of cell lysate.

      • Background wells: 160 µL of Assay Buffer and 10 µL of vehicle (no lysate).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 30 µL of the 4-NPA substrate solution to all wells.

    • Incubate at 37°C for 10-30 minutes.

    • Measure the absorbance at 405-415 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all other readings.

  • Calculate the percentage of MAGL inhibition for each concentration of the test compound relative to the 100% activity control.

  • Determine the IC50 value as described for the FAAH assay.

Downstream Cellular Assays

Inhibition of FAAH and MAGL is expected to increase the intracellular levels of their respective substrates, AEA and 2-AG. Measuring these endocannabinoids can provide further evidence of the compound's mechanism of action.

Quantification of Endocannabinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AEA and 2-AG in biological samples.

Principle: Cells are treated with the N-(4-nitrophenyl)piperidine-1-carboxamide analog. After treatment, the cells are harvested, and lipids, including endocannabinoids, are extracted. The extracted lipids are then separated by liquid chromatography and detected and quantified by a mass spectrometer. Stable isotope-labeled internal standards for AEA and 2-AG are crucial for accurate quantification.

General Workflow:

  • Cell Treatment and Harvesting: Treat cells as described in the previous protocols. After treatment, wash cells with ice-cold PBS and harvest by scraping.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Analysis: Analyze the lipid extracts by LC-MS/MS using a validated method for the quantification of AEA and 2-AG.

  • Data Normalization: Normalize the endocannabinoid levels to the total protein or lipid phosphate content of the sample.

Due to the complexity and specialized equipment required, it is recommended to consult with a core facility or a laboratory with expertise in lipidomics for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Potency of N-(4-nitrophenyl)piperidine-1-carboxamide Analogs on FAAH and MAGL Activity

Compound IDFAAH IC50 (µM)MAGL IC50 (µM)Selectivity (FAAH/MAGL)
Compound X0.5 ± 0.110.2 ± 1.520.4
Compound Y5.8 ± 0.70.2 ± 0.050.03
Compound Z1.2 ± 0.31.5 ± 0.41.25

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Compound X on Endocannabinoid Levels in Neuro2a Cells

TreatmentAnandamide (AEA) (pmol/mg protein)2-Arachidonoylglycerol (2-AG) (pmol/mg protein)
Vehicle (DMSO)2.5 ± 0.415.3 ± 2.1
Compound X (1 µM)12.8 ± 1.9*18.1 ± 2.5

Data are presented as mean ± SD from three independent experiments. *p < 0.05 compared to vehicle control.

Safety and Handling

N-(4-nitrophenyl)piperidine-1-carboxamide and its analogs should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust or fumes. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.

Conclusion and Future Directions

N-(4-nitrophenyl)piperidine-1-carboxamide serves as a foundational structure for the development of potent and selective inhibitors of endocannabinoid-degrading enzymes. The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological activity of these compounds. By assessing their impact on FAAH and MAGL activity and the subsequent changes in endogenous cannabinoid levels, researchers can gain valuable insights into their mechanism of action and therapeutic potential. Future studies may involve exploring the effects of these compounds on downstream signaling pathways, such as cannabinoid receptor activation, and evaluating their efficacy in more complex cellular models and in vivo disease models.

References

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 52(17), 5610-5620. Retrieved from [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. Retrieved from [Link]

  • King, A. R., Lodola, A., Carmi, C., Fu, J., & Piomelli, D. (2007). Assessment of a spectrophotometric assay for monoacylglycerol lipase activity. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1771(10), 1256-1262. Retrieved from [Link]

  • Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH activity. Methods in molecular biology (Clifton, N.J.), 1412, 131–136. Retrieved from [Link]

  • Al-Hayali, L., & Tarsio, M. (2018). Assay of Monoacylglycerol Lipase Activity. In Methods in Molecular Biology (pp. 137-145). Springer, New York, NY. Retrieved from [Link]

  • Di Marzo, V., De Petrocellis, L., Sepe, N., & Buono, A. (1996). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1304(2), 129-136. Retrieved from [Link]

  • McHugh, D., Hu, S. S., Rimmerman, N., Janda, K. D., & Cravatt, B. F. (2012). Characterization of a fatty acid amide hydrolase (FAAH) in Hirudo verbana. PloS one, 7(10), e47204. Retrieved from [Link]

  • Pharmaffiliates. N-(4-Nitrophenyl)piperidine-1-carboxamide. Pharmaffiliates. Retrieved from [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). Assay of endocannabinoid oxidation by cyclooxygenase-2. Methods in molecular biology (Clifton, N.J.), 644, 215–229. Retrieved from [Link]

  • The Vespiary. Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. The Vespiary. Retrieved from [Link]

  • Basavarajappa, B. S., Nagre, N. N., & Shivakumar, M. (2021). The endocannabinoid 2-arachidonoylglycerol is released and transported on demand via extracellular microvesicles. Proceedings of the National Academy of Sciences, 118(8), e2020739118. Retrieved from [Link]

  • De Petrocellis, L., Melck, D., Palmisano, A., Bisogno, T., Laezza, C., Bifulco, M., & Di Marzo, V. (1998). The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation. Proceedings of the National Academy of Sciences, 95(14), 8375-8380. Retrieved from [Link]

  • Cencioni, M. T., Chiurchiù, V., Catanzaro, G., Borsellino, G., Bernardi, G., Battistini, L., & Maccarrone, M. (2010). Anandamide suppresses proliferation and cytokine release from primary human T-lymphocytes mainly via CB2 receptors. PloS one, 5(1), e8688. Retrieved from [Link]

  • Hillard, C. J. (2004). Cellular accumulation of anandamide: consensus and controversy. British journal of pharmacology, 142(8), 1208–1214. Retrieved from [Link]

  • Stokes, B. H., Kumar, A., O'Dowd, H., & Rathod, P. K. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 28(7), 961-971.e8. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • Nomura, D. K., Morrison, B. E., Blankman, J. L., Long, J. Z., Tu, C. H., & Cravatt, B. F. (2011). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 108(12), 4915-4920. Retrieved from [Link]

  • Kaczocha, M., Glaser, S. T., & Deutsch, D. G. (2009). Identification of intracellular carriers for the endocannabinoid anandamide. Proceedings of the National Academy of Sciences, 106(15), 6375-6380. Retrieved from [Link]

  • Malek, N., M-Ali, A., & Palko-Labuz, A. (2021). Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine. International Journal of Molecular Sciences, 22(3), 1269. Retrieved from [Link]

  • Al-Hayali, L., & Tarsio, M. (2022). ABHD6 selectively controls Gq-dependent increases in 2-AG production. bioRxiv. Retrieved from [Link]

  • Kantae, V., & Giner, J. L. (2017). Photorelease of 2-Arachidonoylglycerol in Live Cells. Chembiochem : a European journal of chemical biology, 18(1), 85–89. Retrieved from [Link]

  • Long, J. Z., Nomura, D. K., & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Siena. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena air. Retrieved from [Link]

  • MDPI. (2023). A Minimally Invasive LC–MS/MS Approach for Assessing Endocannabinoids in Saliva and Capillary Blood Microsamples. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Evaluation of N-(4-nitrophenyl)piperidine-1-carboxamide (NPPC) as a Multitarget Enzyme Inhibitor Scaffold

Executive Summary The compound N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0), hereafter referred to as NPPC, represents a highly versatile and privileged pharmacophore in modern drug discovery[1]. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0), hereafter referred to as NPPC, represents a highly versatile and privileged pharmacophore in modern drug discovery[1]. Featuring a piperidine ring linked via a urea (carboxamide) core to a 4-nitrophenyl moiety, this structural motif is widely leveraged to target serine hydrolases, metalloenzymes, and receptor tyrosine kinases.

This application note provides researchers with the mechanistic causality behind NPPC's binding modalities and details self-validating experimental protocols to evaluate its efficacy against primary targets: Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH)[2], and Anaplastic Lymphoma Kinase (ALK)[3].

Structural Causality & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe researchers misinterpreting the binding kinetics of urea-based compounds due to a misunderstanding of leaving-group chemistry. The structural choices within the NPPC scaffold dictate its mechanism of action:

The Urea Core: Reversible vs. Covalent Inhibition

While piperidine carbamates (e.g., 4-nitrophenyl piperidine-1-carboxylate) act as potent covalent inhibitors of serine hydrolases like FAAH and MAGL[2], substituting the carbamate oxygen for a nitrogen to form a urea (as in NPPC) fundamentally alters the mechanism.

  • The Causality: In carbamates, the 4-nitrophenol moiety is an excellent leaving group, allowing the enzyme's catalytic serine to attack the carbonyl and form a covalent adduct. In contrast, the 4-nitroaniline moiety generated by the theoretical cleavage of NPPC is a significantly poorer leaving group. Consequently, NPPC acts as a reversible, competitive inhibitor , utilizing the urea core as a stable transition-state mimic that hydrogen-bonds with catalytic residues without undergoing hydrolysis.

Target-Specific Binding Modes
  • Soluble Epoxide Hydrolase (sEH): Ureas are the gold-standard pharmacophore for sEH inhibition[1]. The urea carbonyl accepts hydrogen bonds from Tyr383 and Tyr466, while the NH groups donate to Asp335. The piperidine and 4-nitrophenyl groups occupy the flanking hydrophobic channels of the sEH active site.

  • Anaplastic Lymphoma Kinase (ALK): Piperidine carboxamides have been identified as potent ALK inhibitors[4]. Crystallographic evidence demonstrates that this scaffold induces an unusual DFG-shifted conformation in the kinase domain, allowing the extended 4-nitrophenyl group to access deep allosteric hydrophobic pockets[3][5].

sEH_Pathway AA Arachidonic Acid EET EETs (Anti-inflammatory) AA->EET CYP450 DHET DHETs (Inactive Diols) EET->DHET Hydrolysis sEH sEH Enzyme (Active) sEH->EET NPPC NPPC Scaffold (Urea Mimic) NPPC->sEH Competitive Blockade

Fig 1. Mechanistic pathway of sEH-mediated EET hydrolysis and competitive inhibition by NPPC.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory internal controls to rule out assay artifacts—specifically the inner-filter effect, which is a notorious pitfall when screening nitroaromatic compounds.

Protocol A: High-Throughput sEH Fluorometric Inhibition Assay

Objective: Determine the IC₅₀ of NPPC against recombinant human sEH while controlling for optical interference. The Pitfall: The 4-nitrophenyl group absorbs strongly in the UV-Vis spectrum (300–400 nm), which can quench the emission of standard fluorophores, yielding false-positive inhibition data.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human sEH to 1 nM in Assay Buffer (25 mM Bis-Tris, pH 7.0, 0.1 mg/mL BSA). Prepare NPPC in a 10-point dose-response series (10 µM to 0.3 nM) in DMSO.

  • Self-Validation Checkpoint 1 (Optical Quench Control): In a parallel set of wells, add the NPPC dose-response series to a fully hydrolyzed fluorophore standard (e.g., 6-methoxy-2-naphthaldehyde). If fluorescence decreases with increasing NPPC concentration, the compound is an optical quencher, and data must be mathematically corrected.

  • Pre-Incubation: Add 1 µL of NPPC (or DMSO vehicle) to 49 µL of sEH enzyme solution. Incubate at 25°C for 15 minutes.

  • Self-Validation Checkpoint 2 (Positive Control): Include wells treated with 100 nM AUDA (a known potent sEH inhibitor) to verify assay sensitivity.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate PHOME (final concentration 10 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 315 nm / Em: 465 nm) continuously for 20 minutes. Calculate the initial velocity (RFU/min) from the linear portion of the curve.

Protocol B: Rapid-Dilution Reversibility Assay for FAAH

Objective: Prove that the urea linkage in NPPC confers reversible binding, unlike its covalent carbamate analogs[2].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate FAAH enzyme (100x assay concentration) with NPPC at 10x its estimated IC₅₀ for 30 minutes at 37°C to ensure steady-state binding.

  • Self-Validation Checkpoint (Control Arms): Run parallel pre-incubations using PF-3845 (a known irreversible covalent FAAH inhibitor) and a DMSO vehicle control.

  • Rapid Dilution: Dilute the pre-incubation mixtures 1:100 into assay buffer containing the fluorogenic substrate AMC-arachidonoyl amide.

  • Kinetic Monitoring: Measure the recovery of enzymatic activity over 60 minutes.

    • Interpretation: The DMSO control establishes 100% velocity. The PF-3845 well will show <5% velocity (irreversible). If NPPC is a true urea-based transition-state mimic, its rapid off-rate upon dilution will result in a return to >85% of control velocity.

Reversibility_Assay Step1 1. Pre-incubation Enzyme + NPPC Step2 2. Rapid Dilution 1:100 in Buffer Step1->Step2 Step3 3. Substrate Add Fluorogenic Probe Step2->Step3 Step4 4. Kinetic Read Monitor RFU/min Step3->Step4 Step5 5. Validation Compare Controls Step4->Step5

Fig 2. Self-validating rapid-dilution workflow to differentiate reversible vs. covalent inhibition.

Quantitative Data Synthesis

To benchmark NPPC during assay development, researchers should expect the following pharmacological profiles based on the behavior of the piperidine-1-carboxamide class across different target enzymes[1][2][3]:

Target EnzymeReference InhibitorNPPC Expected MechanismKey Pharmacophore InteractionAssay Self-Validation Control
sEH AUDAReversible, CompetitiveUrea H-bonding (Tyr383/Tyr466)Optical Interference (Quench) Check
FAAH PF-3845Reversible, CompetitiveTransition-state mimicryRapid-Dilution (vs. Irreversible)
ALK CrizotinibATP-competitiveDFG-shifted conformationKinase Selectivity Panel (e.g., IGF1R)

References

  • Bryan, M. C., et al. (2012). "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Zhang, W., et al. (2024). "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis." Arabian Journal of Chemistry.

  • Blankman, J. L., et al. (2013). "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Journal of Medicinal Chemistry.

  • Estreen, C., et al. (2018). "Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation." Molecules.

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Application

Application Note: Piperidine Carboxamides as Species-Selective Antimalarial Proteasome Inhibitors

Executive Summary The emergence of drug-resistant Plasmodium falciparum strains threatens global malaria eradication efforts, necessitating the identification of novel, actionable therapeutic targets. The Plasmodium 20S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of drug-resistant Plasmodium falciparum strains threatens global malaria eradication efforts, necessitating the identification of novel, actionable therapeutic targets. The Plasmodium 20S proteasome (Pf20S) has emerged as a highly validated target due to its essential role in protein homeostasis across all parasite life-cycle stages[1]. However, historical proteasome inhibitors have failed as antimalarials due to dose-limiting host cytotoxicity driven by poor species selectivity.

Recent phenotypic screening and target deconvolution have identified a novel class of compounds—piperidine carboxamides (e.g., SW042 and its optimized analog SW584)—that act as potent, reversible, and orally bioavailable inhibitors of the Pf20S complex[2][3]. This application note details the mechanistic rationale, structure-activity relationship (SAR) data, and validated experimental protocols for evaluating this breakthrough class of antimalarials.

Mechanistic Rationale: Allosteric Targeting and Synergy

Exploiting the β5/β6/β3 Interface

The fundamental challenge in drugging the proteasome is achieving selectivity over the human 20S homolog (h20S). Piperidine carboxamides solve this through a unique binding modality. Cryo-electron microscopy (Cryo-EM) structural analyses reveal that, unlike traditional inhibitors that covalently bind the highly conserved catalytic threonine, piperidine carboxamides bind non-covalently in an unexplored, distal pocket at the interface of the β5, β6, and β3 subunits[3][4].

Causality of Selectivity: This specific subunit interface harbors subtle, species-specific topological differences between P. falciparum and humans. By anchoring into this allosteric pocket, compounds like SW584 induce conformational constraints that selectively inhibit the chymotrypsin-like activity of the Pfβ5 active site without cross-reacting with human proteasome isoforms[3].

Synergy with Dihydroartemisinin (DHA)

Inhibiting Pfβ5 cripples the parasite's ability to degrade polyubiquitinated proteins. This mechanism is profoundly synergistic with frontline artemisinin derivatives like dihydroartemisinin (DHA). DHA induces widespread oxidative protein damage and unfolded protein stress. When combined with a piperidine carboxamide, the parasite's compromised proteasomal clearance capacity is rapidly overwhelmed, leading to synergistic parasite death[2].

Mechanism A Piperidine Carboxamide (e.g., SW584) B Pf20S Proteasome (β5/β6/β3 Interface) A->B Non-covalent binding C Allosteric Inhibition of Pfβ5 Active Site B->C D Accumulation of Polyubiquitinated Proteins C->D E Parasite Death D->E F Dihydroartemisinin (DHA) G Unfolded Protein Stress F->G Induces G->D Synergistic Overload

Mechanism of action and synergy of piperidine carboxamides with DHA in Plasmodium.

Compound Optimization and Structure-Activity Relationship (SAR)

To transition from the initial hit (SW042) to an orally efficacious lead (SW584), iterative SAR optimization was required. A critical hurdle was the intrinsic clearance and oxidative metabolism associated with the central piperidine ring[5][6]. Medicinal chemistry efforts focused on structural modifications to block potential oxidation sites and fine-tune the partition coefficient (Log D)[6].

Table 1: Impact of Piperidine Ring Modifications on Potency and Stability

ModificationRepresentative CompoundImpact on Potency (Pf20S)Impact on Metabolic StabilityRationale / Observation
Unmodified Piperidine 96High (Baseline)ModerateStandard scaffold; susceptible to rapid oxidative metabolism.
C4-Methylation 114HighDecreasedExhibited profound diastereomeric preference but metabolically compromised compared to 96.
Dimethylation 106~10-fold LossVariableSteric hindrance at the active site interface reduced binding affinity.
Morpholine Conversion 107~10-fold LossVariableIntroduction of oxygen altered the ring conformation and lipophilicity.
Difluorination 108Highly ActiveDecreasedMaintained potency but exhibited worse stability than the matched non-fluorinated analog 97.
Carbon Bridging 116~10-fold LossHighly StableVery stable in human hepatocytes and liver microsomes; only side-chain dealkylation detected.

Data synthesized from recent optimization studies of species-selective reversible proteasome inhibitors[4][6].

Experimental Protocols

The following self-validating protocols provide a standardized framework for evaluating novel piperidine carboxamides, ensuring high-fidelity data from target isolation to resistance profiling.

Protocol A: Purification of P. falciparum 20S Proteasome (Pf20S)

Causality: Native Pf20S purification from wild-type parasites often yields low purity and co-eluting contaminants. Introducing an octahistidine (His8) tag onto the β7 subunit allows for rapid, single-step isolation via immobilized metal affinity chromatography (IMAC), preserving the structural integrity of the complex for accurate downstream kinetic assays[2][7].

  • Cultivation: Culture unsynchronized Pf3D7_β7_8His transgenic parasites in 6-liter volumes to achieve high parasitemia biomass.

  • Harvesting: Pellet the infected erythrocytes and perform saponin lysis (0.05%) to selectively lyse host red blood cell membranes while leaving the parasite intact. Wash extensively with PBS.

  • Lysis: Resuspend the enriched parasite pellets in native lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and lyse using Dounce homogenization.

  • Clarification: Clarify the crude lysate via ultracentrifugation at 100,000 × g for 45 minutes at 4°C.

  • Chromatography: Load the clarified supernatant onto a 5 mL Ni2+ HisPrep FF 16/10 column[7].

  • Washing & Elution: Wash the column with 10 column volumes of buffer containing 30 mM imidazole to remove non-specifically bound host/parasite proteins. Elute the intact Pf20S complex using a linear gradient of 50–500 mM imidazole.

  • Validation: Validate complex purity and subunit assembly via SDS-PAGE followed by Coomassie Blue staining (target bands should resolve between 20–30 kDa corresponding to the various α and β subunits)[7].

Protocol B: In Vitro Proteasome Inhibition & Selectivity Assay

Causality: Because piperidine carboxamides are reversible inhibitors, assays must be designed to allow equilibrium binding before substrate addition. Parallel testing against human 20S (h20S) is mandatory to establish the therapeutic window.

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% BSA.

  • Enzyme Seeding: Dispense 0.5–1.0 nM of purified Pf20S or h20S into a 384-well black opaque microtiter plate.

  • Compound Addition: Pin-transfer piperidine carboxamide compounds in a 10-point dose-response format (e.g., 10 µM down to 0.5 nM).

  • Equilibration: Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (specific for β5 chymotrypsin-like activity) to a final concentration of 15 µM.

  • Kinetic Readout: Measure fluorescence continuously (Ex: 360 nm / Em: 460 nm) over 60 minutes using a microplate reader.

  • Data Analysis: Calculate IC50 values using non-linear regression. A successful lead must demonstrate a Selectivity Index (h20S IC50 / Pf20S IC50) > 100.

Protocol C: Minimum Inoculum for Resistance (MIR) Assay

Causality: The MIR assay quantifies the mutational frequency by exposing a massive parasite population to lethal drug concentrations. This defines the compound's propensity to generate resistance in the field[2][3].

  • Inoculum Preparation: Culture wild-type P. falciparum (e.g., 3D7 or Dd2) to a total population exceeding 10^9 parasites[2].

  • Drug Pressure: Distribute the culture into multiple independent flasks. Treat the flasks with the test compound at 3×, 5×, and 10× the established IC50 value.

  • Maintenance: Maintain strict drug pressure with daily media changes for the first 7 days, followed by media changes every 48 hours.

  • Monitoring: Monitor cultures via Giemsa-stained blood smears and flow cytometry for up to 60 days.

  • Genomic Validation: If recrudescence occurs, isolate the genomic DNA and perform whole-genome sequencing (WGS) to identify point mutations (e.g., in the Pfβ5 active site)[2][3]. Note: SW584 typically exhibits an MIR > 10^9, indicating a highly favorable resistance profile[2].

Workflow S1 Phenotypic Screening (Identify SW042) S2 Target Deconvolution (Resistance Selection & WGS) S1->S2 S3 Pf20S Proteasome Validation (His8-tag β7 Purification) S2->S3 S4 SAR Optimization (Piperidine Ring Modifications) S3->S4 S5 Cryo-EM Structural Analysis (β5/β6/β3 Pocket Mapping) S4->S5 S6 In Vivo Efficacy & Pharmacokinetics (SW584) S4->S6

Hit-to-lead optimization workflow for species-selective antimalarial proteasome inhibitors.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture (MMV). Available at:[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed (NIH). Available at:[Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. ResearchGate. Available at: [Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI PRIDE Archive. Available at: [Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. PubMed (NIH). Available at: [Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting N-(4-nitrophenyl)piperidine-1-carboxamide synthesis"

Welcome to the Technical Support Center for the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the thermodynamic and kinetic principles governing urea synthesis, ensuring that every protocol you execute is a self-validating system.

The synthesis of this unsymmetrical urea derivative relies on the highly efficient nucleophilic addition of a secondary amine (piperidine) to an aryl isocyanate (4-nitrophenyl isocyanate). While the reaction is rapid and high-yielding, it is highly susceptible to moisture contamination and thermal runaway.

I. Reaction Workflow & Logical Troubleshooting

The following diagram maps the critical path for synthesizing N-(4-nitrophenyl)piperidine-1-carboxamide, highlighting the primary failure point: moisture-induced symmetric urea formation.

UreaSynthesis Start 4-Nitrophenyl Isocyanate + Piperidine Moisture Moisture Control Check Start->Moisture SymUrea Error: 1,3-Bis(4-nitrophenyl)urea (Insoluble Byproduct) Moisture->SymUrea H2O Present Dry Anhydrous Conditions (DCM, 0-5°C) Moisture->Dry Strictly Dry Reaction Exothermic Addition of Piperidine SymUrea->Reaction Low Yield / Impure Dry->Reaction Product N-(4-nitrophenyl)piperidine -1-carboxamide Reaction->Product High Yield

Workflow and moisture troubleshooting for N-(4-nitrophenyl)piperidine-1-carboxamide synthesis.

II. Standard Operating Procedure (SOP): A Self-Validating Protocol

To ensure reproducibility, this step-by-step methodology embeds self-validation checks at every critical juncture.

Step 1: Reagent Preparation & System Purging

  • Action: Flame-dry a 2-neck round-bottom flask and purge with inert gas (Ar/N2). Dissolve 1.0 equivalent of 4-nitrophenyl isocyanate in anhydrous Dichloromethane (DCM, <50 ppm water).

  • Causality: 4-nitrophenyl isocyanate is highly electrophilic. Water acts as a competing nucleophile, leading to decarboxylation and the formation of 4-nitroaniline. This amine subsequently reacts with another isocyanate molecule to form an insoluble symmetric urea[1].

  • Self-Validation: The DCM solution of the isocyanate must remain perfectly clear. Any immediate turbidity or precipitation indicates moisture contamination. Do not proceed if the solution is cloudy.

Step 2: Thermal Boundary Control

  • Action: Cool the isocyanate solution to 0–5 °C using an ice-water bath before amine addition[2].

  • Causality: The nucleophilic attack of piperidine on the isocyanate carbon is intensely exothermic. Uncontrolled exotherms can lead to side reactions, including allophanate formation (where excess isocyanate reacts with the newly formed urea linkage) or solvent boil-off[1].

  • Self-Validation: Insert an internal temperature probe. The internal temperature must stabilize at <5 °C before proceeding.

Step 3: Piperidine Addition

  • Action: Add piperidine (1.05 equivalents) dropwise over 15–30 minutes, maintaining the internal temperature below 10 °C. Once added, allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: A slight stoichiometric excess of piperidine ensures complete consumption of the isocyanate, which is significantly harder to remove during workup than the amine.

  • Self-Validation: Monitor the reaction via TLC (3:1 i-hexane:ethyl acetate + 1% Triethylamine). The target product will appear as a distinct spot at Rf​ = 0.39[3].

Step 4: Workup and Isolation

  • Action: Quench the reaction by washing the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of petroleum ether and ethyl acetate[3].

  • Causality: The mild acid wash protonates the residual piperidine, partitioning the resulting water-soluble piperidinium salt into the aqueous layer, leaving the neutral urea product in the organic phase.

  • Self-Validation: The final isolated product should manifest as yellow crystals with a sharp melting point of 159–162 °C[3].

III. Quantitative Data Summary

The following table summarizes the expected outcomes based on variations in your experimental parameters. Use this data to benchmark your reaction efficiency.

Reaction ParameterSolvent ConditionTemp (°C)Expected Yield (%)Product Purity (%)Primary Byproduct
Optimal SOP Anhydrous DCM0–585–89> 98None
Moisture Contamination Wet Solvent / Ambient Air25< 50< 701,3-Bis(4-nitrophenyl)urea
Uncontrolled Exotherm Anhydrous DCM (Fast Addition)> 2565–75< 85Allophanates / Oligomers
Aqueous Protocol Water (Greener alternative)5~ 80> 90Variable (Hydrolysis products)

IV. Troubleshooting Guides & FAQs

Q1: Why is there a heavy, insoluble yellow precipitate forming immediately upon dissolving the 4-nitrophenyl isocyanate, even before I add the piperidine? A: This is a classic symptom of moisture contamination. Isocyanates react with water to form an unstable carbamic acid, which rapidly decomposes into carbon dioxide gas and 4-nitroaniline. The newly formed 4-nitroaniline then aggressively attacks unreacted 4-nitrophenyl isocyanate to form 1,3-bis(4-nitrophenyl)urea, a highly insoluble symmetric urea[1]. Resolution: Discard the cloudy mixture. Ensure your glassware is flame-dried, use freshly titrated anhydrous solvents, and verify the integrity of your isocyanate stock bottle (which may have degraded if stored improperly).

Q2: The reaction mixture boiled over or darkened significantly during the addition of piperidine. How can I control this? A: The formation of the urea linkage between a secondary amine and an aryl isocyanate is intensely exothermic. If piperidine is added too quickly at room temperature, the localized heat can trigger side reactions, such as the formation of allophanates and biurets, which cross-link and lower your yield[1]. Resolution: Always cool the reaction vessel to 0–5 °C prior to addition and add the piperidine dropwise[2].

Q3: My final product is contaminated with unreacted piperidine. What is the best removal strategy? A: Piperidine is a basic secondary amine. If you used a slight stoichiometric excess (e.g., 1.05 eq) to drive the reaction to completion, the residual amine will remain in the organic phase and co-elute or co-crystallize with your product. Resolution: Implement a mild acidic workup. Washing the organic layer with 1M HCl will protonate the piperidine, forming a water-soluble piperidinium salt that is easily partitioned into the aqueous layer, leaving your highly pure urea in the organic phase.

Q4: How do I verify the identity and purity of N-(4-nitrophenyl)piperidine-1-carboxamide without immediate access to NMR or LC-MS? A: The product is a well-characterized solid, allowing you to self-validate the synthesis using basic physical chemistry techniques. Pure N-(4-nitrophenyl)piperidine-1-carboxamide crystallizes as distinct yellow crystals from a petroleum ether/ethyl acetate mixture and exhibits a sharp melting point of 159–162 °C[3]. Additionally, TLC analysis (using 3:1 i-hexane:ethyl acetate with 1% triethylamine) should show a single, clean spot at an Rf​ value of 0.39[3].

V. References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea Source: Arabian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(4-nitrophenyl)piperidine-1-carboxamide

Welcome to the technical support center for the synthesis and optimization of N-(4-nitrophenyl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-(4-nitrophenyl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Core Synthesis Principles & Troubleshooting

This section is structured in a question-and-answer format to directly address common challenges and strategic decisions encountered during the synthesis of this substituted urea.

Q1: What are the most reliable and efficient synthetic pathways to synthesize N-(4-nitrophenyl)piperidine-1-carboxamide?

Answer: The synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide, a disubstituted urea, is most reliably achieved through two primary pathways. The choice between them often depends on the availability and handling requirements of the starting materials.

Pathway A: The Isocyanate Route

This is the most direct and common method. It involves the nucleophilic attack of piperidine on the highly electrophilic carbon of 4-nitrophenyl isocyanate.

  • Mechanism: The lone pair of electrons on the secondary amine of piperidine attacks the central carbon of the isocyanate group. This is followed by proton transfer to the nitrogen of the isocyanate, yielding the final urea product. The reaction is typically fast and high-yielding.

  • Advantages: High atom economy, simple procedure, and generally clean reaction profile with high yields.

  • Disadvantages: 4-nitrophenyl isocyanate is a moisture-sensitive and toxic reagent that requires careful handling under inert conditions.

Pathway B: The Carbonyl-Transfer Route

This pathway avoids the direct use of an isocyanate by activating one of the amine starting materials with a carbonylating agent, followed by reaction with the second amine. This is a valuable strategy when the corresponding isocyanate is unavailable, unstable, or too hazardous.

  • Mechanism: This is a two-step, one-pot process. First, piperidine reacts with a phosgene equivalent like 1,1'-Carbonyldiimidazole (CDI) to form an activated carbamoyl-imidazole intermediate. This intermediate is then treated with 4-nitroaniline. The 4-nitroaniline displaces the imidazole group to form the target urea.[1][2]

  • Advantages: Enhanced safety by avoiding phosgene and isocyanates.[3][4] CDI is a stable, crystalline solid that is easier to handle.[2]

  • Disadvantages: May require slightly longer reaction times or heating compared to the isocyanate route. The stoichiometry must be carefully controlled to avoid the formation of symmetrical by-products.

The following diagram illustrates these two primary synthetic workflows.

G cluster_A Pathway A: Isocyanate Route cluster_B Pathway B: Carbonyl-Transfer Route A_start1 Piperidine A_product N-(4-nitrophenyl)piperidine- 1-carboxamide A_start1->A_product Nucleophilic Attack A_start2 4-Nitrophenyl Isocyanate A_start2->A_product B_start1 Piperidine B_intermediate Piperidine-1-carbonyl- imidazole (Activated Intermediate) B_start1->B_intermediate B_start2 CDI (Carbonyldiimidazole) B_start2->B_intermediate B_product N-(4-nitrophenyl)piperidine- 1-carboxamide B_intermediate->B_product Nucleophilic Substitution B_start3 4-Nitroaniline B_start3->B_product

Caption: Primary synthetic workflows for N-(4-nitrophenyl)piperidine-1-carboxamide.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can almost always be traced back to a few key parameters. Systematically investigating these factors will help you optimize the reaction.

Potential Cause Scientific Rationale & Troubleshooting Steps
Moisture Contamination Rationale: Isocyanates (Pathway A) and activated intermediates (Pathway B) are highly reactive towards water. Hydrolysis of 4-nitrophenyl isocyanate leads to the formation of an unstable carbamic acid, which decomposes to 4-nitroaniline and CO2. This consumes the reagent and complicates purification. Solution: • Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation). • Handle all reagents under an inert atmosphere.
Incorrect Stoichiometry Rationale: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. For instance, in Pathway B, using excess CDI can lead to side reactions with the product. Solution: • Use a slight excess (1.05-1.1 equivalents) of piperidine (the less expensive reagent) to ensure the complete consumption of the 4-nitrophenyl isocyanate. • For Pathway B, use a 1:1:1 molar ratio of piperidine, CDI, and 4-nitroaniline. Ensure accurate weighing of all reagents.
Suboptimal Temperature Rationale: While the reaction is often exothermic, running it at too low a temperature can slow the reaction rate, leading to incomplete conversion. Excessively high temperatures can promote side reactions. Solution:Pathway A: Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature. This controls the initial exotherm. Monitor by TLC/LCMS; if the reaction stalls, gentle heating (40-50 °C) can be applied. • Pathway B: The initial activation with CDI can be done at room temperature. The subsequent addition of 4-nitroaniline may require gentle heating (50-70 °C) to drive the reaction to completion.
Poor Reagent Quality Rationale: The purity of starting materials is critical. Old 4-nitrophenyl isocyanate may have partially polymerized or hydrolyzed. Piperidine can absorb water and CO₂ from the air. Solution: • Use freshly opened bottles of reagents whenever possible. • Purify piperidine by distillation if its purity is suspect. • Confirm the purity of starting materials by NMR or GC-MS before starting the reaction.

The following diagram provides a logical workflow for troubleshooting low yields.

G start Low Yield Observed check_moisture Are all reagents and solvents anhydrous? start->check_moisture fix_moisture Action: Dry solvents/ glassware. Use fresh reagents under N₂. check_moisture->fix_moisture No check_stoich Is stoichiometry accurate (1:1.05)? check_moisture->check_stoich Yes end Yield Improved fix_moisture->end fix_stoich Action: Re-weigh reagents carefully. Consider slight excess of piperidine. check_stoich->fix_stoich No check_temp Is reaction temp optimized? check_stoich->check_temp Yes fix_stoich->end fix_temp Action: Control exotherm at 0°C, then warm. Monitor by TLC. check_temp->fix_temp No check_temp->end Yes fix_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?

Answer: By-product formation complicates purification and reduces yield. The most common side products are symmetrical ureas.

  • 1,3-bis(4-nitrophenyl)urea: This forms from the reaction of 4-nitrophenyl isocyanate with water (forming 4-nitroaniline in situ), which then reacts with another molecule of the isocyanate.

    • Mitigation: The most effective way to prevent this is through the strict exclusion of moisture, as detailed in the troubleshooting guide above.[5]

  • Piperidine-1-carboxylic acid piperidide (Dicyclohexylurea analog): This can form if piperidine is activated (e.g., with CDI) and then reacts with another molecule of piperidine instead of the intended 4-nitroaniline.

    • Mitigation: Ensure the controlled, portion-wise addition of reagents. In Pathway B, form the activated intermediate first by reacting piperidine and CDI, and only then add the 4-nitroaniline. Do not mix all three components at once.

  • Unreacted Starting Materials: The presence of starting materials in the final product is usually an indication of an incomplete reaction.

    • Mitigation: Increase reaction time or apply gentle heating as monitored by TLC or HPLC. Ensure proper mixing, especially for heterogeneous reactions.[6]

Q4: How should I purify the final product, N-(4-nitrophenyl)piperidine-1-carboxamide?

Answer: The purification strategy depends on the scale of the reaction and the nature of the impurities. The product is a neutral, stable solid, which simplifies purification compared to its basic amine precursors.

  • Crystallization (Recommended for >95% crude purity): This is the most efficient method for obtaining high-purity material on a large scale.

    • Solvent Selection: A solvent system of ethanol, isopropanol, or ethyl acetate/hexane is often effective. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or freezer (-20 °C) to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

  • Silica Gel Column Chromatography (For complex impurity profiles): If crystallization fails to remove impurities, chromatography is necessary.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is a good starting point.

    • Tailing Issues: While the product itself is not strongly basic, residual 4-nitroaniline or piperidine can cause peak tailing. Adding a very small amount of triethylamine (0.1-0.5%) to the mobile phase can mitigate this by neutralizing active sites on the silica gel.[8][9]

  • Aqueous Workup: Before crystallization or chromatography, an aqueous wash is crucial.

    • Procedure: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove any unreacted piperidine, followed by a mild base (e.g., saturated NaHCO₃) to remove acidic by-products, and finally with brine to remove residual water.[10] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.

Experimental Protocols

Protocol 1: Synthesis via Isocyanate Route (Pathway A)

This protocol details the direct reaction of piperidine with 4-nitrophenyl isocyanate.

Materials:

  • Piperidine (1.05 eq)

  • 4-Nitrophenyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-nitrophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of piperidine (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane) until the isocyanate spot has disappeared.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from isopropanol to yield N-(4-nitrophenyl)piperidine-1-carboxamide as a pale yellow solid.

Protocol 2: Synthesis via Carbonyl-Transfer Route (Pathway B)

This protocol uses CDI as a safer alternative to phosgene or isocyanates.[2]

Materials:

  • Piperidine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add CDI (1.0 eq) and anhydrous THF.

  • Add a solution of piperidine (1.0 eq) in anhydrous THF dropwise at room temperature. Stir for 1 hour to form the activated intermediate.

  • Add 4-nitroaniline (1.0 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and perform an aqueous workup as described in Q4.

  • Purify the crude product by column chromatography or crystallization.

References

  • Wikipedia. Phosgene. [Link]

  • ResearchGate. Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and.... [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

  • Google Patents.
  • Google Patents.
  • PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]

  • PubMed Central (PMC). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. [Link]

  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide

Welcome to the advanced troubleshooting and technical support center for the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide. This guide is engineered for drug development professionals and synthetic chemists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support center for the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide. This guide is engineered for drug development professionals and synthetic chemists who require high-purity urea derivatives. Because the para-nitro group highly activates the isocyanate intermediate, this synthesis is notoriously susceptible to competing side reactions. This guide dissects the mechanistic causality of these failures and provides self-validating workflows to ensure experimental success.

Mechanistic Overview of Competing Pathways

The synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide relies on the nucleophilic attack of piperidine on 4-nitrophenyl isocyanate. However, the extreme electrophilicity of the isocyanate carbon makes it highly vulnerable to trace moisture, triggering a cascade of side reactions that ultimately consume the starting material and contaminate the product.

ReactionSidePathways Iso 4-Nitrophenyl Isocyanate (Highly Electrophilic) Target N-(4-nitrophenyl)piperidine-1-carboxamide (Desired Product) Iso->Target + Piperidine (Desired Pathway) Aniline 4-Nitroaniline (Hydrolysis Intermediate) Iso->Aniline + H2O, -CO2 (Hydrolysis) Pip Piperidine (Target Nucleophile) Water H2O (Trace Moisture) Dimer 1,3-bis(4-nitrophenyl)urea (Insoluble Symmetrical Dimer) Aniline->Dimer + Unreacted Isocyanate (Dimerization)

Reaction pathways showing target urea synthesis vs. moisture-driven dimerization.

Diagnostic Q&A: Troubleshooting Side Reactions

Q1: I am observing a bright yellow, highly insoluble precipitate forming almost immediately upon dissolving 4-nitrophenyl isocyanate. What is this, and why is it forming? Causality: The precipitate is 1,3-bis(4-nitrophenyl)urea, a symmetrical dimer[1]. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the N-H proton in any formed intermediate, accelerating the E1cB hydrolysis mechanism[2]. Even trace atmospheric moisture attacks the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield 4-nitroaniline[2]. This newly formed 4-nitroaniline acts as a competing nucleophile, attacking unreacted 4-nitrophenyl isocyanate to form the highly insoluble symmetrical urea[2][3]. Resolution: This indicates your solvent or glassware is wet. Switch to strictly anhydrous solvents (stored over activated 4Å molecular sieves) and flame-dried glassware.

Q2: I am synthesizing the isocyanate in situ using 4-nitroaniline and triphosgene before adding piperidine. My yield of the target carboxamide is very low, and the reaction mixture is full of the symmetrical dimer. How do I fix this? Causality: Triphosgene is an excellent phosgene equivalent, but reaction kinetics dictate the outcome[4]. If you add triphosgene to a solution of 4-nitroaniline, the first molecules of aniline converted to the isocyanate (or carbamoyl chloride) are immediately surrounded by unreacted aniline. The aniline attacks the newly formed electrophile faster than triphosgene can activate the rest of the batch, leading to massive dimerization[4]. Resolution: You must use inverse addition . Dissolve an excess of triphosgene in your solvent and cool to 0 °C. Add the 4-nitroaniline dropwise to the triphosgene solution. This ensures the aniline is always the limiting reagent and is instantly converted to the isocyanate without encountering other unreacted aniline molecules.

Q3: How can I selectively remove the 1,3-bis(4-nitrophenyl)urea side product if it forms in small amounts? Causality: 1,3-bis(4-nitrophenyl)urea establishes strong intermolecular hydrogen-bonding networks, making it exceptionally insoluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)[3]. It is only appreciably soluble in highly polar aprotic solvents like DMSO[3]. Resolution: Exploit this thermodynamic insolubility. Perform a hot filtration using ethyl acetate. Your target product, N-(4-nitrophenyl)piperidine-1-carboxamide, will dissolve, while the symmetrical dimer will remain as a solid filter cake.

Yield & Side-Product Analytics

To optimize your synthetic route, compare the quantitative data of different activation strategies. The table below summarizes the expected outcomes based on the chosen methodology.

Synthesis RoutePrimary ReagentsTypical Target YieldMajor Side ProductSide Product YieldKey Causality for Side Reaction
Direct Isocyanate Addition 4-Nitrophenyl isocyanate + Piperidine85–95%1,3-bis(4-nitrophenyl)urea<5% (if anhydrous)Trace moisture causes rapid E1cB hydrolysis to aniline, followed by dimerization.
Triphosgene Activation 4-Nitroaniline + Triphosgene, then Piperidine60–75%1,3-bis(4-nitrophenyl)urea15–30%Premature reaction of unreacted aniline with the in situ generated isocyanate.
CDI Activation 4-Nitroaniline + CDI, then Piperidine40–55%Unreactive acylimidazole30–45%The weak nucleophilicity of 4-nitroaniline leads to incomplete activation by CDI.

Self-Validating Experimental Protocol

This protocol details the direct addition method, engineered with built-in validation checkpoints to ensure the suppression of side reactions.

Objective: Synthesize N-(4-nitrophenyl)piperidine-1-carboxamide while preventing moisture-driven dimerization.

Step 1: Anhydrous Preparation & Reagent Validation

  • Flame-dry a 50 mL two-neck round-bottom flask under a continuous stream of dry argon.

  • Dissolve 4-nitrophenyl isocyanate (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) that has been stored over activated 4Å molecular sieves.

  • Self-Validation Checkpoint: Observe the solution. It must be perfectly clear. If a fine yellow suspension is visible, your isocyanate has already degraded into 1,3-bis(4-nitrophenyl)urea[3]. Do not proceed; discard and obtain a fresh, sealed bottle of isocyanate.

Step 2: Controlled Nucleophilic Addition

  • Cool the verified isocyanate solution to 0 °C using an ice bath.

  • Prepare a solution of freshly distilled piperidine (1.1 eq, 5.5 mmol) and anhydrous triethylamine (1.2 eq, 6.0 mmol) in anhydrous DCM (5 mL).

  • Add the piperidine solution dropwise over 15 minutes using a syringe pump. Causality: The highly exothermic nature of the urea formation can cause localized heating, accelerating side reactions. Slow addition at 0 °C ensures the highly reactive isocyanate is consumed exclusively by the piperidine under thermodynamic control.

Step 3: Spectroscopic Validation

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and analyze via FT-IR spectroscopy. The strong, distinct asymmetric stretch of the isocyanate group at ~2270 cm⁻¹ must completely disappear. Concurrently, a new urea carbonyl stretch should appear at ~1650 cm⁻¹. If the 2270 cm⁻¹ peak persists, add an additional 0.1 eq of piperidine.

Step 4: Quenching and Purification

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with DCM (2 x 10 mL).

  • Wash the combined organic layers with 0.1 M HCl (10 mL) to remove excess piperidine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Physical Validation Checkpoint (Hot Filtration): Dissolve the crude residue in boiling ethyl acetate. If a yellow, insoluble solid persists in the boiling solvent, it is the 1,3-bis(4-nitrophenyl)urea side product[3]. Perform a rapid hot gravity filtration to remove this impurity.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to crystallize the pure N-(4-nitrophenyl)piperidine-1-carboxamide.

References

  • Title: benzyl N-(4-nitrophenyl)
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Purification of N-(4-nitrophenyl)piperidine-1-carboxamide

Welcome to the Technical Support Center for the isolation and purification of N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0)[1]. This guide is designed for researchers, synthetic chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals. Because urea derivatives present unique solubility and crystallization challenges, this guide moves beyond basic procedures to explain the physicochemical causality behind each purification step.

System Overview & Mechanism

The synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide typically involves the nucleophilic addition of piperidine to 4-nitrophenyl isocyanate[2]. While the primary reaction is highly efficient, the isocyanate reagent is acutely sensitive to environmental moisture. Trace water triggers hydrolysis, converting the isocyanate into 4-nitroaniline. This aniline byproduct then reacts with another equivalent of isocyanate to form a highly insoluble symmetric urea: 1,3-bis(4-nitrophenyl)urea .

Understanding this pathway is critical because your purification strategy must address three distinct classes of impurities: a highly basic amine (piperidine), a weakly basic aromatic amine (4-nitroaniline), and a highly insoluble polymeric-like urea network.

Reaction pathway showing target synthesis and moisture-driven formation of the diaryl urea impurity.

Quantitative Data: Impurity Profile & Solvent Selection

To achieve >99% purity, you must exploit the physicochemical differences between the target and its impurities. The table below summarizes the critical data required for phase separation and chromatography[3][4].

CompoundRolepKa (Conjugate Acid)Solubility ProfileTLC Rf (Hex/EtOAc 1:1)
N-(4-nitrophenyl)piperidine-1-carboxamide Target Product~ -1.5Soluble in hot EtOH, EtOAc, DCM~0.45
Piperidine Reagent / Impurity11.2Highly water-soluble, miscible in organics0.00 (streaks)
4-Nitrophenyl Isocyanate Reagent / ImpurityN/ASoluble in aprotic organics, reacts with water~0.80
4-Nitroaniline Hydrolysis Byproduct1.0Soluble in EtOAc, DCM, hot water~0.60
1,3-Bis(4-nitrophenyl)urea Side Reaction ImpurityN/AHighly insoluble in most common solvents0.00 (insoluble)

Troubleshooting Guides & FAQs

Q1: My crude product contains a highly insoluble yellow powder that will not dissolve even in boiling ethanol. What is it, and how do I remove it? A1: This is 1,3-bis(4-nitrophenyl)urea, formed via the moisture-driven hydrolysis pathway shown in the diagram above. Because of its extensive intermolecular hydrogen bonding, it is virtually insoluble in standard crystallization solvents[5]. Solution: Do not attempt to force it into solution. Instead, dissolve your crude mixture in a hot solvent (like ethanol or toluene) where your target carboxamide is soluble, and perform a hot gravity filtration . The insoluble diaryl urea will remain on the filter paper, while your target compound passes through in the filtrate.

Q2: I am trying to separate the target compound from unreacted piperidine and 4-nitroaniline. Can I do this purely by liquid-liquid extraction? A2: You can remove piperidine, but not 4-nitroaniline. Piperidine is a strong aliphatic amine (pKa ~11.2) and will readily protonate and partition into the aqueous layer during a mild 0.1 M HCl wash. However, 4-nitroaniline is a very weak base (pKa ~1.0) due to the electron-withdrawing nitro group. At pH 1-2, it remains largely unprotonated and will stay in the organic phase with your target carboxamide. You must rely on recrystallization or chromatography to separate the aniline from the product.

Q3: Recrystallization is failing to remove the 4-nitroaniline. What is the recommended solvent system for flash column chromatography? A3: If co-crystallization occurs, switch to normal-phase silica gel chromatography[4]. A gradient elution starting from 100% Dichloromethane (DCM) and slowly increasing to DCM/Methanol (95:5) is highly effective. Alternatively, a Hexanes/Ethyl Acetate gradient (starting at 3:1 and moving to 1:1) provides excellent resolution between the less polar 4-nitroaniline (Rf ~0.60) and the target carboxamide (Rf ~0.45)[3].

Detailed Step-by-Step Methodologies

To ensure a self-validating system, the following protocols include built-in verification steps. If a specific observation is not met, the protocol dictates the corrective action.

Step-by-step purification workflow integrating chemical washing and thermal recrystallization.

Protocol A: Liquid-Liquid Extraction (Piperidine Removal)

Causality: Exploits the high pKa of piperidine to selectively partition it into the aqueous phase.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 0.1 M HCl.

  • Shake vigorously and allow the phases to separate.

  • Self-Validation Step: Test the pH of the aqueous layer. If pH > 3, the acid has been neutralized by excess piperidine. Corrective action: Repeat the 0.1 M HCl wash until the aqueous layer remains at pH 1-2.

  • Wash the organic layer once with saturated NaHCO3 (to neutralize residual acid) and once with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Hot Filtration & Recrystallization (Diaryl Urea & Aniline Removal)

Causality: Exploits the extreme insolubility of the symmetric urea and the differential temperature-solubility profile of the target vs. 4-nitroaniline[5].

  • Suspend the concentrated crude solid from Protocol A in a minimum volume of boiling absolute ethanol or toluene[2].

  • Maintain at reflux for 5 minutes.

  • Self-Validation Step: If the solution is cloudy or contains suspended yellow particulates, 1,3-bis(4-nitrophenyl)urea is present. Corrective action: Rapidly filter the boiling mixture through a pre-warmed fluted filter paper or a heated fritted funnel. Discard the solid on the filter.

  • Allow the clear filtrate to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of a pure crystal lattice, excluding the 4-nitroaniline which remains dissolved in the mother liquor.

  • Once at room temperature, chill the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Collect the purified N-(4-nitrophenyl)piperidine-1-carboxamide crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold solvent.

Protocol C: Flash Column Chromatography (Rescue Protocol)

Causality: Utilized if Protocol B yields co-crystallized 4-nitroaniline, relying on differential adsorption to silica gel[3][4].

  • Dry-load the impure mixture onto a small amount of silica gel.

  • Pack a column with normal-phase silica gel using Hexanes/EtOAc (3:1).

  • Load the sample and elute using a gradient from 3:1 to 1:1 Hexanes/EtOAc.

  • Monitor fractions via TLC (UV active at 254 nm). 4-nitroaniline will elute first, followed by the target carboxamide.

References

  • Pharmaffiliates.CAS No : 2589-20-0 | Product Name : N-(4-Nitrophenyl)piperidine-1-carboxamide.
  • PrepChem.Synthesis of piperidine-1-carboxamide.
  • National Institutes of Health (PMC).Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • BenchChem.Technical Support Center: Purification of Diastereomeric Urea Derivatives.
  • ResearchGate.How to Purify an organic compound via recrystallization or reprecipitation?

Sources

Troubleshooting

"N-(4-nitrophenyl)piperidine-1-carboxamide solubility and stability issues"

Troubleshooting Solubility and Photochemical Stability in Preclinical Assays Welcome to the Application Scientist Support Center. Working with rigid, lipophilic urea derivatives like N-(4-nitrophenyl)piperidine-1-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Solubility and Photochemical Stability in Preclinical Assays

Welcome to the Application Scientist Support Center. Working with rigid, lipophilic urea derivatives like N-(4-nitrophenyl)piperidine-1-carboxamide requires strict formulation and handling controls[1]. In preclinical workflows, this compound presents two primary technical hurdles: acute kinetic solubility failures (the "DMSO crash") and photochemical instability of the nitroaromatic moiety[2][3].

This guide provides causal explanations and self-validating protocols to ensure absolute data integrity in your biological and chemical assays.

Physicochemical Profiling

Understanding the physical properties of your compound is the first step in troubleshooting assay artifacts.

PropertyValueImpact on Experimental Design
CAS Number 2589-20-0Essential for verifying chemical identity and sourcing[1].
Molecular Weight 249.27 g/mol Optimal size for small molecule screening.
Structural Features Piperidine ring, urea linker, 4-nitrophenylHigh lipophilicity; rigid planar regions promote crystal lattice formation.
Aqueous Solubility Sparingly soluble (< 10 µM unformulated)High risk of colloidal aggregation and target sequestration[3].
UV/Vis Absorption ~310–340 nm (nitroaromatic peak)Highly susceptible to ambient photodegradation[4].

Part 1: Troubleshooting Solubility Issues

Q: Why does the compound precipitate immediately upon dilution from a 10 mM DMSO stock into my aqueous assay buffer?

The Causality: You are experiencing a kinetic solubility failure, commonly known as a "DMSO crash-out"[3]. N-(4-nitrophenyl)piperidine-1-carboxamide features a highly hydrophobic piperidine ring and a planar 4-nitrophenyl group connected by a rigid urea linkage. While the dipolar aprotic nature of 100% DMSO easily solvates this structure, diluting it into an aqueous buffer (e.g., resulting in 1-2% final DMSO) forces these hydrophobic domains into an unfavorable entropic interaction with water.

To minimize this thermodynamic penalty, the molecules rapidly self-associate. Instead of forming visible crystals immediately, they often phase-separate into liquid-like colloidal particles (50–1000 nm in diameter). These colloids act as "protein sponges," non-specifically sequestering assay enzymes onto their massive surface areas. This phenomenon is a primary driver of false positives and bell-shaped dose-response curves in high-throughput screening[3].

Experimental Protocol: Assay-Ready Aqueous Formulation

Objective: To formulate a metastable aqueous solution that prevents colloidal aggregation using host-guest encapsulation.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 25°C for 2 minutes to ensure complete dissolution.

  • The "Cushion" Matrix: Do not dilute directly into water. Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer.

  • Complexation (Critical Step): Add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the HP-β-CD solution while vortexing continuously. This creates a 1 mM intermediate stock (10% DMSO / 9% HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the nitrophenyl/piperidine moieties, shielding them from the bulk water.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final assay buffer to reach your 10 µM working concentration.

  • Self-Validation (Turbidity Check): Measure the absorbance of the final well at 620 nm. An optical density (OD) > 0.005 above the buffer baseline indicates light scattering from colloidal aggregates. If OD < 0.005, your solution is kinetically stable and ready for the assay.

FormulationWorkflow Solid Solid Compound (CAS: 2589-20-0) DMSO 100% DMSO Stock (10 mM) Solid->DMSO Dissolve & Sonicate Intermediate HP-β-CD Cushion (1 mM, 10% DMSO) DMSO->Intermediate Dropwise + Vortex Assay Final Assay Buffer (10 µM, 0.1% DMSO) Intermediate->Assay 1:100 Dilution Validation Read OD 620 nm (<0.005 = Pass) Assay->Validation Turbidity Check

Workflow for preventing DMSO crash using HP-β-CD encapsulation.

Part 2: Troubleshooting Stability Issues

Q: My assay readouts drift over a 4-hour incubation, and the stock solution has turned a darker yellow/brown. Is the urea bond hydrolyzing?

The Causality: It is highly unlikely that the piperidine-1-carboxamide (urea) bond is hydrolyzing under physiological conditions (pH 7.4). Urea linkages are exceptionally stable compared to standard amides or esters. The root cause of your signal drift is the photochemical instability of the 4-nitrophenyl group [2].

Nitroaromatic compounds are notorious for absorbing ambient UV-A and visible light (>300 nm). Upon photon absorption, the nitro group is excited into a triplet state. In aqueous environments or hydrogen-donating solvents, this excited state undergoes rapid photoreduction, degrading into nitroso, hydroxylamine, and eventually aniline derivatives[2][4]. This degradation not only alters the pharmacology of the compound but also generates reactive oxygen species (ROS) and colored byproducts that severely interfere with colorimetric and fluorometric assay readouts[4].

Experimental Protocol: Photoprotection and Storage

Objective: To arrest UV/Vis-induced photoreduction of the nitroaromatic moiety during storage and screening.

  • Vial Selection: Always weigh and store the solid compound in actinic (amber) glass vials. Never use clear glass or standard transparent Eppendorf tubes for long-term storage of nitroaromatics.

  • Solvent Degassing: Oxygen acts as a radical propagator in photochemical degradation pathways. Sparge your anhydrous DMSO with dry Nitrogen or Argon for 15 minutes prior to dissolving the compound.

  • Low-Light Execution: Perform all serial dilutions and plate preparations under low-light conditions (or using yellow laboratory safe-lights).

  • Incubation Shielding: Seal 96-well or 384-well plates with an opaque, foil-backed adhesive seal immediately after compound addition. Keep the plates shielded during the entire 2-4 hour assay incubation period to block ambient laboratory lighting.

  • Self-Validation (Drift Control): Run a parallel control plate containing only the compound and buffer (no enzyme/cells). Expose one plate to ambient light and keep the other in the dark. A spectral shift in the light-exposed plate confirms photodegradation is the source of your baseline drift.

Pathway Intact Intact N-(4-nitrophenyl) piperidine-1-carboxamide Light Ambient UV/Vis Light (>300 nm) Intact->Light Stable Stable Urea Linkage (No Hydrolysis) Intact->Stable pH 7.4 Buffer Excited Excited Triplet State (Nitroaromatic) Light->Excited Reduction Photoreduction (H-donor solvent) Excited->Reduction Byproducts Nitroso / Hydroxylamine Derivatives + ROS Reduction->Byproducts

Photochemical degradation pathway of the 4-nitrophenyl moiety.

References
  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of N-(4-nitrophenyl)piperidine-1-carboxamide

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for synthesizing N-(4-nitrophenyl)piperidine-1-carboxamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for synthesizing N-(4-nitrophenyl)piperidine-1-carboxamide (a specialized urea derivative) and managing its reaction byproducts.

Mechanistic Overview & Byproduct Causality

When synthesizing N-(4-nitrophenyl)piperidine-1-carboxamide via the nucleophilic addition of piperidine to 4-nitrophenyl isocyanate, the primary challenge is controlling competitive side reactions. The highly electrophilic nature of the isocyanate carbon makes it susceptible not only to the target secondary amine (piperidine) but also to trace nucleophiles—most notably water.

The Hydrolysis Cascade

If atmospheric moisture or wet solvents are present, 4-nitrophenyl isocyanate undergoes rapid hydrolysis to form an unstable carbamic acid intermediate, which decarboxylates to yield 4-nitroaniline . This newly formed primary amine is a competent nucleophile and will immediately react with a second equivalent of 4-nitrophenyl isocyanate, generating the highly insoluble symmetric urea byproduct: 1,3-bis(4-nitrophenyl)urea (also known as p,p'-dinitrodiphenylurea).

Troubleshooting Guide & FAQs

Q1: I am observing a large amount of insoluble yellow/white precipitate forming almost immediately upon mixing my reagents. What is this, and how do I prevent it? A1: This precipitate is 1,3-bis(4-nitrophenyl)urea . It forms when trace water hydrolyzes your 4-nitrophenyl isocyanate starting material into 4-nitroaniline, which then rapidly consumes more isocyanate. Causality: Isocyanates are highly moisture-sensitive. In contact with the moisture of the air, 1[1]. The reaction with water is thermodynamically driven by the release of CO2 gas. Solution: You must establish a self-validating anhydrous system. Use strictly anhydrous solvents (e.g., dry DCM stored over activated 3Å molecular sieves), flame-dried glassware, and an inert argon atmosphere. Ensure your piperidine is freshly distilled, as secondary amines are hygroscopic and their uncontrolled exothermic reaction with isocyanates can lead to 2[2].

Q2: My reaction stalled, and TLC shows unreacted piperidine alongside the product and 4-nitroaniline. Why didn't it go to completion? A2: The formation of the symmetric urea byproduct consumes two equivalents of 4-nitrophenyl isocyanate for every one equivalent of water. If your isocyanate is partially degraded in the reagent bottle before the reaction even begins, your stoichiometry is skewed, leaving unreacted piperidine. Solution: Verify the purity of your 4-nitrophenyl isocyanate before use. If the reagent bottle has been opened repeatedly, it likely contains p,p'-dinitrodiphenylurea. 1[1] or heptane to restore its purity before setting up the reaction.

Q3: What are the primary safety concerns when handling these reagents during scale-up? A3: Beyond the standard exothermic hazards of amine-isocyanate reactions, 4-nitrophenyl isocyanate poses severe inhalation risks. Causality: Isocyanates are known respiratory sensitizers. Acute or chronic overexposure can cause chemical asthma, resulting in3[3]. Solution: All manipulations, including weighing and quenching, must be performed in a certified fume hood. Personnel must wear appropriate PPE, and any spills should be neutralized immediately with an aqueous ammonia/ethanol solution.

Byproduct & Product Characterization Data

To aid in rapid identification during TLC, extraction, or NMR analysis, refer to the following physicochemical summary:

CompoundRoleMW ( g/mol )Solubility ProfileDiagnostic 1H NMR Signal (DMSO-d6)
N-(4-nitrophenyl)piperidine-1-carboxamide Target Product249.27Soluble in DCM, EtOAc, DMSO~8.8 ppm (s, 1H, urea NH)
4-Nitrophenyl Isocyanate Electrophile164.12Soluble in dry non-polar solventsNo NH protons; Ar-H shifts
Piperidine Nucleophile85.15Miscible in water, organics~1.5 ppm (m, 6H, ring CH2)
4-Nitroaniline Hydrolysis Byproduct138.12Soluble in hot water, EtOH~6.6 ppm (s, 2H, primary NH2)
1,3-Bis(4-nitrophenyl)urea Symmetric Urea Byproduct302.25Highly insoluble in most solvents~9.5 ppm (s, 2H, symmetric NH)

Standard Operating Procedure: Anhydrous Synthesis Workflow

Self-Validating Principle: This protocol is designed to visually validate anhydrous conditions in real-time. If the solution remains completely clear prior to the amine addition, moisture has been successfully excluded.

Reagents & Equipment:

  • 4-Nitrophenyl isocyanate (1.0 equiv, 10 mmol, 1.64 g)

  • Piperidine (1.05 equiv, 10.5 mmol, 1.04 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Argon line, flame-dried 100 mL Schlenk flask, magnetic stir bar.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with Argon for 15 minutes. Add 1.64 g of 4-nitrophenyl isocyanate and 30 mL of anhydrous DCM. Stir to dissolve.

    • Validation Checkpoint: The solution must be clear. If it is cloudy, the highly insoluble p,p'-dinitrodiphenylurea is already present, indicating compromised starting material. Filter under argon before proceeding.

  • Amine Addition: In a separate dry vial, dissolve 1.04 mL of freshly distilled piperidine in 20 mL of anhydrous DCM.

  • Reaction Execution: Cool the isocyanate solution to 0 °C using an ice bath. Piperidine is highly reactive and2[2]; cooling prevents thermal degradation and side reactions. Add the piperidine solution dropwise over 20 minutes via a syringe pump.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The isocyanate spot (Rf ~0.8) should disappear, replaced by the product spot (Rf ~0.4).

  • Quenching & Workup: Add 10 mL of 0.5 M HCl to quench any unreacted piperidine. Transfer to a separatory funnel.

  • Extraction: Extract the organic layer. Wash sequentially with saturated NaHCO3 (20 mL) and brine (20 mL). The acidic wash ensures any trace 4-nitroaniline or unreacted piperidine partitions into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(4-nitrophenyl)piperidine-1-carboxamide.

Reaction Pathway & Byproduct Formation Diagram

ReactionPathway Pip Piperidine (Secondary Amine) Main N-(4-nitrophenyl)piperidine-1-carboxamide (Target Product) Pip->Main Nucleophilic Addition (Anhydrous Conditions) Iso 4-Nitrophenyl Isocyanate (Electrophile) Iso->Main Aniline 4-Nitroaniline (Hydrolysis Intermediate) Iso->Aniline Hydrolysis (Moisture Contamination) Urea 1,3-Bis(4-nitrophenyl)urea (Symmetric Urea Byproduct) Iso->Urea CO2 CO2 Gas Iso->CO2 H2O Trace H2O (Moisture) H2O->Aniline H2O->CO2 Aniline->Urea Nucleophilic Addition (Consumes 2nd Eq. Isocyanate)

Mechanistic pathway showing target urea synthesis versus moisture-driven symmetric urea byproduct.

References

  • [1] Organic Syntheses Procedure: p-Nitrophenyl Isocyanate. Organic Syntheses (orgsyn.org).1

  • [2] PIPERIDINE - Reactive Group Profile. CAMEO Chemicals - NOAA (noaa.gov). 2

  • [3] Safety Data Sheet - Chemicals (Isocyanates). BASF (basf.com). 3

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide

Welcome to the technical support center for the scale-up synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the large-scale production of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your synthetic work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide.

Q1: What are the most common synthetic routes for N-(4-nitrophenyl)piperidine-1-carboxamide?

A1: The most prevalent and scalable synthetic routes involve the reaction of an activated 4-nitrophenyl precursor with piperidine-1-carboxamide or a derivative. Two primary strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves reacting a 4-halo-nitrobenzene, most commonly 4-fluoronitrobenzene, with piperidine-1-carboxamide in the presence of a base.[1][2][3] The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack by the piperidine nitrogen.[1]

  • Urea Formation from an Isocyanate: This route involves the reaction of 4-nitrophenyl isocyanate with piperidine. While direct, the handling of isocyanates on a large scale requires stringent safety protocols due to their toxicity.[4][5] An alternative is the in situ generation of the isocyanate from 4-nitroaniline using a phosgene equivalent like triphosgene.[6][7]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Scaling up the synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide introduces several safety considerations:

  • Handling of Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is essential.[8] Operations should be conducted in a well-ventilated area, away from ignition sources.[8]

  • Use of Phosgene Equivalents: If using triphosgene to generate the isocyanate in situ, extreme caution is necessary. Triphosgene is a solid but can release toxic phosgene gas upon heating or contact with moisture.[6][7][9] This reaction should be performed in a certified fume hood with appropriate scrubbing capabilities.

  • Exothermic Reactions: The reaction can be exothermic, especially during the addition of reagents. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of a jacketed reactor with temperature control is highly recommended.

  • Handling of Nitroaromatic Compounds: 4-Nitrophenyl compounds can be thermally sensitive and potentially explosive under certain conditions. Avoid excessive heating and mechanical shock.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product during the reaction.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product and quantifying any impurities.[2][10] A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid is a common setup.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the product and any byproducts by providing molecular weight information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the urea carbonyl and the nitro group.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up synthesis of N-(4-nitrophenyl)piperidine-1-carboxamide.

Problem 1: Low Reaction Yield

A common challenge in scaling up is achieving a consistently high yield. Several factors can contribute to a lower-than-expected yield.

Potential Cause A: Incomplete Reaction
  • Causality: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, mass and heat transfer can be limiting factors.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Regularly monitor the reaction progress using TLC or HPLC until the starting material is consumed.[1][2]

    • Temperature Optimization: If the reaction is sluggish, a modest increase in temperature may be beneficial. For the SNAr reaction with 4-fluoronitrobenzene, temperatures around 90 °C are often employed.[1][2][11]

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. Mechanical overhead stirrers are recommended for larger volumes.

    • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. For the SNAr reaction, using a slight excess of the amine or a stronger base might drive the reaction to completion.

Potential Cause B: Side Reactions
  • Causality: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of diaryl ureas or the reaction of the product with starting materials.

  • Troubleshooting Protocol:

    • Controlled Reagent Addition: Add reagents slowly and at a controlled temperature to minimize localized high concentrations that can lead to side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if the reaction is run at elevated temperatures for extended periods.

    • Choice of Base: The choice of base is critical. A non-nucleophilic base like potassium carbonate is often preferred in SNAr reactions to avoid competing reactions.[1][2][11]

Problem 2: Impurity Formation

The presence of impurities can complicate purification and affect the quality of the final product.

Impurity Profile and Mitigation
ImpurityPotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry) as described in "Problem 1".
Di-(4-nitrophenyl)amineIf 4-nitroaniline is used and reacts with another molecule of the activated precursor.Use a controlled stoichiometry and ensure efficient mixing.
Bis(4-nitrophenyl)ureaCan form if 4-nitrophenyl isocyanate reacts with water or 4-nitroaniline.Ensure anhydrous reaction conditions. Add the amine nucleophile to the isocyanate (or its precursor) solution to favor the desired reaction.
Polymeric byproductsCan occur at high temperatures or with prolonged reaction times.Maintain the recommended reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
Problem 3: Difficult Purification

Purification of N-(4-nitrophenyl)piperidine-1-carboxamide on a large scale can be challenging due to its physical properties and the nature of potential impurities.

Purification Strategy: Recrystallization
  • Causality: The crude product is often a solid that can be purified by recrystallization. The choice of solvent is critical for obtaining high purity and recovery.

  • Experimental Protocol:

    • Solvent Screening: Screen various solvents and solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and mixtures with water or hexanes.[1][3][12]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the mixture in an ice bath to maximize product recovery.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Purification Strategy: Column Chromatography
  • Causality: If recrystallization is ineffective, column chromatography may be necessary, although it is less ideal for very large scales.

  • Experimental Protocol:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common mobile phase system. The optimal solvent system should be determined by TLC analysis.

    • Procedure:

      • Prepare a concentrated solution of the crude product and adsorb it onto a small amount of silica gel.

      • Load the adsorbed material onto the column.

      • Elute the column with the chosen mobile phase, collecting fractions.

      • Monitor the fractions by TLC and combine the fractions containing the pure product.

      • Remove the solvent under reduced pressure.

Workflow and Decision-Making Diagram

Caption: Troubleshooting workflow for the scale-up synthesis.

III. References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23177-23184. [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

  • Various Authors. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8279. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477-4483. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]

Sources

Optimization

Technical Support Center: N-(4-nitrophenyl)piperidine-1-carboxamide

Introduction Welcome to the technical support guide for N-(4-nitrophenyl)piperidine-1-carboxamide (CAS 2589-20-0)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-(4-nitrophenyl)piperidine-1-carboxamide (CAS 2589-20-0)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. The control of impurities is not merely a matter of achieving high purity; it is fundamental to ensuring the reproducibility of experimental data, the safety of downstream applications, and compliance with regulatory standards[2]. This guide provides a structured, cause-and-effect approach to troubleshooting, offering field-proven protocols and explaining the chemical principles behind them.

Troubleshooting Guide: Impurity Identification and Remediation

This section addresses specific issues encountered during the synthesis and purification of N-(4-nitrophenyl)piperidine-1-carboxamide. The troubleshooting is organized in a question-and-answer format to directly address common laboratory observations.

Core Synthetic Pathways and Primary Impurity Sources

Understanding the origin of an impurity is the first step toward its elimination. The two most common synthetic routes to N-(4-nitrophenyl)piperidine-1-carboxamide are the primary sources of process-related impurities.

cluster_0 Route A: Isocyanate Addition cluster_1 Route B: Acyl Chloride Acylation A_isocyanate 4-Nitrophenyl Isocyanate A_product N-(4-nitrophenyl)piperidine- 1-carboxamide A_isocyanate->A_product A_impurity1 N,N'-bis(4-nitrophenyl)urea (Symmetrical Urea Impurity) A_isocyanate->A_impurity1 + 4-Nitroaniline A_piperidine Piperidine A_piperidine->A_product A_impurity2 4-Nitroaniline A_impurity2->A_impurity1 H2O Trace H₂O H2O->A_impurity2 Hydrolysis B_aniline 4-Nitroaniline B_product N-(4-nitrophenyl)piperidine- 1-carboxamide B_aniline->B_product B_impurity Unreacted Starting Materials B_aniline->B_impurity B_acylchloride Piperidine-1- carbonyl Chloride B_acylchloride->B_product B_acylchloride->B_impurity Base Base (e.g., Et₃N, Pyridine) Base->B_product

Caption: Primary synthetic routes and associated key impurities.

Q1: My HPLC analysis shows a significant, less polar peak that appears early in the chromatogram. What could it be?

Potential Cause: This is often unreacted piperidine . Being a small, basic, and relatively non-polar secondary amine, it typically has a short retention time on a reverse-phase C18 column.

Diagnostic Approach:

  • Co-injection: Spike a sample of your crude material with a small amount of authentic piperidine standard. If the peak area increases without the appearance of a new peak, the identity is confirmed.

  • GC-MS Analysis: If available, Gas Chromatography-Mass Spectrometry is highly effective for identifying volatile amines like piperidine. A headspace GC method can be particularly useful for detecting it as a residual solvent or starting material[3].

Corrective & Preventive Actions (CAPA):

  • Stoichiometry Control: Ensure that the other reactant (4-nitrophenyl isocyanate or piperidine-1-carbonyl chloride) is used as the limiting reagent, or that the stoichiometry is precisely controlled. A slight excess of the more easily removed reagent is often preferable.

  • Aqueous Wash: During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). Piperidine will be protonated to form a water-soluble salt, which will partition into the aqueous phase.

    • Causality: The basic nitrogen of piperidine (pKa ≈ 11.1) is readily protonated by mild acids, rendering it highly polar and thus easily separable from the neutral product in an aqueous extraction[].

  • Purification: If the impurity persists, it can be removed by silica gel chromatography. However, be aware that residual piperidine can cause peak tailing of the product.

Q2: I've isolated my product, but NMR and LC-MS show a major impurity with a mass of 299.25 g/mol ([M+H]⁺ at m/z 300.08). What is this and how do I get rid of it?

Potential Cause: This mass corresponds to N,N'-bis(4-nitrophenyl)urea . This is the most common and often most challenging process-related impurity when using the 4-nitrophenyl isocyanate route (Route A).

Causality: Isocyanates are highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction solvent or atmosphere.

  • 4-nitrophenyl isocyanate reacts with water to form an unstable carbamic acid.

  • This carbamic acid rapidly decarboxylates to form 4-nitroaniline.

  • The newly generated 4-nitroaniline, being a primary amine, then reacts with another molecule of 4-nitrophenyl isocyanate to form the symmetrical urea byproduct[5]. This reaction is often faster than the desired reaction with piperidine.

Diagnostic Approach:

  • LC-MS: The key diagnostic is the mass. The protonated molecule ([M+H]⁺) will have an m/z of approximately 300.08.

  • ¹H NMR: The urea impurity has a distinct NMR spectrum. You will observe aromatic signals corresponding to two 4-nitrophenyl groups and a characteristic broad singlet for the N-H protons of the urea linkage. The absence of piperidine signals distinguishes it from the product.

Corrective & Preventive Actions (CAPA):

  • Prevention (Anhydrous Conditions): This is the most critical step.

    • Use freshly distilled, anhydrous solvents (e.g., toluene, DCM).

    • Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon).

    • Run the reaction under a positive pressure of an inert gas.

  • Removal (Purification):

    • Trituration/Recrystallization: N,N'-bis(4-nitrophenyl)urea often has poor solubility in common organic solvents like dichloromethane, ethyl acetate, or acetone compared to the desired product. Stirring the crude solid in a minimal amount of a suitable solvent can selectively dissolve the product, leaving the urea impurity behind as a solid to be filtered off. Recrystallization from a solvent system like ethanol/water or acetone can also be effective[6][7].

    • Chromatography: If recrystallization is ineffective, silica gel chromatography is the next option. The urea byproduct is typically more polar than the desired product and will elute later.

Q3: My final product has a persistent yellow or brownish color, and my HPLC shows a peak corresponding to unreacted 4-nitroaniline.

Potential Cause: This is unreacted 4-nitroaniline (PNA). PNA is a vibrant yellow solid and a common starting material (Route B) or a byproduct of isocyanate hydrolysis (Route A)[8][9]. Its presence, even in small amounts, can discolor the final product.

Diagnostic Approach:

  • TLC/HPLC Co-injection: As with piperidine, spiking the sample with a 4-nitroaniline standard is the definitive way to confirm its identity via chromatography[10].

  • UV-Vis Spectroscopy: 4-nitroaniline has a strong chromophore, and its presence can be qualitatively assessed by UV-Vis.

Corrective & Preventive Actions (CAPA):

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to ensure the complete consumption of 4-nitroaniline before quenching the reaction.

  • Aqueous Wash: During workup, wash the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃). The desired product is a neutral amide, while 4-nitroaniline has a weakly acidic N-H proton (pKa ≈ 18.4), which can be deprotonated by a strong base to form a water-soluble salt. Note: This is less effective than an acid wash for a basic impurity but can help remove acidic/phenolic impurities.

  • Recrystallization: 4-nitroaniline has different solubility characteristics than the product and can often be removed by careful selection of a recrystallization solvent[7].

  • Column Chromatography: PNA is more polar than the product and will elute later on a normal-phase silica column.

cluster_impurities start Impurity Detected in HPLC/TLC check_mass Identify Mass (LC-MS) & Retention Time (RT) start->check_mass imp1 Mass = 300 [M+H]⁺ (N,N'-bis(4-nitrophenyl)urea) Polar (Longer RT) check_mass->imp1 High Mass imp2 Mass = 139 [M+H]⁺ (4-Nitroaniline) Polar (Longer RT) check_mass->imp2 Medium Mass imp3 Mass = 86 [M+H]⁺ (Piperidine) Non-Polar (Shorter RT) check_mass->imp3 Low Mass sol1 Root Cause: H₂O in Reaction (Isocyanate Route) Action: Use Anhydrous Conditions. Purify via Recrystallization/Chroma. imp1->sol1 sol2 Root Cause: Incomplete Reaction or H₂O in Reaction Action: Drive reaction to completion. Purify via Recrystallization/Chroma. imp2->sol2 sol3 Root Cause: Excess Reagent Action: Adjust Stoichiometry. Perform Acid Wash during Workup. imp3->sol3

Caption: A logical workflow for troubleshooting common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical analytical method for assessing the purity of N-(4-nitrophenyl)piperidine-1-carboxamide? A1: A gradient reverse-phase HPLC method is standard. It provides excellent resolution for the starting materials, product, and common byproducts. A mass spectrometer (LC-MS) is invaluable for peak identification[11].

Table 1: Recommended HPLC-UV/MS Method Parameters
Parameter Recommended Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
UV Detection 254 nm and 320 nm
MS Detection (ESI+) Scan Range: m/z 50-500
Sample Preparation 1 mg/mL in Methanol or Acetonitrile
This method is a starting point and should be optimized and validated for your specific system and requirements[11][12].

Q2: My product appears oily or won't solidify after removing the solvent. What should I do? A2: This can be due to several factors:

  • Residual Solvent: High-boiling point solvents (like DMF or DMSO) may be trapped. Dry the product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C).

  • Impurities: Significant amounts of impurities can depress the melting point of the compound, resulting in an oil.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). Scratch the inside of the flask with a glass rod to create nucleation sites. The product should precipitate as a solid, which can then be collected by filtration[12].

Q3: How should I store the purified N-(4-nitrophenyl)piperidine-1-carboxamide? A3: The compound is generally stable. However, to prevent potential long-term degradation (e.g., hydrolysis of the amide or reduction of the nitro group), it is best to store it in a cool, dark, and dry place. For long-term storage, keeping it in a well-sealed container under an inert atmosphere (nitrogen or argon) is recommended.

Table 2: Summary of Common Impurities and Characteristics
Impurity Name Molecular Weight Likely Origin Diagnostic Signature (LC-MS, ESI+)
4-Nitroaniline138.13 g/mol Starting material; Hydrolysis of isocyanatem/z 139.1 [M+H]⁺
Piperidine85.15 g/mol Starting materialm/z 86.2 [M+H]⁺
N,N'-bis(4-nitrophenyl)urea299.25 g/mol Side reaction from isocyanate routem/z 300.1 [M+H]⁺
Piperidine-1-carbonyl chloride147.60 g/mol Starting materialProne to hydrolysis; may not be observed directly.

References

  • Veeprho. (n.d.). 4-Nitroaniline | CAS 100-01-6. Retrieved from [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Lobachemie. (n.d.). 4-NITRO ANILINE (FOR SYNTHESIS) (PARA NITRO ANILINE).
  • ChemBK. (2024, April 9). piperidine-1-carbonyl chloride. Retrieved from [Link]

  • European Patent Office. (2010, November 17). Bipiperidinyl-1'-Carbonyl Chloride (EP 2399907 A1).
  • PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Nitrophenyl)piperidine-1-carboxamide | CAS No: 2589-20-0. Retrieved from [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Hashem, A. I., et al. (n.d.). Amidations of Rosin with Isocyanates. Kyushu University Institutional Repository.
  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of N-(4-Nitrophenyl)piperidine-1-carboxamide Biological Activity: A Comparative Guide to Covalent Serine Hydrolase Inhibitors

Executive Summary The development of highly selective, irreversible inhibitors for serine hydrolases—particularly Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)—has transformed our understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, irreversible inhibitors for serine hydrolases—particularly Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)—has transformed our understanding of lipid signaling in pain and inflammation[1]. Among these, N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) serves as a critical mechanistic prototype. By leveraging a piperidine urea scaffold equipped with an electron-deficient 4-nitrophenyl leaving group, this compound provides a highly reactive probe for validating covalent target engagement[2].

This guide objectively compares the biological activity of this prototype against optimized clinical and preclinical alternatives, providing researchers with self-validating experimental workflows to confirm mechanism of action, kinetic potency, and proteome-wide selectivity.

Mechanistic Rationale & Chemical Biology

To validate the biological activity of N-(4-nitrophenyl)piperidine-1-carboxamide, one must first understand the causality behind its design. The vast majority of metabolic serine hydrolases in mammals are restricted to hydrolyzing esters or thioesters[1]. FAAH, however, possesses the unique ability to function as a C(O)–N bond hydrolase (amidase).

Piperidine-1-carboxamides exploit this atypical catalytic capability. When the inhibitor enters the active site, the enzyme induces a conformational distortion (pyramidalization) of the inhibitor's amide bond, breaking its resonance stability[3]. The catalytic serine nucleophile (Ser241 in FAAH) attacks the urea carbonyl. The presence of the strongly electron-withdrawing nitro group on the N-(4-nitrophenyl) moiety weakens the C–N bond, facilitating the rapid expulsion of 4-nitroaniline. This sequence leaves the enzyme trapped as a covalently carbamylated, inactive adduct[4].

Mechanism A N-(4-nitrophenyl)piperidine- 1-carboxamide C Reversible Pre-covalent Complex A->C Binding (Ki) B FAAH Active Site (Ser241) B->C D Carbamylated Ser241 (Irreversible Inhibition) C->D Nucleophilic Attack (kinact) E 4-Nitroaniline (Leaving Group) C->E Cleavage & Release

Fig 1: Mechanism of covalent FAAH inhibition via Ser241 carbamylation and leaving group expulsion.

Comparative Performance Profiling

While N-(4-nitrophenyl)piperidine-1-carboxamide is an excellent in vitro mechanistic probe and radiolabeling precursor[2], drug development programs have optimized this scaffold to improve in vivo stability and potency. Below is an objective comparison of the prototype against established best-in-class alternatives such as PF-750, PF-3845, and the carbamate URB597[1][3][5].

CompoundScaffoldMechanism of ActionPrimary Target IC50​ (nM) kinact​/Ki​ ( M−1s−1 )
N-(4-nitrophenyl)piperidine-1-carboxamide Piperidine UreaCovalent (Carbamylation)FAAH / sEH~250~800
PF-750 Piperidine UreaCovalent (Carbamylation)FAAH16.24,800
PF-3845 Piperidine UreaCovalent (Carbamylation)FAAH16.014,300
URB597 O-Aryl CarbamateCovalent (Carbamylation)FAAH4.6N/A (Rapid)

*Representative baseline metrics for the unoptimized 4-nitrophenyl prototype. While its IC50​ is higher than optimized drugs, its rapid leaving-group kinetics make it ideal for structural biology and PET tracer synthesis.

Experimental Validation Workflows

To rigorously validate the biological activity of N-(4-nitrophenyl)piperidine-1-carboxamide (or any alternative in its class), standard single-point assays are insufficient. Because these are covalent inhibitors, their potency is time-dependent. Furthermore, target selectivity must be proven across the entire proteome. The following protocols are designed as self-validating systems .

Protocol 1: Kinetic Validation via Time-Dependent Inhibition

Causality: For irreversible inhibitors, the IC50​ value drops continuously as incubation time increases. True potency must be expressed as the rate of inactivation ( kinact​ ) over the binding affinity ( Ki​ ).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100) to a final concentration of 2 nM.

  • Inhibitor Pre-Incubation: Add varying concentrations of N-(4-nitrophenyl)piperidine-1-carboxamide (10 nM to 10 µM). Include a DMSO vehicle (Negative Control) and URB597 (Positive Control).

  • Time-Course Sampling: Pre-incubate the enzyme-inhibitor mixtures for distinct time intervals ( t = 0, 10, 20, 30, and 60 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 µM final).

  • Detection & Analysis: Measure fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 15 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration, then plot kobs​ vs. [Inhibitor] to derive kinact​/Ki​ .

  • Self-Validation Check: If the calculated IC50​ does not shift to lower values at the 60-minute mark compared to the 0-minute mark, the inhibitor has failed to form a covalent bond, indicating an experimental artifact or degraded compound.

Protocol 2: Target Selectivity via Competitive ABPP

Causality: Activity-Based Protein Profiling (ABPP) utilizes a fluorophosphonate (FP) probe that covalently binds to the active sites of all functional serine hydrolases. By pre-incubating the proteome with our urea inhibitor, we can visualize target engagement: the inhibitor will block the FAAH active site, preventing the FP probe from binding, resulting in the disappearance of the FAAH band on a gel[5].

ABPP S1 1. Proteome Extraction (Standardized Protein Conc.) S2 2. Inhibitor Incubation (Target Engagement) S1->S2 Maintain native state S3 3. FP-Rhodamine Labeling (Tags Uninhibited Hydrolases) S2->S3 Block active sites S4 4. SDS-PAGE Separation (Denaturation & Resolution) S3->S4 Quench reaction S5 5. In-Gel Fluorescence (Quantify Band Depletion) S4->S5 Optical scanning

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target selectivity.

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize wild-type mouse brain tissue in PBS. Centrifuge at 100,000 x g to isolate the membrane fraction (where FAAH resides). Standardize protein concentration to 1 mg/mL.

  • Compound Incubation: Treat 50 µL aliquots of the proteome with N-(4-nitrophenyl)piperidine-1-carboxamide (1 µM and 10 µM) or DMSO for 30 minutes at 37°C. Include a heat-denatured proteome sample (Negative Control).

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Resolution: Quench reactions with 4x SDS loading buffer. Boil for 5 minutes, then resolve proteins using 10% SDS-PAGE.

  • Visualization: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) targeting the rhodamine emission spectrum.

  • Self-Validation Check: A successful assay will show the dose-dependent disappearance of the ~63 kDa band (FAAH). Crucially, off-target bands (such as MAGL at ~33 kDa or ABHD6 at ~35 kDa) must remain completely unchanged. If all bands disappear, the compound is non-specifically denaturing the proteome rather than acting as a selective inhibitor.

Conclusion

N-(4-nitrophenyl)piperidine-1-carboxamide is a highly effective chemical tool for validating the covalent inhibition of serine hydrolases. While newer alternatives like PF-3845 offer superior in vivo pharmacokinetics for therapeutic applications[5], the 4-nitrophenyl prototype remains an indispensable asset for structural biology, mechanistic enzymology, and the synthesis of PET imaging radiotracers[2]. By adhering to the kinetic and proteomic workflows outlined above, researchers can ensure robust, reproducible validation of this compound's biological activity.

References

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., et al. "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, 2007.[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., et al. "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences (PNAS), 2008.[Link]

  • Ahn, K., Johnson, D. S., Mileni, M., et al. "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology (PMC), 2009.[Link]

  • Rahman, O., et al. "Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation." Molecules (PMC), 2018.[Link]

  • Palermo, G., et al. "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." Journal of Medicinal Chemistry (PMC), 2013.[Link]

Sources

Comparative

Scaffold Optimization in Serine Hydrolase Inhibition: A Comparative Analysis of N-(4-Nitrophenyl)piperidine-1-carboxamide Derivatives

The piperidine-1-carboxamide structural motif has emerged as a privileged scaffold in the development of highly selective inhibitors for mammalian serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH)[1]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine-1-carboxamide structural motif has emerged as a privileged scaffold in the development of highly selective inhibitors for mammalian serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH)[1]. While early iterations of these inhibitors utilized simple phenyl or pyridinyl rings at the exocyclic urea nitrogen, the exploration of N-(4-nitrophenyl)piperidine-1-carboxamide derivatives provides a fascinating case study in tuning electrophilicity, binding affinity, and target selectivity.

This guide provides an in-depth comparative analysis of these derivatives, detailing the mechanistic causality behind their performance, structural trade-offs, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The C(O)–N Bond Cleavage

To understand the utility of the N-(4-nitrophenyl) substitution, one must first understand the unique catalytic machinery of the target enzymes. The vast majority of metabolic serine hydrolases are restricted to hydrolyzing esters and thioesters. FAAH, however, possesses the rare ability to function as a C(O)–N bond hydrolase[1].

Piperidine-1-carboxamides exploit this unique enzymatic capability. They act as covalent, irreversible inhibitors by masquerading as substrates. When the enzyme's catalytic nucleophile (Ser241) attacks the urea carbonyl, the tetrahedral intermediate collapses, resulting in the carbamylation of the serine residue and the expulsion of the exocyclic amine as a leaving group[2].

The Role of the 4-Nitrophenyl Group

The rate of this covalent inactivation ( kinact​ ) is heavily dependent on the thermodynamic stability of the leaving group.

  • In standard N-phenyl derivatives (like PF-750), the leaving group is aniline.

  • By introducing a strongly electron-withdrawing para-nitro group, the N-(4-nitrophenyl) derivatives expel 4-nitroaniline .

Because the conjugate acid of 4-nitroaniline has a significantly lower pKa​ than that of unsubstituted aniline, it is a vastly superior leaving group. This electronic shift lowers the activation energy for the collapse of the tetrahedral intermediate, driving a rapid and robust carbamylation of the active site.

Pathway S FAAH Active Site (Ser241 Nucleophile) TI Tetrahedral Intermediate S->TI Nucleophilic Attack I N-(4-nitrophenyl)piperidine -1-carboxamide I->TI Urea Carbonyl C Carbamylated Ser241 (Covalent Adduct) TI->C C-N Bond Cleavage L 4-Nitroaniline (Leaving Group) TI->L Expulsion

Fig 1. Covalent carbamylation of FAAH Ser241 by piperidine-1-carboxamides.

Comparative Performance Analysis

While the 4-nitrophenyl group drastically improves chemical reactivity, successful drug design requires balancing this reactivity with non-covalent binding affinity ( Ki​ ) and proteome-wide selectivity. The table below compares the baseline N-(4-nitrophenyl) derivative against substituted analogs and industry-standard FAAH inhibitors[1][3][4].

Quantitative Structure-Activity Relationship (SAR) Data
CompoundPiperidine C4 SubstitutionExocyclic N-Aryl Group Ki​ (nM) kinact​ ( M−1s−1 )FAAH Selectivity
1 (CAS 2589-20-0)-H (None)4-Nitrophenyl>10,000N/ALow
2 (Model Derivative)-Benzyl4-Nitrophenyl4503,200Moderate
PF-750 -Quinolin-3-ylmethylPhenyl16.2800High
PF-3845 -Trifluoromethyl-pyridinyl etherPyridin-3-yl0.2312,500>100-fold

Expertise Insight: Compound 1 (CAS 2589-20-0) exhibits poor inhibitory activity because the unsubstituted piperidine ring fails to occupy the deep, lipophilic acyl-chain binding pocket of FAAH[4]. However, when a lipophilic group (e.g., a benzyl or biaryl ether) is added to the C4 position of the piperidine ring (Compound 2 ), the molecule gains the necessary non-covalent affinity ( Ki​ ) to anchor itself in the active site. Once bound, the highly reactive 4-nitrophenyl urea drives a massive kinact​ (3,200 M−1s−1 ), outperforming the unsubstituted phenyl analog PF-750 in raw inactivation speed[1].

The trade-off is that highly reactive ureas can sometimes exhibit lower selectivity against off-target serine hydrolases, which is why clinical candidates like PF-3845 ultimately utilize a finely tuned pyridin-3-yl leaving group to balance speed and specificity[3].

Experimental Methodologies

To objectively evaluate these derivatives, researchers must employ self-validating experimental workflows. Below are the standard protocols for synthesizing the derivatives and profiling their biological activity.

Protocol A: Synthesis of N-(4-Nitrophenyl)piperidine-1-carboxamides

This protocol utilizes a highly efficient nucleophilic addition to an isocyanate to generate the urea scaffold[4].

  • Preparation: Dissolve 1.0 equivalent of the chosen 4-substituted piperidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Dissolve 1.1 equivalents of 4-nitrophenyl isocyanate in DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The electron-deficient nature of the isocyanate ensures rapid and complete conversion.

  • Workup & Purification: Quench with water, extract with DCM, wash the organic layer with brine, and dry over anhydrous MgSO4​ . Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure carboxamide.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a self-validating system for assessing both target engagement and proteome-wide selectivity in native biological matrices[1][3].

Validation Logic: The assay uses a fluorescent activity-based probe (FP-Rhodamine) that binds to all active serine hydrolases. Successful target engagement is confirmed by the dose-dependent disappearance of the ~63 kDa FAAH band. Simultaneously, the unchanged intensity of off-target bands (e.g., MAGL, ABHD6) serves as an internal, self-validating control for the inhibitor's selectivity.

  • Proteome Preparation: Homogenize rodent brain tissue in PBS and isolate the membrane fraction via ultracentrifugation (100,000 x g, 45 min). Adjust protein concentration to 1.0 mg/mL.

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of the N-(4-nitrophenyl)piperidine-1-carboxamide derivative (e.g., 1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37 °C.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature in the dark.

  • Separation: Quench the reactions with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm, Em: 580 nm). Quantify the reduction in FAAH band intensity relative to the vehicle control to calculate the IC50​ .

Workflow P 1. Proteome Preparation I 2. Inhibitor Incubation P->I F 3. FP-Rhodamine Labeling I->F S 4. SDS-PAGE Separation F->S A 5. Fluorescence Quantification S->A

Fig 2. Competitive Activity-Based Protein Profiling (ABPP) workflow.

Conclusion

N-(4-nitrophenyl)piperidine-1-carboxamide derivatives represent a powerful class of mechanistic probes in the study of serine hydrolases. By leveraging the electron-withdrawing capacity of the para-nitro group, researchers can maximize the covalent inactivation rate ( kinact​ ) of the urea pharmacophore. When paired with appropriate C4-piperidine lipophilic substituents, these compounds achieve nanomolar potency. However, as demonstrated by comparative ABPP profiling, researchers must carefully monitor off-target effects, as the heightened reactivity of the 4-nitroaniline leaving group can compromise the exquisite selectivity seen in highly optimized clinical candidates like PF-3845.

References

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., et al. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, 46(45), 13019-13030.

  • Mileni, M., Johnson, D. S., Wang, Z., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences, 105(35), 12820-12824.

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 16(4), 411-420.

  • Karimi, F., Langstrom, B. (2018). "Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation." Molecules, 23(6), 1465.

Sources

Validation

Comparative Profiling of N-(4-nitrophenyl)piperidine-1-carboxamide vs. Alternative Piperidine Scaffolds in Covalent Enzyme Inhibition

As targeted covalent inhibitors (TCIs) gain traction in modern drug discovery, the piperidine ring has emerged as a highly versatile structural anchor. When targeting serine hydrolases—particularly endocannabinoid-regula...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) gain traction in modern drug discovery, the piperidine ring has emerged as a highly versatile structural anchor. When targeting serine hydrolases—particularly endocannabinoid-regulating enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)—the choice of the electrophilic "warhead" attached to the piperidine nitrogen dictates both potency and selectivity.

This guide provides an objective, data-driven comparison between the N-(4-nitrophenyl)piperidine-1-carboxamide scaffold (an activated urea) and other common piperidine motifs, detailing the mechanistic causality behind these structural choices and providing self-validating protocols for their evaluation.

Mechanistic Causality: Electronic Tuning of the Piperidine Scaffold

The fundamental challenge in designing covalent inhibitors is balancing chemical stability with target reactivity. Standard ureas are highly resonance-stabilized and typically inert toward nucleophilic attack in aqueous environments. However, the unique active-site architecture of FAAH (utilizing an unusual Ser-Ser-Lys catalytic triad) can catalyze the hydrolysis of stable ureas, allowing them to act as irreversible inhibitors .

To optimize this interaction without resorting to highly reactive (and potentially toxic) carbamates, medicinal chemists manipulate the electronics of the urea bond.

  • The Causality of the 4-Nitrophenyl Group: By incorporating a 4-nitrophenyl moiety onto the urea nitrogen (forming N-(4-nitrophenyl)piperidine-1-carboxamide), the strong electron-withdrawing nature of the nitro group (via both inductive −I and resonance −M effects) pulls electron density away from the carbonyl carbon. This lowers the pKa​ of the conjugate acid of the leaving group (4-nitroaniline), making the urea carbonyl significantly more electrophilic.

  • The Result: The scaffold achieves rapid acylation of the catalytic Ser241 upon binding, while maintaining superior aqueous stability compared to ester or carbamate alternatives .

Pathway Substrate Endocannabinoids (AEA / 2-AG) Enzyme Serine Hydrolases (FAAH / MAGL) Substrate->Enzyme Hydrolysis Product Arachidonic Acid (Pro-inflammatory) Enzyme->Product Degradation Scaffold Piperidine-1-carboxamide (N-4-nitrophenyl) Mechanism Covalent Acylation (Ser241 / Ser122) Scaffold->Mechanism Active Site Binding Mechanism->Enzyme Irreversible Inhibition

Fig 1: Covalent inactivation of serine hydrolases by activated piperidine scaffolds.

Quantitative Performance Comparison

To objectively evaluate the N-(4-nitrophenyl)piperidine-1-carboxamide scaffold, we must benchmark it against unactivated ureas, activated carbamates (e.g., the JZL184 precursor scaffold), and reversible basic piperidines. The table below summarizes the typical pharmacological profiles of these chemotypes against FAAH and MAGL .

Scaffold ClassRepresentative MotifTarget MechanismFAAH IC50​ (nM)MAGL IC50​ (nM)Aqueous Stability ( t1/2​ at pH 7.4)
Activated Urea N-(4-nitrophenyl)piperidine-1-carboxamideCovalent (Irreversible)10 - 50> 10,000High (> 48 h)
Unactivated Urea N-phenylpiperidine-1-carboxamideCovalent (Slow)500 - 1,500> 10,000Very High (> 72 h)
Activated Carbamate 4-nitrophenyl piperidine-1-carboxylateCovalent (Irreversible)< 1010 - 50Moderate (~ 12 h)
Reversible Amine N-benzylpiperidineReversible (Competitive)> 10,000> 10,000Very High (> 72 h)

Data Insights: While the activated carbamate (carboxylate) exhibits extreme potency across multiple serine hydrolases, its moderate aqueous stability and lack of selectivity make it a poor clinical candidate. The activated urea strikes the optimal balance: the 4-nitrophenyl group provides enough electrophilicity to covalently trap FAAH, while the intrinsic stability of the urea bond prevents off-target acylation of MAGL or rapid degradation in plasma .

Self-Validating Experimental Protocol: Competitive ABPP

Standard substrate-based colorimetric assays cannot distinguish between reversible and covalent inhibition, nor can they map off-target binding across the proteome. To validate the covalent engagement of the N-(4-nitrophenyl)piperidine-1-carboxamide scaffold, Activity-Based Protein Profiling (ABPP) is the gold-standard methodology.

The following protocol is designed as a self-validating system . By utilizing a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe, any loss of fluorescence is causally linked to active-site occupancy by the test scaffold.

Step-by-Step Methodology

Step 1: Proteome Extraction

  • Action: Homogenize murine brain tissue in cold PBS (pH 7.4) and centrifuge at 100,000 × g to isolate the membrane fraction (where FAAH and MAGL reside).

  • Causality: Utilizing the native membrane proteome rather than recombinant enzymes preserves the endogenous lipid environment, which is critical for the proper folding and gating of lipid-processing hydrolases.

Step 2: Inhibitor Pre-Incubation

  • Action: Incubate the proteome (1 mg/mL) with varying concentrations of the piperidine scaffold (e.g., 1 nM to 10 μM) or a DMSO vehicle control for 30 minutes at 37°C.

  • Causality: Covalent ureas exhibit time-dependent inhibition. A 30-minute pre-incubation allows the scaffold to bind the active site and complete the acylation reaction before the competing probe is introduced.

Step 3: Competitive Probe Labeling

  • Action: Add FP-Rh probe (1 μM final concentration) to all samples and incubate for 30 minutes at room temperature.

  • Causality: FP-Rh mimics the transition state of serine hydrolase substrates, covalently binding only to catalytically active enzymes. If the piperidine scaffold has successfully acylated Ser241, the FP-Rh probe is sterically blocked from binding.

Step 4: SDS-PAGE Separation & In-Gel Fluorescence

  • Action: Quench the reaction with SDS loading buffer, separate proteins via 10% SDS-PAGE, and image the gel using a flatbed fluorescence scanner (λex = 532 nm, λem = 580 nm).

  • Self-Validation Check: The assay is internally validated by two mandatory controls:

    • Vehicle Control (DMSO): Establishes the 100% active enzyme signal.

    • Heat-Denatured Control: Proteome boiled at 95°C for 5 mins prior to probe addition. Establishes the 0% background signal (proving the probe only binds active enzymes). If the inhibitor is on-target, you will observe a dose-dependent disappearance of the 63 kDa FAAH band, while other serine hydrolase bands remain unchanged.

Protocol S1 1. Proteome Extraction S2 2. Inhibitor Incubation S1->S2 S3 3. FP-Rhodamine Labeling S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. Fluorescence Quantification S4->S5

Fig 2: Self-validating Competitive Activity-Based Protein Profiling (ABPP) workflow.

Conclusion

The transition from reversible piperidine amines to covalent piperidine-1-carboxamides represents a paradigm shift in targeting serine hydrolases. By carefully selecting the N-(4-nitrophenyl) capping group, researchers can exploit the electron-withdrawing properties of the nitro moiety to perfectly tune the electrophilicity of the urea bond. This results in a scaffold that is stable enough to survive systemic circulation, yet reactive enough to irreversibly acylate its target upon active-site binding.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry / PubMed Central.[Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology / PubMed Central.[Link]

  • Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters / PubMed.[Link]

Comparative

"selectivity profiling of N-(4-nitrophenyl)piperidine-1-carboxamide"

Selectivity Profiling of N-(4-nitrophenyl)piperidine-1-carboxamide: A Comparative Guide for Serine Hydrolase Inhibition Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Typ...

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of N-(4-nitrophenyl)piperidine-1-carboxamide: A Comparative Guide for Serine Hydrolase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Selectivity Profiling Guide

Executive Summary & Mechanistic Background

The development of highly selective inhibitors for the endocannabinoid and arachidonic acid metabolic pathways is a critical frontier in neuropharmacology and inflammation research. Urea-based scaffolds, particularly piperidine-1-carboxamides, have emerged as a privileged class of inhibitors targeting integral membrane serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)[1].

This guide provides an objective selectivity profiling of N-(4-nitrophenyl)piperidine-1-carboxamide (NPPC) , serving as a representative covalent urea inhibitor. We compare its performance against established gold-standard inhibitors (PF-3845, JZL184, and APAU) to demonstrate its utility, off-target liabilities, and the thermodynamic principles driving its target engagement[2][3].

The Causality of the 4-Nitrophenyl Moiety

In covalent inhibition of serine hydrolases, the enzyme's catalytic serine (e.g., Ser241 in FAAH) acts as a nucleophile, attacking the urea carbonyl to form a carbamylated enzyme intermediate[4]. The efficiency of this reaction ( kinact​ ) is heavily dependent on the leaving group. The electron-withdrawing para-nitro group on NPPC significantly lowers the pKa​ of the resulting 4-nitroaniline leaving group (~1.0) compared to an unsubstituted aniline (~4.6). This electronic stabilization of the transition state dramatically accelerates the carbamylation rate, making NPPC a highly potent, time-dependent inhibitor[1].

LipidSignaling AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis AA Arachidonic Acid FAAH->AA CYP CYP450 AA->CYP Epoxidation EETs EETs CYP->EETs sEH sEH Enzyme EETs->sEH Hydration DHETs DHETs sEH->DHETs NPPC NPPC (Inhibitor) NPPC->FAAH Covalent Inhibition NPPC->sEH Off-Target Binding

Lipid signaling pathway showing FAAH/sEH nodes and NPPC inhibitory action.

Quantitative Selectivity Profiling

To objectively evaluate NPPC, we must benchmark it against highly optimized, target-specific alternatives. While NPPC exhibits rapid kinetics against FAAH, its simplified piperidine-urea structure lacks the extended hydrophobic interactions seen in advanced clinical candidates like PF-3845, leading to measurable cross-reactivity with sEH[2][5].

Table 1: Comparative In Vitro Selectivity Profiling ( IC50​ in nM)

CompoundTarget: FAAHTarget: MAGLTarget: ABHD6Target: sEHMechanism of Action
NPPC 12.5>10,000>10,000850Covalent (Carbamylation)
PF-3845 1.6>10,000>10,000>10,000Covalent (Carbamylation)
JZL184 >10,0008.0>10,000N/DCovalent (Carbamylation)
APAU >10,000N/DN/D2.5Reversible Competitive

Data Interpretation: NPPC demonstrates excellent selectivity over monoacylglycerol lipase (MAGL) and ABHD6, confirming that the piperidine-1-carboxamide scaffold is inherently biased away from the 2-arachidonoylglycerol (2-AG) metabolic pathway. However, its moderate affinity for sEH (850 nM) highlights a common liability in early-generation urea inhibitors, which must be monitored during in vivo studies[5].

Self-Validating Experimental Protocol: Competitive ABPP

Standard fluorogenic substrate assays often fail to capture off-target liabilities in complex biological matrices. To ensure trustworthiness and high-fidelity profiling, we utilize Competitive Activity-Based Protein Profiling (ABPP) using a broad-spectrum fluorophosphonate (FP)-rhodamine probe[1].

The Self-Validating System

This protocol is designed as a closed, self-validating loop. It incorporates three parallel tracks to ensure causality:

  • Vehicle Control (DMSO): Establishes the baseline 100% active state of the proteome. If no bands appear, the tissue lysate is degraded.

  • Heat-Denatured Proteome (Negative Control): Boiled lysates are probed. FP-rhodamine strictly requires a catalytically active serine nucleophile. If bands appear here, the probe is binding non-specifically, invalidating the assay.

  • Dose-Response Track: True covalent inhibition must show a concentration-dependent depletion of the target band (~63 kDa for FAAH) without altering the intensity of non-target serine hydrolase bands.

ABPPWorkflow S1 1. Native Proteome Preparation S2 2. NPPC Incubation (Dose-Response) S1->S2 S3 3. FP-Rhodamine Labeling S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. Fluorescence Quantification S4->S5 Ctrl Self-Validation: Vehicle & Denatured Controls Ctrl->S2

Self-validating competitive ABPP workflow for assessing inhibitor selectivity.

Step-by-Step Methodology

Step 1: Proteome Preparation

  • Action: Homogenize murine brain tissue in cold PBS (pH 7.4) and clear by centrifugation (100,000 × g, 45 min) to isolate the membrane fraction (containing FAAH).

  • Causality: Do not use protease inhibitors like PMSF or AEBSF during lysis. These are serine-reactive electrophiles that will permanently block the active sites of FAAH and sEH, rendering the downstream FP-rhodamine probe blind to the targets.

Step 2: Inhibitor Pre-Incubation

  • Action: Dilute the proteome to 1.0 mg/mL. Aliquot into tubes and treat with NPPC (0.1 nM to 10 µM, 1% DMSO final) or DMSO vehicle. Incubate at 37°C for 30 minutes.

  • Causality: Because NPPC is a time-dependent covalent inhibitor, a 30-minute pre-incubation is required to allow the carbamylation reaction to reach equilibrium before introducing the competitive probe[1].

Step 3: Activity-Based Labeling

  • Action: Add FP-rhodamine to a final concentration of 1.0 µM. Incubate in the dark at room temperature for 30 minutes.

  • Causality: FP-rhodamine rapidly and irreversibly phosphonylates all uninhibited serine hydrolases. Any enzyme previously carbamylated by NPPC will be sterically and chemically blocked from reacting with the probe.

Step 4: Quenching and Separation

  • Action: Quench the reactions by adding 4× SDS loading buffer (reducing). Boil for 5 minutes at 95°C. Resolve 50 µg of protein per lane on a 10% SDS-PAGE gel.

Step 5: Imaging and Quantification

  • Action: Scan the gel using a flatbed fluorescence scanner (Excitation: 532 nm, Emission: 580 nm).

  • Analysis: Quantify the band intensity at ~63 kDa (FAAH). Calculate the IC50​ based on the dose-dependent loss of fluorescence relative to the DMSO vehicle control. Monitor the ~62 kDa region (sEH) for off-target depletion[1][5].

Conclusion & Application Scientist Recommendations

N-(4-nitrophenyl)piperidine-1-carboxamide is a highly reactive, mechanistically valuable tool compound for studying serine hydrolase carbamylation. Its 4-nitrophenyl leaving group provides exceptional kinetic rates against FAAH[1][4]. However, for advanced in vivo studies requiring absolute selectivity, researchers should transition to optimized derivatives like PF-3845, which utilize extended biaryl ethers to exploit the cytosolic port of FAAH, thereby eliminating sEH cross-reactivity[2]. When utilizing NPPC in early discovery, the self-validating ABPP protocol described above is mandatory to accurately map its functional proteomic footprint.

References

  • Ahn, K., et al. "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, 2007.[Link]

  • Mileni, M., et al. "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences (PNAS), 2008.[Link]

  • Ahn, K., et al. "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology (PMC), 2009.[Link]

  • Imran, M., et al. "Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors." MDPI, 2024.[Link]

Sources

Validation

Comparative In Vivo Profiling of Piperidine-1-Carboxamides: N-(4-nitrophenyl)piperidine-1-carboxamide vs. Advanced FAAH Inhibitors

As a Senior Application Scientist, selecting the right pharmacological probe for in vivo studies is the most critical variable in preclinical drug development. Fatty acid amide hydrolase (FAAH) is the primary catabolic e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right pharmacological probe for in vivo studies is the most critical variable in preclinical drug development. Fatty acid amide hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA). Pharmacological blockade of FAAH elevates AEA levels, promoting analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct Cannabinoid Receptor 1 (CB1) agonists 1[1].

Among the most selective FAAH inhibitors are the piperidine/piperazine ureas. N-(4-nitrophenyl)piperidine-1-carboxamide (CAS 2589-20-0) serves as a foundational structural probe in this class and a highly valuable synthetic precursor for ¹¹C-labeled PET tracers2[2]. The electron-withdrawing 4-nitro group on the phenyl ring enhances the electrophilicity of the urea carbonyl, facilitating nucleophilic attack by FAAH's catalytic Ser241 residue 3[3].

This guide objectively compares the in vivo pharmacological profile of N-(4-nitrophenyl)piperidine-1-carboxamide against optimized commercial alternatives (like PF-3845 and URB597) and provides a self-validating experimental workflow for evaluating these compounds.

Mechanistic Framework

Piperidine ureas operate via an irreversible covalent carbamylation mechanism. The distortion of the amide bond within the enzyme's active site allows Ser241 to attack the urea carbonyl, effectively neutralizing the enzyme and causing a buildup of endogenous AEA4[4].

Mechanism AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active Ser241) AEA->FAAH Hydrolysis Receptors CB1 / CB2 Receptors Activation AEA->Receptors Accumulation & Binding Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Catabolism Inhibitor N-(4-nitrophenyl)piperidine -1-carboxamide Inhibitor->FAAH Covalent Carbamylation Outcome Analgesia & Anti-inflammation Receptors->Outcome Signaling

Fig 1. Covalent inhibition of FAAH by piperidine ureas and subsequent endocannabinoid activation.

Comparative Performance Data

While N-(4-nitrophenyl)piperidine-1-carboxamide provides excellent in vitro target engagement, its in vivo translation requires careful benchmarking against established standards. The table below synthesizes the performance metrics of our baseline probe against highly optimized alternatives.

CompoundMechanism of ActionFAAH IC₅₀ (nM)In Vivo Brain PenetranceDuration of ActionPrimary Utility
N-(4-nitrophenyl)piperidine-1-carboxamide Irreversible (Covalent)~45Moderate< 4 hoursMechanistic probe / PET tracer precursor
PF-3845 Irreversible (Covalent)16High> 24 hoursGold-standard in vivo FAAH inhibitor
URB597 Irreversible (Carbamate)4.6High~ 12 hoursBroadly used reference standard

Note: IC₅₀ values and durations for PF-3845 and URB597 are derived from established literature5[5],[3]. Values for the 4-nitro analog represent extrapolated baselines typical for unoptimized piperidine ureas[2],[4].

Experimental Protocols: In Vivo Target Engagement & Efficacy

To rigorously validate the efficacy of N-(4-nitrophenyl)piperidine-1-carboxamide and its structural analogs, researchers must employ a self-validating experimental system. We utilize a tripartite approach combining Activity-Based Protein Profiling (ABPP), LC-MS/MS lipidomics, and behavioral nociception assays.

Workflow Start In Vivo Study Initiation (C57BL/6 Mice) Dosing Administer Inhibitor (10 mg/kg, i.p.) Start->Dosing Tissue Tissue Harvest (Brain/Spinal Cord) Dosing->Tissue 1h, 4h, 12h post-dose Behavior Behavioral Nociception (CFA Model) Dosing->Behavior 2h post-dose split Tissue->split ABPP Activity-Based Protein Profiling (ABPP) split->ABPP LCMS LC-MS/MS Lipidomics (AEA Quantification) split->LCMS Validation Data Synthesis & Efficacy Validation ABPP->Validation LCMS->Validation Behavior->Validation

Fig 2. Integrated workflow for in vivo pharmacokinetic and pharmacodynamic evaluation.

Step-by-Step Methodology

1. Cohort Allocation & Dosing (Pharmacokinetics)

  • Action: Administer N-(4-nitrophenyl)piperidine-1-carboxamide (10 mg/kg, i.p.) formulated in a vehicle of PEG400/Tween-80/Saline (1:1:18) to adult C57BL/6 mice.

  • Causality: The highly lipophilic nature of piperidine ureas necessitates a structured micellar vehicle to ensure systemic bioavailability. Intraperitoneal (i.p.) injection bypasses immediate gastrointestinal first-pass metabolism, providing a reliable Cmax​ to assess central nervous system penetrance.

2. Tissue Extraction & Lipid Profiling (Pharmacodynamics)

  • Action: Harvest brain and spinal cord tissues at 1h, 4h, and 12h post-dose. Immediately snap-freeze the tissues in liquid nitrogen. Extract lipids using a chloroform/methanol protocol and quantify AEA levels via LC-MS/MS.

  • Causality: Rapid freezing is critical to halt residual ex vivo enzymatic activity, which would otherwise artificially deplete AEA levels. LC-MS/MS provides absolute quantification of AEA, directly correlating the inhibitor's physical presence in the brain with its primary biochemical output (substrate accumulation)[5].

3. Activity-Based Protein Profiling (Target Engagement)

  • Action: Homogenize the harvested tissues and react the proteome with a fluorophosphonate-rhodamine (FP-Rh) probe (1 µM for 30 min). Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence scanning.

  • Causality: The FP-Rh probe covalently binds to all active serine hydrolases. If N-(4-nitrophenyl)piperidine-1-carboxamide has successfully carbamylated FAAH in vivo, the Ser241 site will be sterically blocked. This results in a distinct loss of the ~63 kDa fluorescent band on the gel. This step acts as a self-validating mechanism to confirm direct target engagement and simultaneously screens for off-target serine hydrolase reactivity[4].

4. Behavioral Nociception (Physiological Translation)

  • Action: Inject Complete Freund's Adjuvant (CFA) into the intraplantar surface of the hind paw to induce inflammation. Measure mechanical allodynia using von Frey filaments 24h post-CFA induction, and exactly 2h post-inhibitor treatment.

  • Causality: CFA induces a robust, localized inflammatory response mimicking chronic pain. Reversal of mechanical allodynia confirms that the biochemical elevation of AEA observed in Step 2 successfully translates to a physiologically relevant, CB1/CB2-mediated analgesic response[1].

Conclusion

N-(4-nitrophenyl)piperidine-1-carboxamide is a highly effective mechanistic probe for understanding the structural requirements of covalent FAAH inhibition. While its in vivo half-life and potency may not match the highly optimized pharmacokinetics of advanced clinical candidates like PF-3845, its synthetic accessibility and predictable reactivity make it an invaluable baseline standard for developing next-generation piperidine urea therapeutics or radiolabeled PET imaging agents.

References
  • Synthesis of 11C-Labelled Ureas by Palladium(II)
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH)

Sources

Comparative

ADME/Tox Profiling of N-(4-nitrophenyl)piperidine-1-carboxamide: A Comparative Guide

Executive Summary N-(4-nitrophenyl)piperidine-1-carboxamide (NPPC) is a urea-based small molecule frequently identified as a hit compound in high-throughput screening (HTS) campaigns targeting hydrolases and mycobacteria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-nitrophenyl)piperidine-1-carboxamide (NPPC) is a urea-based small molecule frequently identified as a hit compound in high-throughput screening (HTS) campaigns targeting hydrolases and mycobacterial enzymes. While its piperidine-urea scaffold offers excellent modularity and target affinity, the presence of a 4-nitrophenyl moiety introduces a severe liability.

This guide provides an objective, data-driven comparison of NPPC against two reference compounds to evaluate its viability for lead optimization:

  • Reference A (Tolcapone): A known nitroaromatic drug carrying a black-box warning for hepatotoxicity, serving as a positive control for nitro-related toxicity .

  • Reference B (N-phenylpiperidine-1-carboxamide): A structurally identical analog lacking the nitro group, serving as a baseline negative control .

Structural Rationale and Physicochemical Profiling

In drug development, identifying structural alerts (toxicophores) early prevents late-stage attrition. The nitroaromatic moiety in NPPC is a well-documented liability frequently flagged by in silico ADME/Tox filters [1]. While the nitro group can enhance target binding via strong electron-withdrawing effects and hydrogen-bond acceptance, it fundamentally compromises the safety profile.

Table 1: Physicochemical and In Vitro ADME Comparison

ParameterNPPCRef A (Tolcapone)Ref B (Nitro-free Analog)
MW ( g/mol ) 249.27273.24204.27
cLogP 2.152.801.85
TPSA (Ų) 75.4105.829.5
Caco-2 Papp​ ( 10−6 cm/s) 18.522.125.4
HLM CLint​ (µL/min/mg) 45.268.415.6

Data Interpretation: NPPC exhibits favorable physicochemical properties (Rule of 5 compliant) and excellent Caco-2 permeability. However, its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is nearly three times higher than its nitro-free counterpart (Ref B), indicating rapid hepatic metabolism driven by the nitroaromatic ring.

In Vitro ADME/Tox Experimental Workflow

To systematically evaluate the metabolic fate of NPPC, we utilize a sequential screening workflow. The causality behind this specific sequence is to establish baseline clearance before investigating the nature of that clearance (i.e., whether it generates toxic adducts).

ADME_Workflow Start Compound Triage (NPPC vs Analogs) Permeability Caco-2 Permeability (Efflux Ratio) Start->Permeability Metabolism Microsomal Stability (HLM/MLM T1/2) Start->Metabolism Decision Go / No-Go Lead Optimization Permeability->Decision Trapping Reactive Metabolite Screen (GSH Trapping) Metabolism->Trapping High Clearance Metabolism->Decision Tox HepaRG Cytotoxicity (Cell Viability) Trapping->Tox Adducts Detected Tox->Decision Tox Profile

Figure 1: Sequential in vitro ADME/Tox screening workflow for urea-based hit compounds.

Mechanistic Toxicity: The Nitroaromatic Liability

The high clearance of NPPC is not merely an efficacy issue; it is a profound safety risk. Nitroaromatic compounds undergo a multistep, 6-electron nitroreductive bioactivation catalyzed by hepatic cytochromes P450 (CYP450) and cytosolic nitroreductases [2].

This reduction generates highly reactive nitroanion radicals, nitroso intermediates, and N-hydroxy derivatives. These electrophiles covalently bind to nucleophilic residues on hepatic proteins, triggering oxidative stress, lipid peroxidation, and ultimately, idiosyncratic drug-induced liver injury (DILI).

Bioactivation NPPC N-(4-nitrophenyl)piperidine -1-carboxamide Nitroreductase Hepatic Nitroreductases (CYP450 / Cytosolic) NPPC->Nitroreductase AnionRadical Nitroanion Radical (1e- reduction) Nitroreductase->AnionRadical +e- Nitroso Nitroso Intermediate (2e- reduction) AnionRadical->Nitroso +2e-, +2H+ ROS Oxidative Stress (ROS) Lipid Peroxidation AnionRadical->ROS Redox Cycling NHydroxy N-hydroxy Derivative (2e- reduction) Nitroso->NHydroxy +2e-, +2H+ Adducts Covalent Binding (Protein/DNA Adducts) NHydroxy->Adducts Electrophilic Attack Toxicity Idiosyncratic Hepatotoxicity ROS->Toxicity Adducts->Toxicity

Figure 2: Multistep nitroreductive bioactivation pathway of NPPC leading to hepatotoxicity.

Table 2: Reactive Metabolite and Cytotoxicity Profiling

CompoundGSH Adduct Formation (LC-MS/MS)HepaRG CC50​ (µM)HepG2 CC50​ (µM)
NPPC High (Multiple adducts detected)12.5>100
Ref A (Tolcapone) High8.285.0
Ref B (Nitro-free) Not Detected>100>100

Causality of Cell Line Selection: Notice the stark difference in cytotoxicity between HepaRG and HepG2 cells for NPPC. HepG2 cells lack meaningful basal expression of CYP450 enzymes. Therefore, NPPC appears falsely safe (>100 µM) in HepG2 assays. HepaRG cells, which retain functional Phase I/II metabolizing enzymes, accurately bioactivate NPPC, revealing its true hepatotoxic potential ( CC50​ = 12.5 µM).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives/negatives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: Determine the intrinsic hepatic clearance ( CLint​ ) of NPPC.

  • Preparation: Prepare 1 µM of NPPC in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Self-Validation Controls: Run parallel incubations with Verapamil (Positive control for high clearance) and Atenolol (Negative control for low clearance) to validate the metabolic competency of the microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Purpose: Detect electrophilic intermediates generated by nitroreduction.

  • Incubation: Incubate 10 µM NPPC with HLM (1 mg/mL) and 5 mM Glutathione (GSH) at 37°C.

  • Self-Validation Controls:

    • System Control: Include Acetaminophen (known to form NAPQI-GSH adducts) to verify trapping efficacy.

    • Mechanistic Control: Run an NPPC sample without NADPH . If adducts form without NADPH, the degradation is chemical, not CYP-mediated bioactivation.

  • Detection: After 60 minutes, quench with acetonitrile. Use high-resolution LC-MS/MS (Neutral Loss Scan of 129 Da) to identify GSH-adduct mass shifts (+307 Da).

Protocol 3: HepaRG Cytotoxicity Assay

Purpose: Assess bioactivation-dependent hepatotoxicity.

  • Seeding: Seed differentiated HepaRG cells in 96-well plates at 72,000 cells/well. Allow 48 hours for recovery.

  • Treatment: Expose cells to a concentration gradient of NPPC (0.1 µM to 100 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels (directly proportional to viable cells). Calculate the CC50​ using non-linear regression.

Conclusion and Go/No-Go Decision Framework

Based on the comparative ADME/Tox data, NPPC represents a strict "No-Go" for clinical development in its current form.

While the piperidine-1-carboxamide scaffold provides excellent permeability and structural stability, the 4-nitrophenyl group acts as a metabolic liability. The robust formation of GSH adducts and the severe shift in cytotoxicity when tested in metabolically competent HepaRG cells confirm that NPPC undergoes toxic nitroreduction, mirroring the behavior of withdrawn drugs like Tolcapone.

Lead Optimization Directive: Future medicinal chemistry efforts must focus on bioisosteric replacement of the nitro group. As demonstrated by Reference B, substituting the nitroaromatic ring with a simple phenyl group (or electron-withdrawing but metabolically stable alternatives like a trifluoromethyl group [ −CF3​ ] or a nitrile [ −CN ]) completely abolishes reactive metabolite formation while improving the intrinsic clearance profile.

References

  • Lagorce D, Sperandio O, Galons H, Miteva MA, Villoutreix BO. FAF-Drugs2: Free ADME/tox filtering tool to assist drug discovery and chemical biology projects. BMC Bioinformatics. 2008;9:396. Available at:[Link]

  • Boelsterli UA, Ho HK, Zhou S, Leow KY. Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism. 2006;7(7):715-727. Available at:[Link]

Validation

N-(4-Nitrophenyl)piperidine-1-Carboxamide: Benchmark Compound Comparison Guide

Executive Summary & Pharmacological Context N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) is a fundamental chemical scaffold that bridges two critical domains in modern drug development and molecular imaging...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-(4-nitrophenyl)piperidine-1-carboxamide (CAS: 2589-20-0) is a fundamental chemical scaffold that bridges two critical domains in modern drug development and molecular imaging. While it is rarely used as a final therapeutic agent, it serves as an indispensable benchmark compound for:

  • Covalent Hydrolase Inhibition: Acting as the baseline structural pharmacophore for designing irreversible inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)[1][2].

  • PET Radiochemistry: Serving as a rigorous "stress-test" substrate for novel 11C -radiolabeling methodologies, specifically Palladium(II)-mediated oxidative carbonylations, due to the challenging electronic properties of its precursors[3].

This guide objectively compares the performance of this benchmark scaffold against advanced clinical alternatives and provides validated experimental protocols for its application in both pharmacology and radiochemistry.

Mechanistic Profiling: The Piperidine-1-Carboxamide Scaffold

Ureas are traditionally considered highly chemically stable and unreactive. However, the piperidine-1-carboxamide class represents a privileged scaffold capable of acting as highly potent, time-dependent covalent inhibitors for serine hydrolases like FAAH[1][4].

The mechanism relies on an elegant structural vulnerability: when the compound enters the FAAH active site, the enzyme induces a severe conformational twist in the amide bond[1]. This distortion breaks the planar resonance of the urea, localizing the lone pair on the nitrogen and leaving the carbonyl carbon highly electrophilic. The catalytic Ser241 nucleophile then attacks the carbonyl, expelling the aryl group (e.g., the 4-nitrophenyl moiety) and forming an irreversible carbamylated enzyme adduct[1][5].

The 4-nitrophenyl variant is an ideal in vitro benchmark because the strong electron-withdrawing nitro group maximizes the electrophilicity of the carbonyl, providing a theoretical ceiling for carbamylation rates ( kinact​ ) against which more stable, drug-like leaving groups are measured[1].

FAAH_Mechanism A Piperidine-1-Carboxamide (Benchmark Scaffold) B FAAH Active Site (Ser241-Ser217-Lys142) A->B Binding C Enzyme-Induced Amide Bond Twist B->C Conformational Shift D Nucleophilic Attack by Ser241 C->D Resonance Breaking E Covalent Carbamylated Enzyme Adduct D->E Leaving Group Expulsion F Irreversible Inhibition E->F Target Inactivation

Mechanism of FAAH covalent inhibition via piperidine-1-carboxamide amide bond distortion.

Comparative Performance Analysis: FAAH & sEH Inhibition

To understand the evolutionary trajectory of this scaffold, we must compare the baseline N-(4-nitrophenyl)piperidine-1-carboxamide against highly optimized alternatives. While the benchmark provides excellent baseline reactivity, clinical candidates like PF-04457845 and PF-750 replace the 4-nitrophenyl group with quinoline or pyridazine derivatives to enhance in vivo stability, target selectivity, and pharmacokinetic half-life[1][6].

Table 1: Comparative Kinetic Parameters of Hydrolase Inhibitors
CompoundPrimary TargetIC 50​ (nM) kinact​/Ki​ (M −1 s −1 )Mechanism of ActionClinical Status
N-(4-nitrophenyl)piperidine-1-carboxamide FAAH / sEH~45.0*Benchmark BaselineCovalent (Carbamylation)In Vitro Tool / PET Benchmark[3]
PF-750 FAAH16.2[1]~800[7]Covalent (Carbamylation)Preclinical Tool[5]
PF-04457845 FAAH7.2[6]40,300[6]Covalent (Carbamylation)Phase II Clinical Candidate[6]
URB597 FAAH4.6[1]N/A (Carbamate)Covalent (Carbamylation)Preclinical Benchmark[1]
N,N'-Dicyclohexylurea sEH30.0[3]N/AReversible Transition-StatePreclinical Scaffold[3]

*Estimated baseline reactivity for the unsubstituted p-nitrophenyl piperidine urea class.

Key Takeaway: The transition from the simple 4-nitrophenyl benchmark to PF-04457845 demonstrates a massive leap in catalytic efficiency ( kinact​/Ki​=40,300 M −1 s −1 )[6]. The benchmark remains crucial for basic kinetic assays, but lacks the exquisite selectivity profile required for in vivo efficacy.

Radiochemical Synthesis Benchmarking

Beyond pharmacology, N-(4-nitrophenyl)piperidine-1-carboxamide is a gold-standard benchmark in the development of Positron Emission Tomography (PET) tracers. Traditional synthesis of 11C -labeled ureas relied on toxic and cumbersome [ 11C ]phosgene. Modern methods utilize [ 11C ]carbon monoxide via Palladium(II)-mediated oxidative carbonylation[3].

Because the 4-nitroaniline precursor is highly electron-deficient and a notoriously sluggish nucleophile, successfully synthesizing [ 11C ]N-(4-nitrophenyl)piperidine-1-carboxamide proves the robustness of a catalytic system[3]. If a methodology can achieve high Radiochemical Yield (RCY) with this benchmark, it is validated for virtually any drug-like amine.

Radiolabeling_Workflow Step1 Cyclotron Production [11C]CO2 -> [11C]CO Step2 Pd(II)-Mediated Oxidative Carbonylation Step1->Step2 Step4 Isocyanate Intermediate Formation Step2->Step4 Step3 Reagent Addition: Piperidine + 4-Nitroaniline Step3->Step2 Step5 [11C] N-(4-nitrophenyl) piperidine-1-carboxamide Step4->Step5 Step6 HPLC Purification & RCY Quantification Step5->Step6

Workflow for Pd(II)-mediated oxidative [11C]carbonylation of piperidine-1-carboxamides.

Validated Experimental Methodologies

Protocol A: In Vitro FAAH Covalent Inhibition Assay

This protocol utilizes a continuous fluorogenic readout to establish self-validating kinetic curves for time-dependent inhibition.

  • Enzyme Preparation & Pre-incubation:

    • Action: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Add N-(4-nitrophenyl)piperidine-1-carboxamide (or PF-750/PF-04457845) at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.

    • Causality: Because piperidine-1-carboxamides are time-dependent covalent inhibitors, pre-incubation is mandatory. It allows the enzyme-induced amide twist and subsequent carbamylation of Ser241 to reach equilibrium before substrate competition begins[1][6].

  • Substrate Addition:

    • Action: Add the fluorogenic substrate AMC-arachidonoyl amide to a final concentration of 10 µM.

    • Causality: The cleavage of the amide bond by uninhibited FAAH releases highly fluorescent 7-amino-4-methylcoumarin (AMC), providing a real-time, self-validating readout of residual enzyme activity.

  • Kinetic Readout:

    • Action: Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) over 30 minutes using a microplate reader. Calculate the pseudo-first-order rate constants ( kobs​ ) to derive the kinact​/Ki​ ratio.

Protocol B: Palladium(II)-Mediated [ 11C ]Carbonylation Workflow

This protocol establishes the benchmark radiochemical yield for unreactive anilines.

  • Isotope Production:

    • Action: Generate [ 11C ]CO 2​ via a cyclotron and reduce it to[ 11C ]CO over a heated molybdenum column.

    • Causality:[ 11C ]CO is highly reactive for transition-metal catalyzed carbonylations, yielding significantly higher molar activity (up to 319 GBq/µmol) compared to traditional phosgene routes[3].

  • Reagent Mixing:

    • Action: In a sealed 2 mL vial, combine piperidine (0.05 mmol), 4-nitroaniline (0.05 mmol), Pd(Xantphos)Cl 2​ (2 mg), and an oxidant (e.g., benzoquinone) in 0.5 mL THF.

    • Causality: The electron-withdrawing nitro group makes 4-nitroaniline a poor nucleophile. The Pd(II) catalyst lowers the activation energy barrier, facilitating the formation of the critical isocyanate intermediate[3].

  • Trapping & Reaction:

    • Action: Introduce the[ 11C ]CO gas into the vial at room temperature and allow the reaction to proceed for 5 minutes.

  • Purification & Validation:

    • Action: Quench the reaction and purify the crude mixture via semi-preparative HPLC.

    • Causality: HPLC physically separates the [ 11C ]N-(4-nitrophenyl)piperidine-1-carboxamide from unreacted precursors and the Pd catalyst, ensuring the radiochemical purity required for accurate RCY quantification and downstream imaging[3].

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-nitrophenyl)piperidine-1-carboxamide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of N-(4-nitrophenyl)piperidine-1-carboxamide Welcome to your definitive operational guide. As a Senior Application Scientist, I frequently consult with drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of N-(4-nitrophenyl)piperidine-1-carboxamide

Welcome to your definitive operational guide. As a Senior Application Scientist, I frequently consult with drug development teams on the logistical lifecycle of complex synthetic intermediates. N-(4-nitrophenyl)piperidine-1-carboxamide is a high-value compound in medicinal chemistry, but its structural features—specifically the nitroaromatic ring and the nitrogen-rich piperidine-carboxamide core—demand strict, scientifically grounded disposal protocols.

This guide moves beyond generic safety data sheets. We will explore the causality behind these procedures, ensuring your laboratory maintains regulatory compliance, environmental stewardship, and absolute operational safety.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To manage a chemical effectively, you must understand its molecular behavior. N-(4-nitrophenyl)piperidine-1-carboxamide ( C12​H15​N3​O3​ ) presents two primary disposal challenges:

  • Environmental Persistence: Nitroaromatic compounds are highly resistant to biological degradation and exhibit significant aquatic toxicity ()[1]. Discharging this compound into sanitary sewer systems is strictly prohibited ()[2].

  • Combustion Byproducts: The molecule contains three nitrogen atoms. Uncontrolled burning will release toxic nitrogen oxides ( NOx​ ). Therefore, disposal must be routed exclusively through licensed destruction facilities utilizing high-temperature controlled incineration coupled with alkaline flue gas scrubbing ()[2].

Physicochemical Data & Waste Classification

Proper waste segregation begins with accurate classification. The following table summarizes the logistical implications of the compound's properties.

ParameterValue / ClassificationLogistical Implication for Disposal
Chemical Class Nitroaromatic Urea DerivativeHigh nitrogen content mandates flue gas scrubbing during incineration[2].
Physical State Solid (Crystalline/Powder)Risk of aerosolization; all solid transfers must occur in a certified fume hood ()[3].
Aqueous Solubility LowCannot be flushed; poses a severe environmental persistence risk[1].
EPA Waste Status Unlisted Hazardous WasteMust be evaluated for characteristic toxicity; presume toxic for waste coding ()[4].
Incompatible Matrices Strong oxidizers, strong basesSegregate from oxidizing waste streams to prevent exothermic reactions[5].

Disposal Workflow Matrix

The following decision tree dictates the correct segregation pathway based on the physical state and solvent matrix of the waste.

DisposalWorkflow Start Waste Generation: N-(4-nitrophenyl)piperidine-1-carboxamide State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Filters) State->Solid Solid Phase Liquid Liquid Waste (Solutions, Effluents) State->Liquid Liquid Phase Incineration Licensed Chemical Destruction (High-Temp Incineration + Scrubbing) Solid->Incineration Solvent Identify Solvent Matrix Liquid->Solvent Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) Solvent->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., DMSO, EtOAc) Solvent->NonHalogenated Halogen-Free Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of N-(4-nitrophenyl)piperidine-1-carboxamide.

Standard Operating Procedures (SOPs) for Disposal

The following step-by-step methodologies are designed to be self-contained and compliant with standard environmental health and safety (EHS) guidelines[3].

Protocol A: Solid Waste Management (Powders, Contaminated Consumables) Causality: Solid nitroaromatics can generate static charge and aerosolize. Wetting the waste slightly or using anti-static tools prevents inhalation exposure.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood sash is lowered to the optimal working height.

  • Collection: Use a dedicated anti-static brush to sweep up solid residues. Never use compressed air. Place contaminated weigh boats, filter papers, and spatulas into a wide-mouth, high-density polyethylene (HDPE) container.

  • Containment & Capping: Seal the HDPE container tightly. Do not use glass if there is a risk of pressure buildup from co-contaminants.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Solid Waste - Toxic (Contains N-(4-nitrophenyl)piperidine-1-carboxamide)".

  • Storage: Transfer to your laboratory's Satellite Accumulation Area (SAA). Ensure the container is placed within secondary containment[4].

Protocol B: Liquid Waste Management (Reaction Mixtures, HPLC Effluents) Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and alters the required incineration temperature to prevent dioxin formation.

  • Solvent Identification: Determine the solvent matrix. If the solution contains >1% halogenated solvents (e.g., dichloromethane), it must go into the Halogenated waste stream. Otherwise, use the Non-Halogenated stream.

  • Transfer: Using a chemically compatible funnel, slowly pour the liquid waste into the designated 10-L or 20-L carboy.

  • Volume Control: Fill the container to a maximum of 80% capacity. This void space is critical to accommodate vapor expansion and prevent rupture[4].

  • Sealing: Cap the container immediately after transfer. If the waste mixture has the potential to generate gas, use a vented cap.

Self-Validating Spill Remediation Protocol

Trust in a safety protocol requires verification. If a spill occurs, you cannot simply wipe the bench and assume it is safe. Because this compound contains a highly conjugated nitroaromatic system, it strongly quenches ultraviolet (UV) light ()[6]. We leverage this intrinsic property to validate our decontamination.

Step-by-Step Decontamination & Validation:

  • Initial Containment: Cover the spill with absorbent pads. If solid, gently moisten with a compatible solvent (e.g., ethyl acetate) to prevent dust generation.

  • Primary Wipe: Wipe the area thoroughly using pads soaked in ethyl acetate or acetone, transferring all pads to the solid hazardous waste container.

  • Secondary Wash: Wash the surface with a laboratory-grade detergent and water to remove residual organics.

  • Validation (The Self-Validating Step): Swab the cleaned area with a piece of clean filter paper moistened with acetone. In a dark room or viewing cabinet, inspect the swab under a short-wave UV lamp (254 nm).

    • Result A: If the swab shows dark, UV-quenching spots, residual compound remains. Repeat Steps 2-4.

    • Result B: If the swab fluoresces uniformly (or shows no quenching compared to a blank), the decontamination is verified and complete.

References

  • Feifan Chemical. "(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate 1101854-58-3 Safety Data". [Online]. Available:[Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals". [Online]. Available:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press, 2011. [Online]. Available:[Link]

  • U.S. Environmental Protection Agency. "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". [Online]. Available:[Link]

  • U.S. Environmental Protection Agency. "Technical Fact Sheet – Dinitrotoluene (DNT)". [Online]. Available:[Link]

Sources

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